molecular formula C12H18N2 B067565 N-Methyl-4-phenyl-4-piperidinamine CAS No. 182621-56-3

N-Methyl-4-phenyl-4-piperidinamine

Cat. No.: B067565
CAS No.: 182621-56-3
M. Wt: 190.28 g/mol
InChI Key: UORMPYQLQRCWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-phenyl-4-piperidinamine is a synthetic compound of significant interest in neuropharmacological and medicinal chemistry research. Its primary research value lies in its activity as an opioid receptor agonist, specifically interacting with μ-opioid receptors. This mechanism of action makes it a crucial tool for scientists studying the endogenous opioid system, receptor binding kinetics, and the downstream signaling pathways involved in pain modulation and reward.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORMPYQLQRCWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431038
Record name N-METHYL-4-PHENYL-4-PIPERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182621-56-3
Record name N-METHYL-4-PHENYL-4-PIPERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-4-phenyl-4-piperidinamine

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties of this compound, a distinct molecule within the pharmacologically significant 4-phenylpiperidine class. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its molecular structure, synthesis, analytical characterization, reactivity, and stability. The 4-phenylpiperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutics, including potent analgesics and central nervous system (CNS) agents.[1][2][3] this compound, possessing a unique quaternary carbon at the 4-position bearing both a phenyl and a methylamino group, presents specific chemical characteristics that are critical for its potential use as a synthetic intermediate or a pharmacophore. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and discusses the compound's structural relationship to known neurotoxins and controlled substance precursors, underscoring the necessity of thorough chemical understanding for safe and effective research and development.

Introduction

The 4-Phenylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-phenylpiperidine motif is one of the most successful structural frameworks in drug discovery. Its rigid piperidine ring, combined with the lipophilic phenyl group, provides a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. Derivatives of this core structure have led to landmark drugs across various therapeutic areas. For instance, pethidine (meperidine) is a widely used opioid analgesic, while haloperidol is a cornerstone antipsychotic agent.[1] The precise orientation of substituents on the piperidine ring and the nature of the N-substituent are critical determinants of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties.[4]

This compound: A Specific Analog of Interest

This compound (IUPAC Name: N-methyl-4-phenylpiperidin-4-amine) is a specific derivative that isolates two key functional groups—a phenyl ring and a secondary amine—at a single quaternary carbon center. This unique arrangement prevents epimerization at the C4 position and imparts distinct steric and electronic properties compared to other analogs. Understanding its fundamental chemical properties is paramount for several reasons:

  • Synthetic Utility: It can serve as a key building block for more complex molecules, where the secondary amine provides a reactive handle for further elaboration.

  • Structure-Activity Relationship (SAR) Studies: As a novel analog, its biological evaluation can provide crucial insights into the SAR of 4-phenylpiperidine-based ligands at various receptors.[5]

  • Safety and Handling: Its structural similarity to the parkinsonism-inducing neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and precursors of synthetic opioids necessitates a thorough understanding of its stability and reactivity to ensure safe handling and to predict potential metabolic pathways.[6][7][8]

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of this compound is foundational to any scientific investigation. Key identifiers are summarized below.

IdentifierValueSource
IUPAC Name N-methyl-4-phenylpiperidin-4-aminePubChem[9]
Molecular Formula C₁₂H₁₈N₂PubChem[9]
Molecular Weight 190.28 g/mol PubChem[9]
CAS Number 182621-56-3PubChem[9]
Canonical SMILES CNCC1(CCNCC1)C2=CC=CC=C2PubChem[9]
InChIKey UORMPYQLQRCWRN-UHFFFAOYSA-NPubChem[9]
Structural Features

The molecule's structure is defined by a central piperidine ring. The key feature is the C4 atom, which is a quaternary, non-chiral center bonded to a phenyl group, a methylamino group, and two methylene groups of the piperidine ring. The presence of two basic nitrogen atoms—a secondary amine on the piperidine ring (pKa ~10-11) and a secondary exocyclic amine (pKa ~9-10)—governs its acid-base chemistry.

Caption: 2D representation of this compound.

Physicochemical Data Summary

A substance's behavior in biological and chemical systems is dictated by its physicochemical properties. The following table summarizes key computed properties that are instrumental in predicting its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSignificance & Implication
XLogP3 1.2Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 2The two N-H groups can act as hydrogen bond donors, influencing solubility and receptor binding.
Hydrogen Bond Acceptors 2The two nitrogen atoms can act as hydrogen bond acceptors.
Rotatable Bond Count 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for selective receptor binding.
Topological Polar Surface Area 27.2 ŲSuggests good potential for blood-brain barrier penetration based on its small polar surface area.

Data sourced from PubChem CID 9813005.[9]

Synthesis and Purification

The synthesis of this compound requires a strategic approach to construct the key quaternary carbon center. A logical and efficient pathway commences from a commercially available precursor, N-Boc-4-piperidone, utilizing a Grignard reaction followed by a Ritter reaction and subsequent N-methylation and deprotection.

Synthetic Workflow

The chosen synthetic route is designed for high yield and scalability, with each step selected to produce intermediates that are readily purified. The use of a Boc protecting group is a critical choice, as it deactivates the piperidine nitrogen, preventing it from interfering with the Grignard reaction and allowing for selective modification of the exocyclic amine.

Sources

N-Methyl-4-phenyl-4-piperidinamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of N-Methyl-4-phenyl-4-piperidinamine and Its Prodrugs

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a potent synthetic opioid. We delve into its molecular interactions with opioid receptors, downstream signaling cascades, and the critical role of its prodrug forms, particularly in the context of both therapeutic potential and neurotoxic risk. This document is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology, neuropharmacology, and toxicology.

Introduction: The Chemical and Pharmacological Landscape

This compound, more systematically named 1-methyl-4-phenyl-piperidin-4-amine and often referred to by its CAS Number 13147-09-6 , is a synthetic molecule belonging to the 4-phenylpiperidine class of opioids. This class is renowned for its potent analgesic properties and includes clinically significant drugs such as pethidine (meperidine). The core structure of this compound is characterized by a piperidine ring with a methyl group on the nitrogen, and both a phenyl group and an amine group at the 4-position.

This compound is of significant interest not only for its own pharmacological activity but also as the primary active metabolite of the designer drug MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) . The metabolic conversion of MPPP to this compound is crucial for its analgesic effects. This relationship also places it at the center of a critical toxicological issue: the potential for contamination with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that induces a Parkinson's-like syndrome. Understanding the mechanism of action of this compound is therefore essential for both opioid receptor research and for appreciating the risks associated with illicitly synthesized analogs.

Core Mechanism of Action: Opioid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at opioid receptors, particularly the μ-opioid receptor (MOR) . This interaction is the foundation of its analgesic and euphoric effects.

Molecular Interaction with the μ-Opioid Receptor

Like other 4-phenylpiperidine opioids, this compound binds to the MOR within the central nervous system (CNS). The binding is stereoselective and involves a series of non-covalent interactions with specific amino acid residues in the receptor's binding pocket. The key interactions include:

  • Ionic Bonding: The protonated nitrogen of the piperidine ring forms a crucial ionic bond with a conserved aspartate residue (Asp147 in the human MOR) in transmembrane helix 3 (TM3). This is a hallmark interaction for most opioids.

  • Hydrophobic Interactions: The phenyl group engages in hydrophobic interactions with aromatic and aliphatic residues within the binding pocket, contributing significantly to binding affinity.

  • Hydrogen Bonding: The primary amine at the 4-position can act as a hydrogen bond donor, potentially forming additional interactions that influence binding and efficacy.

Downstream Signaling Cascade

Upon binding to and activating the μ-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a canonical intracellular signaling cascade:

  • G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Neurotransmitter Inhibition: The combined effect of membrane hyperpolarization and reduced calcium influx decreases the release of neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways. This inhibition of nociceptive signaling results in analgesia.

G_Protein_Signaling_Cascade cluster_receptor μ-Opioid Receptor Activation cluster_gprotein G-Protein Cycle cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome NMPPA N-Methyl-4-phenyl- 4-piperidinamine MOR μ-Opioid Receptor (MOR) NMPPA->MOR Binds & Activates Gi_GDP Gi/o Protein (GDP-bound) MOR->Gi_GDP Promotes GDP/GTP Exchange Gi_GTP Gi/o Protein (GTP-bound) Gi_GDP->Gi_GTP AC Adenylyl Cyclase Gi_GTP->AC α subunit inhibits GIRK GIRK K+ Channel Gi_GTP->GIRK βγ subunit activates Ca_Channel N-type Ca2+ Channel Gi_GTP->Ca_Channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization ↑ K+ Efflux (Hyperpolarization) GIRK->Hyperpolarization Outcome Reduced Neuronal Excitability & ↓ Neurotransmitter Release Hyperpolarization->Outcome Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Outcome

Figure 1. Downstream signaling pathway of this compound via the μ-opioid receptor.

The Prodrug Connection: MPPP and Metabolic Activation

This compound is rarely administered directly but is most relevant as the active metabolite of the designer drug MPPP.

Experimental Protocol: In Vitro Metabolic Assay

A standard protocol to validate the metabolic conversion of MPPP involves incubating the parent drug with liver microsomes, which contain the necessary enzymatic machinery.

Objective: To confirm the conversion of MPPP to this compound by cytochrome P450 enzymes.

Methodology:

  • Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), MgCl₂, and an NADPH-generating system.

  • Incubation: MPPP (the substrate) is added to the reaction mixture and pre-warmed to 37°C.

  • Initiation: The reaction is initiated by adding the liver microsomes. The mixture is incubated at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug (MPPP) and the metabolite (this compound).

Expected Outcome: A time-dependent decrease in the concentration of MPPP and a corresponding increase in the concentration of this compound, confirming the metabolic conversion.

Experimental_Workflow Start Prepare Reaction Mixture (Buffer, MgCl₂, NADPH System) Add_Substrate Add MPPP (Substrate) Pre-warm to 37°C Start->Add_Substrate Initiate Initiate with Liver Microsomes Add_Substrate->Initiate Incubate Incubate at 37°C (Time Course: 0-60 min) Initiate->Incubate Terminate Terminate Reaction (Add Cold Acetonitrile) Incubate->Terminate Analyze Centrifuge & Analyze Supernatant via LC-MS Terminate->Analyze End Quantify MPPP and Metabolite Analyze->End

Figure 2. Workflow for an in vitro microsomal assay to confirm the metabolism of MPPP.

Structure-Activity Relationship (SAR) and Neurotoxic Potential

The structure of this compound is a delicate balance between opioid activity and potential toxicity. The precursor, MPPP, can degrade into MPTP if synthesis conditions are not carefully controlled (e.g., acidic conditions or excessive heat). MPTP itself is not the neurotoxin but is a lipophilic pro-toxin.

The Pathway to Neurotoxicity
  • MPTP Formation: Improper synthesis of MPPP leads to the formation of the contaminant MPTP.

  • CNS Penetration: MPTP readily crosses the blood-brain barrier.

  • Metabolic Activation in Glial Cells: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes, to form the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) .

  • Dopaminergic Neuron Uptake: MPP+ is a substrate for the dopamine transporter (DAT) and is selectively taken up into dopaminergic neurons in the substantia nigra.

  • Mitochondrial Toxicity: Inside the neurons, MPP+ accumulates in mitochondria and potently inhibits Complex I of the electron transport chain. This leads to a catastrophic failure of ATP production, massive oxidative stress, and ultimately, cell death.

This selective destruction of dopaminergic neurons is the mechanism behind the irreversible parkinsonian syndrome observed in individuals exposed to MPTP-contaminated drugs.

Conclusion for Drug Development Professionals

The study of this compound provides critical insights for the field of drug development. Its potent μ-opioid agonism highlights the efficacy of the 4-phenylpiperidine scaffold for analgesia. However, its close association with MPPP and the catastrophic neurotoxicity of the MPTP/MPP+ pathway serves as a stark reminder of the importance of metabolic profiling and stability testing in drug design. Any synthetic route for novel 4-phenylpiperidine derivatives must be rigorously controlled and analyzed to prevent the formation of tetrahydropyridine impurities. The mechanism of action is a double-edged sword: a potent analgesic effect mediated by the MOR, shadowed by the potential for severe, irreversible neurotoxicity through a distinct metabolic pathway if precursors are mishandled.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86240, 1-Methyl-4-phenyl-4-piperidinamine. Retrieved from [Link]

Unveiling the Research Potential of N-Methyl-4-phenyl-4-piperidinamine: A Technical Guide for Scientific Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-phenyl-4-piperidinamine, a distinct molecule within the expansive 4-phenylpiperidine class, presents a compelling yet underexplored scaffold for neuropharmacological research. While direct studies on this specific compound are limited, its structural relationship to a class of molecules with profound central nervous system (CNS) activity warrants a detailed examination of its potential research applications. This guide synthesizes the available chemical information, draws logical inferences from structurally analogous compounds, and proposes a roadmap for investigating its pharmacological profile. We will delve into its chemical properties, potential synthesis strategies, and prospective applications in areas such as monoamine transporter modulation and receptor binding assays, providing a foundational framework for its scientific exploration.

Introduction: The 4-Phenylpiperidine Scaffold - A Privileged Motif in Neuropharmacology

The 4-phenylpiperidine core is a cornerstone in the development of CNS-active agents. This structural motif is present in a diverse array of therapeutic agents, from potent opioid analgesics to atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs).[1][2] The orientation of the phenyl group and the nature of the substitutions on the piperidine nitrogen and at the 4-position are critical determinants of the pharmacological activity and receptor selectivity of these compounds.[3]

This compound distinguishes itself by the presence of a methylamino group at the 4-position, a feature that suggests potential interactions with a variety of CNS targets. Its structural similarity to known monoamine reuptake inhibitors and other neuroactive compounds makes it a prime candidate for systematic investigation.

Physicochemical Properties and Synthesis Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name N-methyl-4-phenylpiperidin-4-amine[4]
CAS Number 182621-56-3[4]
Molecular Formula C₁₂H₁₈N₂[4]
Molecular Weight 190.28 g/mol [4]
Predicted LogP 1.2[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Table 1: Physicochemical properties of this compound.

Proposed Synthesis Pathway

Synthesis_Pathway N_Boc_4_piperidone N-Boc-4-piperidone Strecker_reaction Strecker Reaction (NaCN, Methylamine) N_Boc_4_piperidone->Strecker_reaction Aminonitrile_intermediate α-Aminonitrile Intermediate Strecker_reaction->Aminonitrile_intermediate Grignard_reaction Grignard Reaction (Phenylmagnesium bromide) Aminonitrile_intermediate->Grignard_reaction Protected_amine Protected this compound Grignard_reaction->Protected_amine Deprotection Boc Deprotection (e.g., TFA or HCl) Protected_amine->Deprotection Final_product This compound Deprotection->Final_product

A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Strecker Synthesis of the α-Aminonitrile. N-Boc-4-piperidone is reacted with sodium cyanide and methylamine in a suitable solvent to form the corresponding α-aminonitrile intermediate. The reaction conditions would need to be optimized for temperature and reaction time.

  • Step 2: Grignard Reaction. The α-aminonitrile intermediate is then treated with a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group at the 4-position. This step is critical and requires anhydrous conditions.

  • Step 3: Deprotection. The final step involves the removal of the Boc protecting group from the piperidine nitrogen using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Causality Behind Experimental Choices: The use of a Boc protecting group is a standard strategy in piperidine chemistry to prevent unwanted side reactions at the nitrogen atom during the Grignard reaction. The Strecker synthesis is a classic and efficient method for the formation of α-aminonitriles, which are versatile intermediates.

Potential Research Applications: A Landscape of Possibilities

Based on the pharmacology of structurally related compounds, several promising avenues for research on this compound can be identified.

Monoamine Transporter Inhibition: A Potential Psychostimulant or Antidepressant Profile

The structurally analogous compound, N-Methyl-4-phenylpiperidine, has been reported to act as a stimulant and an inhibitor of dopamine and serotonin uptake.[6] This provides a strong rationale for investigating the interaction of this compound with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Proposed Experimental Workflow:

Monoamine_Transporter_Screening Compound This compound Radioligand_binding Radioligand Binding Assays ([³H]DA, [³H]5-HT, [³H]NE) Compound->Radioligand_binding Uptake_inhibition Synaptosomal Uptake Assays (Inhibition of radiolabeled neurotransmitter uptake) Compound->Uptake_inhibition Binding_affinity Determine Binding Affinity (Ki) for DAT, SERT, NET Radioligand_binding->Binding_affinity Functional_potency Determine Functional Potency (IC₅₀) for DAT, SERT, NET Uptake_inhibition->Functional_potency In_vivo_studies In Vivo Microdialysis (Measure extracellular neurotransmitter levels) Functional_potency->In_vivo_studies Behavioral_assays Behavioral Assays (Locomotor activity, forced swim test, etc.) In_vivo_studies->Behavioral_assays

Workflow for investigating monoamine transporter activity.

A high affinity for DAT and NET could suggest potential as a novel stimulant or a treatment for attention-deficit/hyperactivity disorder (ADHD). Conversely, potent inhibition of SERT and NET might indicate antidepressant properties.

Opioid Receptor Modulation: Exploring Analgesic or Antagonist Activity

The 4-phenylpiperidine scaffold is a classic feature of many potent opioid analgesics, such as pethidine and fentanyl.[2] The specific substitutions on this compound could confer affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors.

Research Directions:

  • Receptor Binding Assays: Determine the binding affinity of the compound for the µ, δ, and κ opioid receptors using radioligand binding assays with selective radioligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ).

  • Functional Assays: Characterize the functional activity of the compound at each opioid receptor subtype using assays such as the [³⁵S]GTPγS binding assay to determine if it acts as an agonist, antagonist, or partial agonist.

  • In Vivo Analgesic Testing: If agonist activity is observed, evaluate the compound's analgesic properties in established animal models of pain, such as the hot plate or tail-flick test.

Sigma Receptor Ligand: A Potential Role in Neuroprotection and Neuromodulation

Several 4-phenylpiperidine derivatives have been identified as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.[7]

Investigative Approach:

  • Sigma Receptor Binding: Assess the binding affinity of this compound for σ₁ and σ₂ receptors using radioligand binding with selective ligands like -pentazocine for σ₁ and [³H]DTG for σ₂.

  • Functional Characterization: Investigate the functional effects of the compound on sigma receptor-mediated signaling pathways, such as modulation of ion channels or intracellular calcium levels.

  • Neuroprotection Assays: If significant sigma receptor affinity is found, explore the potential neuroprotective effects of the compound in in vitro models of neurotoxicity or oxidative stress.

Analytical Methodologies for Characterization and Quantification

To support preclinical development, robust analytical methods for the identification, purity determination, and quantification of this compound in biological matrices are essential.

Chromatographic Techniques

Given its chemical structure, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of this compound.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This would be a powerful tool for the identification and quantification of the compound, particularly for assessing purity and identifying potential metabolites. Derivatization may be necessary to improve its volatility and chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): HPLC offers versatility for the analysis of the compound in various matrices. LC-MS would provide high sensitivity and selectivity for quantification in biological samples such as plasma or brain tissue.

A Generic HPLC Method Development Protocol:

  • Column Selection: A C18 reversed-phase column would be a suitable starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized.

  • Detector Settings: If using UV detection, the wavelength of maximum absorbance for the compound needs to be determined. For LC-MS, the mass spectrometer would be tuned to the specific mass-to-charge ratio (m/z) of the protonated molecule.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Safety and Toxicological Considerations

Preliminary safety assessment is crucial before extensive in vivo studies.

  • In Silico Toxicity Prediction: Computational models can be used to predict potential toxicities based on the chemical structure.

  • In Vitro Cytotoxicity Assays: The cytotoxicity of the compound should be evaluated in relevant cell lines (e.g., neuronal cells, hepatocytes) to determine its preliminary safety profile.

  • Structural Analogy to MPTP: It is imperative to consider the structural similarity of the 4-phenylpiperidine core to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While this compound is not MPTP, the potential for metabolic activation to a toxic species, although seemingly unlikely based on its structure, should be a consideration in long-term toxicological evaluations.[9][10] The presence of the amino group at the 4-position significantly alters the electronics and potential metabolic pathways compared to MPTP.

Conclusion and Future Directions

This compound stands as an intriguing yet enigmatic molecule at the crossroads of several established classes of neuropharmacological agents. The in-depth technical guide presented here provides a comprehensive framework for its systematic investigation. The proposed research applications, rooted in the well-documented activities of its structural congeners, offer a clear path forward for elucidating its biological activities and therapeutic potential.

Future research should prioritize the synthesis and purification of this compound to enable a comprehensive screening against a panel of CNS targets. The insights gained from these initial studies will be instrumental in guiding further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The exploration of this compound could potentially lead to the discovery of novel chemical probes to study CNS function or even new therapeutic leads for a range of neurological and psychiatric disorders.

References

  • Wikipedia. Phenylpiperidine. [Link]

  • Manallack, D. T., et al. (2013). The significance of the 4-phenylpiperidine scaffold in medicinal chemistry. Chemical Society Reviews, 42(18), 7813-7826.
  • Ponten, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.[3]

  • PubChem. This compound. [Link][4]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link][11]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4347-4353.[7]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6433.[12]

  • Google Patents. Method for preparing 4-amino-4-phenylpiperidines. [5]

  • MDPI. Improved Synthesis of N-Methylcadaverine. [Link]

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. [Link][13]

  • Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link][14]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link][15]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177.[16]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link][17]

  • Cohen, G., et al. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life Sciences, 36(3), 237-242.[18]

  • ResearchGate. Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. [Link][19]

  • Wikipedia. MPTP. [Link][9]

  • ResearchGate. MPTP is a byproduct during the chemical synthesis of a meperidine... [Link][10]

Sources

An In-Depth Technical Guide to the Synthesis, Pharmacology, and Structure-Activity Relationships of 4-Aryl-4-aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with the 4-phenylpiperidine scaffold and its derivatives. Originating from the discovery of pethidine, this structural motif has proven to be a "privileged scaffold" in neuroscience drug discovery, yielding compounds that modulate a wide array of central nervous system targets, including opioid, dopamine, and serotonin receptors.[1][2][3] We will explore the core structural anatomy, detail robust synthetic strategies, dissect the nuanced structure-activity relationships (SAR), and discuss the diverse pharmacological profiles and toxicological considerations inherent to this important class of molecules.

Part 1: The 4-Aryl-4-aminopiperidine Core Scaffold

The versatility of the 4-aryl-4-aminopiperidine core stems from the distinct roles of its constituent parts, which can be systematically modified to fine-tune pharmacological activity. Understanding the contribution of each component is fundamental to rational drug design.

Structural Anatomy
  • Piperidine Ring: This saturated heterocycle acts as a conformationally restricted scaffold, holding the key pharmacophoric elements in a specific three-dimensional orientation for optimal receptor interaction.

  • C4-Aryl Group: Typically an unsubstituted phenyl ring, this group is crucial for activity at many CNS targets, particularly opioid receptors. Its orientation relative to the piperidine ring (axial vs. equatorial) can significantly influence binding affinity and efficacy.[4]

  • C4-Amino Group: The focal point of this guide, the nitrogen at the C4 position, serves as a key interaction point, often as a hydrogen bond donor or as a basic center. Its substitution pattern (primary, secondary, or tertiary amine; or conversion to an amide) is a critical determinant of the pharmacological profile.

  • N1-Substituent: The nitrogen of the piperidine ring is the most readily and frequently modified position. The nature of the substituent here—from a simple methyl group to a larger aralkyl moiety like phenethyl—is a primary driver of potency and receptor selectivity.[5]

Visualization of the Core Scaffold and Modification Points

The following diagram illustrates the foundational N-Methyl-4-phenyl-4-piperidinamine structure and highlights the key positions for chemical modification that dictate the resulting compound's biological activity.

Caption: Core this compound scaffold with key modification points.

Part 2: Synthetic Strategies

The efficient construction of the 4-aryl-4-aminopiperidine core is critical for analog development. Reductive amination of N-substituted-4-piperidones is one of the most direct and versatile methods employed.[6]

Foundational Pathway: Reductive Amination

This strategy involves the condensation of an N-substituted-4-piperidone with a primary or secondary amine to form a transient enamine or iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB). The choice of the starting piperidone (e.g., N-benzyl or N-Boc protected) and the amine allows for the introduction of diverse substituents at the N1 and C4-amino positions, respectively.

Generalized Synthetic Workflow: Reductive Amination

The diagram below outlines the logical flow of a typical reductive amination synthesis for preparing a diverse library of 4-aminopiperidine derivatives.

G A N-Substituted 4-Piperidone D In Situ Formation of Iminium Ion / Enamine A->D B Primary/Secondary Amine (R2-NH-R3) B->D C Solvent + Acid Catalyst (e.g., Acetic Acid) C->D F Target 4-Aminopiperidine Derivative D->F Reduction E Reducing Agent (e.g., NaBH(OAc)3) E->F G Purification (Chromatography) F->G

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine

This protocol describes a validated procedure for synthesizing a representative 4-aminopiperidine derivative, adapted from published methodologies.[6] This self-validating workflow includes reaction setup, workup, purification, and characterization.

Objective: To synthesize 1-benzyl-N-dodecylpiperidin-4-amine via reductive amination.

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Dodecylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient with 1% Triethylamine)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-piperidone (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Amine Addition: Add dodecylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Causality Note: The acid catalyst is crucial for protonating the ketone, activating it for nucleophilic attack by the amine and promoting the subsequent dehydration to the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is mildly exothermic. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the starting ketone, thus minimizing side reactions.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane containing 1% triethylamine is typically effective.

    • Causality Note: The addition of triethylamine to the eluent prevents the protonation of the basic amine products on the acidic silica gel, reducing tailing and improving separation.

  • Characterization: Collect the pure fractions, concentrate the solvent, and place the final product under high vacuum to remove residual solvents. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 3: Structure-Activity Relationships (SAR)

The 4-phenylpiperidine scaffold allows for systematic modification to probe interactions with biological targets. The following sections summarize key SAR trends for opioid receptor modulation, a historically significant target for this class.

Modulation of the N1-Substituent

This is the most critical position for tuning opioid receptor activity.

  • N-Methyl: The parent compound, N-methyl-4-phenyl-4-carbethoxypiperidine (pethidine), is a potent µ-opioid receptor (MOR) agonist.[7]

  • N-Phenethyl: Replacing the N-methyl with an N-phenethyl group dramatically increases MOR affinity. This is a well-established principle in opioid SAR, observed in both the pethidine and morphine series.[5]

  • Other N-Substituents: Larger or more complex N-substituents can alter the selectivity profile, sometimes introducing κ- (KOR) or δ-opioid receptor (DOR) activity, or even antagonist properties.

Substitution of the C4-Aryl Ring

Modifications to the phenyl ring are generally more subtle but can be significant.

  • Meta-Hydroxyl: Introduction of a hydroxyl group at the meta-position of the phenyl ring often enhances MOR affinity, mimicking a key interaction of morphine.[4]

  • Para-Substituents: Electron-withdrawing or -donating groups at the para-position can modulate activity, but often with less dramatic effects than N1-substituent changes.

Modification of the C4-Functional Group

While this guide focuses on the C4-amino group, it is crucial to understand the context provided by related analogs.

  • C4-Ester (Pethidine-like): The C4-carbethoxy group of pethidine is essential for its activity.[8]

  • C4-Propionoxy (Prodine-like): Reversing the ester to a propionoxy group (MPPP) maintains potent MOR agonism.[1]

  • C4-Amine/Amide: The C4-amino group provides a basic center. Acylation to form an amide, particularly an anilido group (as seen in the fentanyl series), leads to exceptionally potent MOR agonists. While structurally distinct from the topic core, the SAR principle of placing a specific amide at C4 is paramount in the broader 4-phenylpiperidine class.

SAR Data Summary Table

The following table summarizes qualitative SAR trends for opioid receptor activity based on modifications to the core scaffold.

Compound ClassN1-SubstituentC4-Aryl SubstituentC4-Functional GroupGeneral Effect on MOR Affinity
Pethidine Analog-CH₃Unsubstituted-COOEtPotent Agonist
Pethidine Analog-CH₂CH₂PhUnsubstituted-COOEtGreatly Increased Affinity
Bemidone Analog-CH₃m-OH-COEtIncreased Affinity[4]
Fentanyl Analog-CH₂CH₂PhUnsubstituted-N(Ph)COEtExceptionally High Affinity

Part 4: Pharmacological Profiles and Therapeutic Potential

Derivatives of the 4-phenylpiperidine scaffold are not limited to opioid receptors. Strategic modifications can direct their activity towards a variety of CNS targets.

Opioid Receptor Modulation

The primary and most studied activity is at opioid receptors. This has led to the development of powerful analgesics like pethidine and fentanyl.[3][9] Research continues to explore analogs that might offer safer side-effect profiles, such as biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, potentially reducing respiratory depression and tolerance.

Monoamine Transporter Inhibition

Certain analogs exhibit significant affinity for the dopamine transporter (DAT) and serotonin transporter (SERT).[1][10] This dual activity can result in complex pharmacological profiles, combining opioid effects with psychostimulant or antidepressant-like properties. This can also increase the abuse potential and risk of adverse events like serotonin syndrome.[2]

Other CNS Targets

The scaffold's versatility extends to other receptors:

  • NMDA Receptors: Some derivatives, such as ketobemidone, show NMDA receptor antagonist activity in addition to MOR agonism.[1]

  • Sigma (σ) Receptors: High-affinity σ receptor ligands have been developed from this scaffold, which may have applications in treating psychosis or neuropathic pain.[11]

Pharmacological Tuning Visualization

This diagram illustrates how modifications at the N1-position of the 4-phenylpiperidine scaffold can direct the compound's primary pharmacological target.

G cluster_0 Core Scaffold cluster_1 N1-Substituent Modification cluster_2 Primary Pharmacological Target A 4-Phenylpiperidine Core B N-Phenethyl A->B C N-tert-Butyl A->C D N-(diphenylmethyl) A->D E μ-Opioid Receptor (Analgesic) B->E Directs to F Antiparkinsonian C->F Directs to G Dopamine Transporter (Stimulant-like) D->G Directs to

Caption: Tuning pharmacological targets via N1-substituent modification.

Part 5: Analytical and Toxicological Considerations

The development and use of these compounds necessitate robust analytical methods and a thorough understanding of their toxicological profiles.

Analytical Methodologies

For research, clinical, and forensic purposes, the identification and quantification of 4-phenylpiperidine derivatives are typically achieved using hyphenated chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and reliable method for identifying the parent compound and its metabolites, particularly after derivatization to improve volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard, offering high sensitivity and specificity for quantifying low concentrations of these compounds and their metabolites in complex biological matrices like plasma and urine.[7]

Toxicological Profile

The primary risks associated with this class are linked to their on-target and off-target pharmacology.

  • Respiratory Depression: As with all potent MOR agonists, the most acute and life-threatening side effect is respiratory depression.

  • Metabolite-Driven Neurotoxicity: A unique and significant danger associated with pethidine is the accumulation of its N-demethylated metabolite, norpethidine. Norpethidine has a longer half-life and is a CNS stimulant that can cause tremors, myoclonus, and seizures.[2][7][9] This toxicity is not reversible by opioid antagonists like naloxone and is exacerbated in patients with renal impairment.[2][12]

  • Serotonin Syndrome: Compounds with significant SERT inhibitory activity pose a high risk of serotonin syndrome, a potentially fatal condition, when co-administered with other serotonergic agents like monoamine oxidase inhibitors (MAOIs) or selective serotonin reuptake inhibitors (SSRIs).[2]

  • Immunosuppressive Effects: Chronic administration of opioids, including phenylpiperidine derivatives, has been shown to have immunosuppressive effects, including the attenuation of natural killer (NK) cell activity, which could potentially decrease resistance to infections or impact cancer progression.[3]

Part 6: Future Directions

The 4-aryl-4-aminopiperidine scaffold remains an area of active research. Future work is likely to focus on designing ligands with more sophisticated pharmacological profiles, such as:

  • Biased Agonists: Compounds that selectively activate desired signaling pathways (e.g., G-protein) while avoiding those linked to adverse effects (e.g., β-arrestin).

  • Multi-Target Ligands: Molecules designed to interact with multiple receptors (e.g., MOR/DOR co-agonists or MOR-agonists/NK1-antagonists) to achieve synergistic analgesia with an improved side-effect profile.

  • "Safer" Analgesics: Continued efforts to separate potent analgesia from high abuse liability and severe side effects like respiratory depression remain a primary goal in the field.

References

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pethidine. Retrieved from [Link]

  • Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 14(3), 201-219. Retrieved from [Link]

  • Celik, G., et al. (2023). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Turkish Journal of Pharmaceutical Sciences, 20(1), 134-143. Retrieved from [Link]

  • Anesthesia Patient Safety Foundation. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Retrieved from [Link]

  • Jacobson, A. E. (2019). Narcotic Analgesics And Antagonists. In Chemical and Biological Aspects of Drug Dependence. Taylor & Francis. Retrieved from [Link]

  • Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link]

  • Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. Retrieved from [Link]

  • Di Capua, A., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-81. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Diagram]. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Pethidine - Does familiarity or evidence perpetuate its use?. Retrieved from [Link]

  • Gatbonton-Schwager, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349-4363. Retrieved from [Link]

  • Froimowitz, M. (1982). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-33. Retrieved from [Link]

  • An, H., & Cook, J. M. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-8. Retrieved from [Link]

  • Schreyer, T., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5031. Retrieved from [Link]

  • Shadrick, W. R., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(21), 9877-9889. Retrieved from [Link]

  • Janssen, P. A., & Eddy, N. B. (1960). Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal and Pharmaceutical Chemistry, 2, 31-45. Retrieved from [Link]

  • Loew, G. H., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular Pharmacology, 34(3), 363-76. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081-7. Retrieved from [Link]

Sources

An Examination of CAS Number 182621-56-3: N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical compound registered under CAS number 182621-56-3, identified as N-Methyl-4-phenyl-4-piperidinamine. A comprehensive search of scientific literature and chemical databases reveals that while the compound is commercially available for research purposes, there is a notable scarcity of published, in-depth studies on its synthesis, biological activity, and mechanism of action. This guide provides the available physicochemical data and contextualizes the compound within the broader class of 4-phenylpiperidine derivatives, including a discussion of the well-researched neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to highlight structural similarities and underscore the importance of empirical validation for each unique molecule.

Introduction and Physicochemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a phenyl group and a methylamino group at the 4-position suggests potential for diverse chemical interactions and biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 182621-56-3Multiple Chemical Suppliers
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
Synonyms 4-methylamino-4-phenylpiperidine, N-methyl-4-phenylpiperidin-4-amine[2]
Boiling Point 299.946°C at 760 mmHg[3]
Flash Point 166.316°C[3]

Synthesis and Characterization

Hypothetical Synthetic Workflow:

G Aniline Aniline Step1 Cyclization Aniline->Step1 Pentanetriol 3-methyl-1,3,5-pentanetriol Pentanetriol->Step1 Ether Ether, Catalyst Ether->Step1 Intermediate1 N-phenyl-4-methyl-4-piperidinol Step1->Intermediate1 Step2 Demethylation & Oxidation Intermediate1->Step2 Intermediate2 N-phenyl-4-piperidone Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 Methylamine Methylamine Methylamine->Step3 ReducingAgent Reducing Agent ReducingAgent->Step3 FinalProduct This compound Step3->FinalProduct G MPTP MPTP (lipophilic) Crosses Blood-Brain Barrier GlialCell Glial Cell MPTP->GlialCell MAOB MAO-B GlialCell->MAOB MPDP MPDP+ MAOB->MPDP SpontaneousOxidation Spontaneous Oxidation MPDP->SpontaneousOxidation MPP MPP+ (toxic metabolite) SpontaneousOxidation->MPP DopaminergicNeuron Dopaminergic Neuron MPP->DopaminergicNeuron Uptake via DAT Dopamine Transporter (DAT) DopaminergicNeuron->DAT Mitochondria Mitochondria DAT->Mitochondria ComplexI Complex I Inhibition Mitochondria->ComplexI CellDeath Neuronal Cell Death ComplexI->CellDeath

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: On the Nature of an InChIKey and the Starting Point of Discovery

To the esteemed researchers, scientists, and drug development professionals, this guide is designed to be a comprehensive resource for the journey of characterizing a novel chemical entity. The initial query for this guide was centered on the InChIKey UORMPYQLQRCWRN-UHFFFAOYSA-N. An InChIKey is a hashed, fixed-length character representation of a chemical structure, and a successful query should ideally resolve to a specific molecule. However, in this instance, this particular InChIKey does not readily correspond to a well-documented, single chemical entity in major public chemical databases.

This scenario, far from being a setback, presents a perfect opportunity to address a common challenge in research: the investigation of a novel or poorly characterized compound. Therefore, this guide will proceed by using "Compound X" as our subject, representing any new molecule you might isolate, synthesize, or encounter. We will walk through the essential stages of its technical evaluation, from initial structural confirmation to the elucidation of its biological activity and potential for further development. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigative process.

Part 1: Foundational Characterization of Compound X

Before delving into the biological effects of Compound X, it is paramount to establish its identity and fundamental physicochemical properties. This foundational data underpins the reliability and reproducibility of all subsequent experiments.

Structural Elucidation and Verification

The unambiguous determination of the chemical structure of Compound X is the cornerstone of its entire scientific narrative. A combination of spectroscopic and spectrometric techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of atoms and their connectivity, allowing for the de novo structural assignment or confirmation of a synthesized molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments offer further structural insights.

  • X-ray Crystallography: When a suitable single crystal of Compound X can be obtained, X-ray crystallography provides the definitive three-dimensional arrangement of atoms, confirming stereochemistry and tautomeric forms.

Physicochemical Profiling

The physicochemical properties of Compound X are critical determinants of its behavior in biological systems and its potential as a drug candidate.

PropertyExperimental MethodIn Silico Prediction ToolImportance in Drug Discovery
Solubility Kinetic or thermodynamic solubility assays (e.g., nephelometry)Various QSAR models (e.g., ALOGPS)Affects absorption, distribution, and formulation
Lipophilicity (LogP/LogD) Shake-flask method, HPLC-based methodsClogP, ALOGPInfluences membrane permeability and metabolic stability
pKa Potentiometric titration, UV-Vis spectroscopyMarvinSketch, ACD/Labs PerceptaDetermines the ionization state at physiological pH, impacting solubility and target binding

Part 2: Target Identification and In Vitro Validation

With the structure and basic properties of Compound X confirmed, the next logical step is to identify its biological target(s) and validate this interaction.

In Silico Target Prediction

Computational approaches can provide initial hypotheses about the potential protein targets of Compound X, guiding subsequent experimental work.

  • Ligand-Based Methods: These methods, such as 2D fingerprint similarity searching (e.g., using tools like SEA) or 3D shape-based screening (e.g., ROCS), compare Compound X to libraries of known active molecules.

  • Structure-Based Methods: If a crystal structure of a potential target is available, molecular docking simulations (e.g., using AutoDock Vina or Glide) can predict the binding mode and affinity of Compound X.

Experimental Workflow for Target Validation

The following workflow outlines a systematic approach to validating the computationally predicted targets of Compound X.

G cluster_0 Computational Prediction cluster_1 Primary Binding Assays cluster_2 Functional Assays A In Silico Target Prediction (e.g., Similarity Search, Docking) B Radioligand Binding Assay A->B Hypothesized Targets C Fluorescence Polarization Assay A->C Hypothesized Targets D Surface Plasmon Resonance (SPR) A->D Hypothesized Targets E Enzymatic Activity Assay (if target is an enzyme) B->E Confirmed Binder C->E Confirmed Binder D->E Confirmed Binder F Cell-Based Reporter Assay E->F Functional Effect

Caption: Workflow for Target Validation of Compound X.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between Compound X and its target protein.

Materials:

  • Purified target protein (dialyzed into ITC buffer)

  • Compound X (dissolved in ITC buffer)

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare the target protein solution to a concentration of 10-50 µM in the ITC cell.

  • Prepare the Compound X solution to a concentration 10-20 times that of the protein in the injection syringe.

  • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection volume (e.g., 2 µL).

  • Perform an initial injection of 0.4 µL, followed by 18-20 injections of 2 µL with a spacing of 150 seconds.

  • Analyze the resulting thermogram by integrating the peaks and fitting the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Part 3: Elucidating the Cellular Mechanism of Action

Observing a direct binding event is crucial, but understanding the functional consequences of this interaction within a cellular context is the ultimate goal.

Probing Cellular Pathways

Once a target is validated, investigating the downstream signaling events is key to understanding the mechanism of action of Compound X.

  • Western Blotting: This technique is used to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key components of the signaling pathway downstream of the target.

  • Reporter Gene Assays: These assays are employed to measure the activity of transcription factors that are regulated by the signaling pathway of interest.

A Hypothetical Signaling Pathway for Compound X

Let's assume Compound X is an inhibitor of a hypothetical kinase, "Kinase A," which is part of a well-defined signaling cascade.

G Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Compound X Compound X Compound X->Kinase A Inhibits Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Hypothetical Signaling Pathway Inhibited by Compound X.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The initial discovery of Compound X is just the beginning. A systematic medicinal chemistry effort is required to improve its potency, selectivity, and drug-like properties.

The Iterative Cycle of SAR

SAR studies involve synthesizing and testing analogs of Compound X to understand how chemical modifications affect its biological activity.

G A Initial Hit (Compound X) B Design Analogs A->B C Chemical Synthesis B->C D In Vitro Testing (Potency, Selectivity) C->D E ADME Profiling (Solubility, Stability) C->E F SAR Analysis D->F E->F F->B Design Next Generation

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR).

Tabulating SAR Data

A well-organized table is essential for tracking the properties of newly synthesized analogs and making informed decisions for the next design cycle.

Compound IDR-Group ModificationIC50 (nM) vs. TargetIC50 (nM) vs. Off-TargetMicrosomal Stability (t½, min)
Compound X -H150250015
Analog 1 -F120230025
Analog 2 -OCH350500045
Analog 3 -CN200180010

Conclusion

This guide has provided a comprehensive framework for the in-depth technical investigation of a novel compound, represented here as "Compound X." By adhering to the principles of rigorous structural and physicochemical characterization, systematic target validation, and iterative medicinal chemistry, researchers can effectively advance a new chemical entity from an initial observation to a well-characterized lead compound with therapeutic potential. The integration of computational and experimental approaches, as outlined, is crucial for an efficient and successful drug discovery campaign.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • BindingDB. A public, web-accessible database of measured binding affinities. [Link]

  • CAS Common Chemistry. A free web resource that provides access to chemical information for nearly 500,000 compounds from CAS REGISTRY®. [Link]

  • DrugBank. A comprehensive, free-to-access, online database containing information on drugs and drug targets. [Link]

  • Protein Data Bank (PDB). The single global archive for 3D structural data of biological macromolecules. [Link]

An In-Depth Technical Guide on the Safe Handling of N-Methyl-4-phenyl-4-piperidinamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for N-Methyl-4-phenyl-4-piperidinamine (CAS No. 182621-56-3), a compound of interest for researchers, scientists, and drug development professionals.[1] Given the limited specific toxicological data for this molecule, this document establishes a robust safety framework by integrating general principles for handling novel chemical entities with specific data extrapolated from structurally analogous phenylpiperidine derivatives. The guide details a systematic approach to risk assessment, hazard identification, exposure control, and emergency preparedness. It is designed to empower laboratory personnel with the knowledge to manage the potential risks associated with this compound, ensuring both personal safety and the integrity of research outcomes.

Introduction: The Principle of Precautionary Safety for Novel Chemical Entities

This compound is a disubstituted piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research.[2][3] As with any novel or sparsely studied research chemical, a comprehensive understanding of its toxicological and hazardous properties may not be fully established. Therefore, a precautionary approach to safety and handling is paramount. This guide is founded on the principle that in the absence of complete data, all new chemical entities should be treated as potentially hazardous.

The protocols and recommendations outlined herein are derived from a composite analysis of:

  • General best practices for the safe handling of research chemicals in a laboratory setting.[4][5][6][7]

  • Safety data from structurally related and well-characterized phenylpiperidine derivatives.[8][9][10][11][12]

  • Established methodologies for chemical risk assessment.[13][14][15][16]

This document serves as a foundational resource for principal investigators, laboratory managers, and bench scientists, providing the necessary framework to develop and implement robust Standard Operating Procedures (SOPs) for the safe utilization of this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment is the cornerstone of safe laboratory practice and should be conducted before any new experiment involving this compound is initiated.[14] This process involves a systematic evaluation of the potential hazards and the likelihood of exposure.

Physicochemical Properties and Inferred Hazards

While specific hazard data for this compound is limited, its chemical structure allows for the inference of potential risks based on related compounds.

PropertyValue/InformationSource/Inference
Molecular Formula C12H18N2PubChem[1]
Molecular Weight 190.28 g/mol PubChem[1]
Appearance Solid (Inferred)Based on related compounds
Boiling Point Not Determined-
Melting Point Not Determined-
Solubility Likely soluble in organic solventsGeneral property of similar amines
Inferred Hazards - Harmful if swallowed or in contact with skin.[9] - Causes skin and eye irritation/damage.[8][9] - May cause respiratory irritation.[8] - Potential for neurotoxicity (class effect).[17][18] - Flammability (if in solution).[9][10]Based on SDS of N-phenylpiperidin-4-amine, N-methylpiperidine, and general knowledge of phenylpiperidines.[8][9][19][20]
The Risk Assessment Workflow

A dynamic risk assessment should be a continuous process, adapting to changes in experimental scale or parameters.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process A Step 1: Identify Hazards (Chemical, Procedural) B Step 2: Evaluate Risks (Likelihood & Severity) A->B Analyze E Is Risk Acceptable? B->E Assess C Step 3: Implement Control Measures (PPE, Engineering) D Step 4: Document & Review (SOPs, Training Records) C->D Record D->A Re-evaluate E->C No F Proceed with Experiment E->F Yes PPE_Hierarchy A multi-layered approach to PPE is critical for comprehensive protection. cluster_ppe Hierarchy of Personal Protective Equipment Body Body Protection (Lab Coat, Apron) Hands Hand Protection (Nitrile/Neoprene Gloves) Eyes Eye & Face Protection (Goggles, Face Shield) Respiratory Respiratory Protection (Respirator - as needed)

Caption: Recommended PPE for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

General Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not smell or taste the chemical. [7]All handling should be performed with appropriate PPE in a designated area. [5]* Work in a Designated Area: Clearly label the area where this compound is being used.

  • Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to minimize the potential impact of a spill. [21]* Wash Hands Thoroughly: Wash hands with soap and water after handling the compound, even if gloves were worn. [9]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container. [5][7]The label should include the chemical name, CAS number, and any known hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [4][7][10]* Segregation: Store separately from incompatible chemicals to prevent hazardous reactions. [5][7]

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is critical for mitigating the consequences of an accident. [5]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [8]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [8][9]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [9][12]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [9][12]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for proper disposal. [22] 5. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations. [5]* Collect all waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through an authorized chemical waste management service.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, like any novel research chemical, is not merely a matter of following procedures but of cultivating a proactive safety culture. Researchers and laboratory personnel must remain vigilant, continuously reassess risks, and prioritize safety in all experimental designs and executions. This guide provides the foundational knowledge to work with this compound responsibly, protecting both the scientist and the science.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Google Cloud.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • This compound. (n.d.). PubChem.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safety Data Sheet - N-phenylpiperidin-4-amine. (2023). Cayman Chemical.
  • N-methyl-N-phenylpiperidin-4-amine. (n.d.). PubChem.
  • Lab Safety for Researchers: Responsibilities, Regulations, and Lessons Learned. (2019). American Chemical Society.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press.
  • Fact Sheet: MPTP, Safe Handling. (2022). University of Pennsylvania EHRS.
  • N-Methylpiperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 4-Methylpiperidine Safety Data Sheet. (2015).
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
  • Piperidine Hazard Summary. (1999). New Jersey Department of Health.
  • Piperidine: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme.
  • Piperidine. (2022). WorkSafe.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). BenchChem.
  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Center for Biotechnology Information.
  • Chemical Risk Assessment and Regulatory Decision Making. (n.d.). American Chemical Society.
  • Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). (n.d.). Cheméo.
  • 1-methyl-N-phenylpiperidin-4-amine. (n.d.). PubChem.
  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine. (n.d.). PubChem.
  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.
  • 4-Phenylpiperidine Safety Data Sheet. (2021).
  • Phenylpiperidines. (n.d.). Wikipedia.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (2025). US EPA.
  • PPE and Safety for Chemical Handling. (2020). ACS Material.
  • Chemical risk assessment. (n.d.). Simon Fraser University.
  • A New Direction for Risk Assessment and Applications of 21st Century Science. (n.d.). National Center for Biotechnology Information.
  • Overview of Risk Assessment. (n.d.). In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press.
  • Conformation activity study of 4-phenylpiperidine analgesics. (n.d.). ACS Publications.
  • New approaches to risk assessment of chemical mixtures. (2019). ResearchGate.
  • 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025). BenchChem.
  • MPTP. (n.d.). Wikipedia.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed.
  • Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.). Google Patents.
  • The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. (2007). Globe Thesis.
  • 1-Methyl-4-phenylpyridine (MPP+) Is Toxic to Mesencephalic Dopamine Neurons in Culture. (n.d.).
  • Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. (n.d.). PubMed.
  • Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine. (n.d.). National Institutes of Health.

Sources

Methodological & Application

Application Notes & Protocols: In Vivo Evaluation of N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel research compound N-Methyl-4-phenyl-4-piperidinamine. Given the compound's structural similarity to known centrally active agents, particularly those in the 4-phenylpiperidine class, this guide emphasizes a structured, hypothesis-driven approach to characterization.[1] We outline foundational protocols for compound formulation, pharmacokinetic profiling, and pharmacodynamic assessment in relevant rodent models. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of robust, translatable data.

Introduction: Scientific Context and Rationale

This compound belongs to the 4-phenylpiperidine class of chemical compounds. This structural family is pharmacologically significant, encompassing a range of agents with effects on the central nervous system (CNS), including opioid analgesics and monoamine reuptake inhibitors.[1] For instance, the 4-phenylpiperidine scaffold is a core component of potent opioid analgesics like meperidine and fentanyl.[2] Furthermore, modifications to this structure have yielded compounds with activity as selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, and agents with dopaminergic activity.[1][3]

The specific structure of this compound suggests a potential interaction with opioid receptors or monoamine transporters. Its in vivo characterization is therefore critical to elucidate its pharmacological profile, assess its therapeutic potential, and identify any potential liabilities.

A critical consideration for this structural class is the potential for neurotoxicity. The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a byproduct of illicit meperidine synthesis, is a well-known neurotoxin that causes parkinsonism by destroying dopaminergic neurons.[4][5][6] MPTP itself is not the toxic agent; it is metabolized by monoamine oxidase B (MAO-B) in the brain to 1-methyl-4-phenylpyridinium (MPP+), which is then actively taken up by dopamine transporters into neurons, where it causes cell death.[4][6][7][8] While this compound is structurally distinct from MPTP, the shared 4-phenyl-N-methylpiperidine core necessitates careful toxicological assessment alongside efficacy studies.

This guide provides the foundational workflows to systematically approach the in vivo study of this novel compound, starting from basic characterization to more complex behavioral assays.

Preclinical In Vivo Workflow: A Phased Approach

A well-designed preclinical study prevents delays and ensures the generation of reliable and reproducible data.[9][10][11] The following workflow is recommended for the characterization of this compound.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Pharmacodynamic (PD) & Efficacy Screening cluster_2 Phase 3: Advanced Modeling & Target Validation P1_Sol Solubility & Formulation P1_PK Pilot Pharmacokinetics (PK) (Single Dose, IV & PO) P1_Sol->P1_PK P1_Tox Acute Toxicity & Tolerability P1_PK->P1_Tox P2_Screen Broad PD Screen (e.g., Irwin Test) P1_Tox->P2_Screen Inform Dose Selection P2_Mech Mechanism-Specific Assays (Hot Plate, Locomotor) P2_Screen->P2_Mech P2_DR Dose-Response Studies P2_Mech->P2_DR P3_Model Advanced Disease Models (e.g., Neuropathic Pain, Depression) P2_DR->P3_Model Establish Efficacious Doses P3_Target Target Engagement (Receptor Occupancy, etc.) P3_Model->P3_Target Result Go/No-Go Decision & Candidate Selection P3_Target->Result

Caption: Phased workflow for in vivo characterization of a novel CNS compound.

Phase 1: Foundational Protocols

Compound Formulation for In Vivo Administration

Rationale: The choice of vehicle is critical for ensuring bioavailability and preventing vehicle-induced artifacts. The goal is to achieve a clear, injectable solution. A tiered approach is recommended to find the simplest viable formulation.

Protocol: Vehicle Screening

  • Objective: Determine a suitable vehicle for administering this compound at a target concentration (e.g., 1 mg/mL).

  • Materials: Test compound, 0.9% Saline, 5% Tween® 80 in water, 10% DMSO in saline, 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water.

  • Procedure:

    • Weigh 1 mg of the compound into four separate glass vials.

    • To each vial, add 1 mL of a different test vehicle.

    • Vortex each vial vigorously for 2 minutes.

    • Sonicate in a bath sonicator for 10 minutes.

    • Visually inspect for solubility. If not dissolved, gently warm the solution to 37°C for 15 minutes.

    • Observe for precipitation after cooling to room temperature and after 1 hour.

  • Selection Criteria: The ideal vehicle is the simplest one that results in a clear, stable solution.

VehicleCompositionTierUse Case
0.9% Saline Isotonic Saline1Ideal for water-soluble compounds. First choice.
5% Tween® 80 Non-ionic surfactant2For poorly soluble compounds, improves wetting.
10% DMSO / 90% Saline Co-solvent system3For highly lipophilic compounds. Check for toxicity.
20% HPBCD Solubilizing excipient4Forms inclusion complexes to enhance solubility.
Pilot Pharmacokinetic (PK) Study

Rationale: Before conducting efficacy studies, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A pilot PK study provides key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability, which are crucial for designing rational dosing schedules for subsequent pharmacodynamic studies.[12]

Protocol: Single-Dose PK in Mice

  • Animal Model: Male C57BL/6 mice (n=3 per group/route).

  • Dose Formulation: Prepare the compound in the selected vehicle at a concentration suitable for the target dose.

  • Administration:

    • Group 1 (IV): Administer 1 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse samples (approx. 50 µL) from 3 mice per time point into K2EDTA-coated tubes.

    • IV Time Points: 2, 5, 15, 30 min, 1, 2, 4, 8 hours.

    • PO Time Points: 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Phase 2: Pharmacodynamic & Efficacy Screening

Based on the structural alerts, initial screening should focus on assays that can detect opioid-like analgesic effects and general CNS stimulant or depressant activity, which could indicate interaction with monoamine transporters.

Hot Plate Test for Analgesia

Rationale: The hot plate test is a classic assay for evaluating centrally-mediated (opioid receptor) analgesic activity.[13] An increase in the latency to respond to the thermal stimulus suggests an analgesic effect.

G cluster_0 Workflow Acclimate Acclimate Mouse to Room Baseline Measure Baseline Latency on 55°C Plate Acclimate->Baseline Admin Administer Compound (e.g., IP injection) Baseline->Admin Test Test Latency at Multiple Time Points Admin->Test Data Record latency (s) to paw lick or jump. Cutoff: 30s Test->Data

Caption: Experimental workflow for the mouse Hot Plate test.

Protocol: Hot Plate Analgesia in Mice

  • Animal Model: Male ICR mice (n=8-10 per group).

  • Apparatus: Hot plate analgesia meter, maintained at 55 ± 0.5°C.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Gently place a mouse on the hot plate and start a timer.

    • Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping).

    • Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage. Any mouse not responding by the cut-off time is removed and assigned a latency of 30 seconds. This is the baseline measurement.

    • Administer the test compound, a positive control (e.g., Morphine, 10 mg/kg, IP), or vehicle.

    • Measure the test latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Locomotor Activity Test

Rationale: This assay assesses general CNS stimulant or depressant effects. Increased locomotion suggests a stimulant effect (potentially related to dopamine/norepinephrine reuptake inhibition), while decreased activity indicates a sedative effect.[3][14]

Protocol: Open Field Locomotion in Rats

  • Animal Model: Male Sprague-Dawley rats (n=8-10 per group).

  • Apparatus: Open field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

  • Procedure:

    • Administer the test compound, a positive control (e.g., Amphetamine, 2 mg/kg, IP), or vehicle.

    • Immediately place the rat in the center of the open field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing counts) continuously for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare total activity across treatment groups using ANOVA.

Tail Suspension & Forced Swim Tests

Rationale: The Tail Suspension Test (TST) and Forced Swim Test (FST) are widely used to screen for potential antidepressant activity.[15][16] A reduction in immobility time is indicative of an antidepressant-like effect, often associated with compounds that modulate serotonin or norepinephrine systems.[3][17]

Protocol: Tail Suspension Test (TST) in Mice

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Procedure:

    • Administer the test compound, a positive control (e.g., Imipramine, 20 mg/kg, IP), or vehicle 30-60 minutes prior to testing.

    • Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring its body is hanging freely.

    • Record the session (typically 6 minutes) on video.

    • Score the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiration-related movements.

  • Data Analysis: Compare the mean immobility time across groups using one-way ANOVA followed by post-hoc tests.

Scientific Integrity and Experimental Design

To ensure the trustworthiness of results, all in vivo studies must incorporate rigorous design principles to minimize bias.[18]

  • Randomization: Animals must be randomly assigned to treatment groups.

  • Blinding: The experimenter conducting the assay and analyzing the data should be blind to the treatment conditions.

  • Controls: Always include a vehicle control group and, where appropriate, a positive control to validate the assay.

  • Power Analysis: Determine the appropriate number of animals per group (sample size) based on a power analysis to ensure the study can detect a meaningful effect size.[18]

Conclusion

The protocols described herein provide a robust framework for the initial in vivo characterization of this compound. This systematic, phased approach, beginning with foundational PK and formulation and progressing to mechanism-based behavioral assays, will enable researchers to build a comprehensive pharmacological profile of the compound. Careful consideration of its structural relationship to both therapeutic agents and known neurotoxins should guide the interpretation of data and the design of future, more advanced studies.

References

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). Experimental Design. NC3Rs. Retrieved from [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258. Available from: [Link]

  • Cardoso, C. d. O., Elgalad, A., et al. (2023). Designing an In Vivo Preclinical Research Study. Medicina, 59(10), 1845. Available from: [Link]

  • Institute for Laboratory Animal Research. (2011). Guide for the Care and Use of Laboratory Animals, 8th Edition. National Academies Press. Available from: [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Dei, S., et al. (2003). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-6. Available from: [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 38(20), 3957-66. Available from: [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuron, 52(3), 577-597. Available from: [Link]

  • Stevenson, G. W., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Pharmacology, Biochemistry and Behavior, 92(2), 249-259. Available from: [Link]

  • Taconic Biosciences. (2017). Animal Models of Addiction and the Opioid Crisis. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Recent Progress in Animal Models of Depression. Journal of Molecular Psychiatry, 3(1), 8. Available from: [Link]

  • Perona, M. T. G., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Annals of the New York Academy of Sciences, 1139, 151-164. Available from: [Link]

  • National Institutes of Health. (n.d.). Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. Retrieved from [Link]

  • Grenald, S. A., et al. (2014). Animal models for opioid addiction drug discovery. Expert Opinion on Drug Discovery, 9(11), 1345-54. Available from: [Link]

  • Wikipedia. (n.d.). Phenylpiperidine. Retrieved from [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-6. Available from: [Link]

  • Lin, H. L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(13), 4539-4550. Available from: [Link]

  • Javitt, D. C. (2004). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Javitt, D. C., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Cocchi, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

  • ResearchGate. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Retrieved from [Link]

  • Javitt, D. C., & Zukin, S. R. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. Available from: [Link]

  • Skordos, K. W., et al. (2004). Identification of an N-methyl-4-phenylpyridinium-like Metabolite of the Antidiarrheal Agent Loperamide in Human Liver Microsomes: Underlying Reason(s) for the Lack of Neurotoxicity Despite the Bioactivation Event. Drug Metabolism and Disposition, 32(9), 943-952. Available from: [Link]

  • Ren, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 42(5), 2560-2568. Available from: [Link]

  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Drug Development and Industrial Pharmacy, 38(11), 1342-9. Available from: [Link]

  • Mytilineou, C., et al. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life Sciences, 36(21), 2083-8. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine... Retrieved from [Link]

  • Wikipedia. (n.d.). MPTP. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Methyl-4-phenyl-4-piperidinamine as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-4-phenylpiperidine Scaffold

In the landscape of medicinal chemistry and drug development, the 4-amino-4-phenylpiperidine scaffold is a privileged structure of profound significance. It forms the core of numerous centrally acting agents, most notably potent analgesics.[1][2][3] N-Methyl-4-phenyl-4-piperidinamine, a key representative of this class, serves as a versatile and strategically important precursor for the synthesis of novel therapeutic candidates. Its structure, featuring a pre-installed quaternary carbon center at the 4-position and a reactive secondary amine, offers a direct entry point into complex molecular architectures, bypassing more convoluted synthetic routes.

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, core synthetic applications, and field-proven experimental protocols. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor in the rational design and synthesis of next-generation pharmacologically active molecules.

Physicochemical & Structural Data

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
IUPAC Name N-methyl-4-phenylpiperidin-4-aminePubChem[4]
Synonyms 4-Methylamino-4-phenylpiperidinePubChem[4]
CAS Number 182621-56-3PubChem[4]
Molecular Formula C₁₂H₁₈N₂PubChem[4]
Molecular Weight 190.28 g/mol PubChem[4]
Appearance Not specified; likely an oil or low-melting solid.General chemical knowledge
XLogP3-AA 1.2PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of this compound is primarily centered on the functionalization of its two nitrogen atoms. The piperidine nitrogen is typically pre-functionalized in many synthetic schemes leading to this intermediate, while the exocyclic secondary amine provides a prime handle for diversification.

Rationale for Use in Analgesic Drug Discovery

The 4-phenylpiperidine moiety is a classic pharmacophore found in opioids like pethidine (Meperidine) and fentanyl.[2][5] The phenyl group and the piperidine ring are crucial for binding to opioid receptors. This compound provides a rigid scaffold that correctly orients the necessary phenyl group. The exocyclic amine is analogous to the anilino nitrogen in the highly potent fentanyl series of analgesics.[3][6] By modifying this amine through acylation or alkylation, researchers can systematically probe the structure-activity relationship (SAR) to develop analogues with tailored potency, duration of action, and side-effect profiles.[2]

Key Synthetic Transformations

The primary reactions involving this compound are nucleophilic attacks originating from the exocyclic secondary amine.

  • N-Acylation: This is the most common and critical transformation. Reacting the precursor with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) installs an amide functionality. This is the key step in creating fentanyl-like structures, where the N-propionyl group is a hallmark of high-potency analogues.[3] The choice of the acylating agent is a powerful tool for modulating the lipophilicity and receptor interaction of the final compound.

  • N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides can lead to novel derivatives. This pathway allows for the exploration of different steric and electronic environments around the nitrogen atom, potentially leading to compounds with altered pharmacological profiles, such as N-type calcium channel blockers.[1]

G cluster_precursor Core Precursor cluster_reactions Key Transformations cluster_products Target Compound Classes precursor This compound acylation N-Acylation (e.g., R-COCl) precursor->acylation Nucleophilic Attack alkylation N-Alkylation (e.g., R-X, Reductive Amination) precursor->alkylation Nucleophilic Attack fentanyl_analogs Potent Opioid Analgesics (Fentanyl-type) acylation->fentanyl_analogs Critical Step pethidine_analogs Pethidine-like Structures acylation->pethidine_analogs cns_agents Novel CNS Agents (e.g., Ca²⁺ Channel Blockers) alkylation->cns_agents Diversification

Fig 1. Synthetic utility of this compound.

Experimental Protocol: Synthesis of an N-Acylated Derivative

This protocol details a general procedure for the N-acylation of this compound using an acyl chloride. This is a foundational reaction for creating a library of fentanyl-related compounds for screening.

Principle: The lone pair of electrons on the exocyclic secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.

Materials & Equipment:

  • Reagents: this compound, Propionyl chloride (or other acyl chloride), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware, fume hood.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Addition of Acylating Agent: Add propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.

G start Start: Reagents in Flask (Precursor, TEA, DCM) cool Cool to 0°C (Ice Bath) start->cool add Dropwise Addition of Propionyl Chloride in DCM cool->add react Stir at Room Temp (2-4 hours, TLC Monitoring) add->react quench Quench Reaction (Add Water) react->quench extract Aqueous Work-up (NaHCO₃, H₂O, Brine) quench->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify via Column Chromatography concentrate->purify end End: Pure Product purify->end

Fig 2. Workflow for N-Acylation Protocol.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound and its derivatives.

  • Hazard Identification: While specific data for this exact compound is limited, related 4-aminopiperidines are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7] Assume this precursor carries similar risks.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes for trained research professionals. All laboratory work should be conducted with a full understanding of the hazards involved and with appropriate safety measures in place.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9813005, this compound. Available: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available: [Link]

  • LookChem (n.d.). This compound. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24696612, N-methyl-N-phenylpiperidin-4-amine. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70865, N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Available: [Link]

  • Chemistry Steps (n.d.). Synthesis of Pethidine aka Meperidine. Available: [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. Available: [Link]

  • Cheméo (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Available: [Link]

  • Yusmaidie, M., et al. (2025). Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. African Journal of Biomedical Research. Available: [Link]

  • Kowalczyk, P., et al. (2021). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules. Available: [Link]

  • Casy, A. F. & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar. Available: [Link]

  • Federal Register (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Available: [Link]

Sources

Application Note & Protocols: A Tiered Approach for Assessing the Neurotoxicity of N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for evaluating the potential neurotoxicity of N-Methyl-4-phenyl-4-piperidinamine. Given its structural analogy to known dopaminergic neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this guide proposes a tiered approach, beginning with in vitro screening for general cytotoxicity and mechanistic assessment, followed by in vivo studies to confirm toxicity and evaluate functional outcomes in a whole organism. The protocols herein are designed to provide a robust, self-validating system for hazard identification and risk assessment, grounded in established neurotoxicology principles.

Introduction & Rationale

This compound belongs to the 4-phenylpiperidine class of compounds.[1] This structural motif is a significant "structural alert" for potential neurotoxicity, as it is shared with MPTP, a potent and selective dopaminergic neurotoxin that causes irreversible parkinsonian symptoms in humans and primates.[2][3] The toxicity of MPTP is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which is formed by the action of monoamine oxidase B (MAO-B) in glial cells.[4] MPP+ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons.[5] Once inside, it potently inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, excessive production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons in the substantia nigra.[4][6]

Given these well-established mechanisms for a structurally related compound, it is hypothesized that this compound may exert neurotoxic effects through a similar pathway involving:

  • Potential metabolism to a toxic cation.

  • Uptake via the dopamine transporter.

  • Induction of mitochondrial dysfunction and oxidative stress.

  • Selective toxicity towards dopaminergic neurons.

This guide outlines a logical, tiered experimental workflow to systematically investigate this hypothesis, adhering to principles recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[7][8]

Tier 1: In Vitro Neurotoxicity Assessment

The initial phase focuses on using cultured neuronal cells to establish a dose-response relationship for cytotoxicity and to screen for key mechanistic events.

Cell Model Selection & Rationale

The human neuroblastoma SH-SY5Y cell line is recommended for these studies.[9][10] It is a widely used and well-characterized model in neurotoxicity research for several reasons:

  • Human Origin: Provides species relevance for human health risk assessment.

  • Dopaminergic Phenotype: These cells can be differentiated to express key dopaminergic markers, including tyrosine hydroxylase (TH) and the dopamine transporter (DAT), making them an ideal system to study toxins targeting this specific neuronal population.[9][11]

  • Robustness & Reproducibility: As a cell line, it offers greater consistency and ease of use compared to primary cultures for initial screening.[10]

Experimental Workflow Diagram

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Confirmation A Compound: This compound B Cell Model: Differentiated SH-SY5Y Cells A->B C Cytotoxicity Screening (MTT / LDH Assays) Determine IC50 B->C D Sub-lethal Concentrations (e.g., IC10, IC25) C->D Select Doses J Animal Model: C57BL/6 Mice C->J Positive Hit Proceed to In Vivo E Mechanistic Assays D->E F Mitochondrial Dysfunction (JC-1, Seahorse) E->F G Oxidative Stress (DCFDA, GSH) E->G H Apoptosis (Annexin V / PI) E->H I DAT Interaction (Uptake Assay) E->I K Dosing Regimen (Vehicle, Low, Mid, High Doses) J->K L Behavioral Assessments (Rotarod, Open Field) K->L M Post-Mortem Analysis L->M N Neurochemistry (HPLC-ECD for Dopamine) M->N O Histopathology (TH & Iba1 Staining) M->O caption Overall Experimental Workflow.

Caption: Overall Experimental Workflow.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells. A reduction in cell viability indicates a cytotoxic effect.

Methodology:

  • Cell Culture: Culture and differentiate SH-SY5Y cells into a neuronal phenotype, typically using retinoic acid.[9]

  • Seeding: Seed differentiated cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., MPP+).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Protocol 2: Mechanistic Assays (at Sub-lethal Doses)

Based on the IC50 value, select non-lethal concentrations (e.g., IC10, IC25) to investigate specific mechanisms without the confounding factor of widespread cell death.[9]

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. When ΔΨm collapses, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a key event in mitochondrial dysfunction.[12]

Methodology:

  • Seed and treat cells in a black, clear-bottom 96-well plate as described above.

  • Incubate cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.[9]

  • Wash cells with assay buffer.

  • Measure fluorescence intensity using a plate reader with settings for both red (aggregates) and green (monomers) fluorescence.

  • Calculate the red/green fluorescence ratio. A significant decrease in the treated groups compared to the control indicates mitochondrial dysfunction.

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe is a cell-permeable non-fluorescent compound.[13] Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase in fluorescence is proportional to the rate of ROS generation.[14]

Methodology:

  • Seed and treat cells in a black, clear-bottom 96-well plate.

  • Wash cells with warm phosphate-buffered saline (PBS).

  • Load the cells with 10 µM H2DCF-DA in PBS for 30-45 minutes at 37°C in the dark.[9]

  • Wash cells again to remove excess probe.

  • Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) using a microplate reader.

Protocol 3: Dopamine Transporter (DAT) Interaction Assay

Principle: This assay determines if the test compound interacts with DAT by measuring its ability to inhibit the uptake of a fluorescent DAT substrate.[15][16]

Methodology:

  • Cell Plating: Plate cells stably or transiently expressing DAT (e.g., differentiated SH-SY5Y or HEK293-hDAT cells) in a 96-well plate.[15]

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or known inhibitors (e.g., cocaine as a positive control).

  • Substrate Addition: Add a fluorescent DAT substrate (available in commercial kits) to all wells.[17]

  • Kinetic Read: Immediately begin measuring the increase in intracellular fluorescence over time using a bottom-read fluorescence plate reader.

  • Analysis: A reduction in the rate of fluorescence increase in the presence of the test compound indicates inhibition of DAT uptake. Calculate the IC50 for DAT inhibition.

Tier 2: In Vivo Neurotoxicity Assessment

If the in vitro data indicate significant cytotoxicity and/or mechanistic concern (e.g., mitochondrial toxicity, DAT interaction), in vivo studies are warranted to assess effects in a complex biological system. These studies should follow established guidelines such as OECD Test Guideline 424.[18]

Animal Model & Rationale

The C57BL/6 mouse strain is the recommended model.[19] While rodents are generally less sensitive to MPTP than primates, this strain is known to be susceptible and is the most widely used rodent model for studying MPTP-induced dopaminergic neurodegeneration.[3][20]

Study Design
ParameterRecommendationRationale
Animals Male C57BL/6 mice, 8-10 weeks oldStandard, well-characterized model for dopaminergic neurotoxicity studies.[20]
Groups 1. Vehicle Control (e.g., Saline) 2. Low Dose 3. Mid Dose 4. High DoseAt least 3 dose levels are needed to establish a dose-response relationship. Doses should be selected based on acute toxicity data.
Administration Intraperitoneal (i.p.) or Oral Gavage (p.o.)Route should be chosen based on potential human exposure routes and compound bioavailability.
Duration Sub-acute (e.g., 7-14 days) or Sub-chronic (e.g., 28 days)Duration should be sufficient to induce potential neurodegenerative changes.
Endpoints Behavioral assessments, post-mortem neurochemistry, and histopathology.A combination of functional, biochemical, and structural endpoints provides a comprehensive assessment.
Protocol 4: Behavioral Assessments

Principle: To assess motor coordination, balance, and general locomotor activity, which can be impaired by damage to the nigrostriatal dopamine system.

Methodology:

  • Rotarod Test:

    • Acclimatize mice to the rotarod apparatus over 2-3 days.

    • On the test day, place mice on the rotating rod, which gradually accelerates.

    • Record the latency to fall for each mouse. A shorter latency indicates impaired motor coordination.

  • Open Field Test:

    • Place each mouse in the center of an open field arena.

    • Use an automated tracking system to record activity over 15-30 minutes.

    • Key parameters include total distance traveled, velocity, and time spent in the center versus the periphery (an indicator of anxiety-like behavior). A significant reduction in movement (hypoactivity) can indicate motor deficits.

Protocol 5: Post-Mortem Neurochemical Analysis

Principle: To quantify the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum, the primary projection area of dopaminergic neurons from the substantia nigra. A depletion of striatal dopamine is a key biochemical hallmark of dopaminergic neurotoxicity.[5]

Methodology:

  • Tissue Collection: At the end of the study, humanely euthanize animals and rapidly dissect the striata on ice.

  • Homogenization: Homogenize the tissue in an appropriate acidic solution.

  • Analysis by HPLC-ECD: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify dopamine, DOPAC, and HVA.

  • Data Normalization: Normalize neurotransmitter levels to the total protein content of the tissue sample.

Protocol 6: Post-Mortem Histopathology

Principle: To visualize and quantify the loss of dopaminergic neurons and the associated neuroinflammatory response (gliosis) in the substantia nigra and striatum.

Methodology:

  • Tissue Processing: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains and process for cryosectioning or paraffin embedding.

  • Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH):

    • TH is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons.[21][22]

    • Incubate brain sections with a primary antibody against TH (e.g., Chicken anti-TH).[21]

    • Use a fluorescently labeled secondary antibody to visualize the staining.[23][24]

    • Quantify the number of TH-positive cells in the substantia nigra pars compacta (SNc) using stereological methods. A significant reduction indicates neuronal loss.

  • IHC for Microglia (Iba1) and Astrocytes (GFAP):

    • Stain adjacent sections for Iba1 (microglia) and GFAP (astrocytes).

    • An increase in the number and morphological activation of these glial cells indicates neuroinflammation, a common response to neuronal injury.[5]

Hypothetical Mechanism Diagram

G cluster_neuron compound N-Methyl-4-phenyl- 4-piperidinamine metabolite Hypothesized Cationic Metabolite compound->metabolite Metabolism? (e.g., MAO-B) dat Dopamine Transporter (DAT) metabolite->dat Uptake neuron Dopaminergic Neuron mito Mitochondrion complex1 Complex I Inhibition mito->complex1 atp ATP Depletion complex1->atp ros ROS Increase complex1->ros stress Oxidative Stress atp->stress ros->stress apoptosis Apoptotic Cascade (Caspase Activation) stress->apoptosis death Neuronal Death apoptosis->death caption Hypothesized Neurotoxic Pathway.

Sources

Application Notes & Protocols: A Researcher's Guide to the MPTP Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: The topic of this guide specifies "N-Methyl-4-phenyl-4-piperidinamine" for Parkinson's disease (PD) modeling. It is critically important for researchers to know that the standard and extensively validated neurotoxin used to induce parkinsonism in laboratory animals is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . The similarity in names is notable, but their chemical properties and biological activities are distinct. This guide will focus exclusively on the scientifically established protocols for MPTP, as it is the correct agent for this application. Using incorrect chemical agents can lead to failed experiments and significant safety hazards.

Introduction: The MPTP Model in Parkinson's Disease Research

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the substantial loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc) region of the brain.[1] This neuronal death leads to a deficit in the neurotransmitter dopamine within the striatum, manifesting as cardinal motor symptoms like bradykinesia, rigidity, resting tremor, and postural instability.[1]

The MPTP-based animal model is a cornerstone of PD research. Its utility was discovered tragically in the 1980s when a group of intravenous drug users developed severe, irreversible parkinsonism after self-administering a synthetic opioid contaminated with MPTP.[2] Subsequent research revealed that systemic administration of MPTP to nonhuman primates and mice selectively destroys dopaminergic neurons in the SNpc, effectively recapitulating the primary pathological hallmark of PD.[2] This toxin-induced model allows researchers to investigate disease mechanisms, study mitochondrial dysfunction, and test the efficacy of potential neuroprotective and symptomatic therapies.[2][3]

Mechanism of Neurotoxicity: The Bioactivation of MPTP

The toxicity of MPTP is a multi-step process involving metabolic activation and selective cellular uptake. Understanding this pathway is crucial for designing experiments and interpreting results.

  • Blood-Brain Barrier Penetration: MPTP is a lipophilic, uncharged molecule that readily crosses the blood-brain barrier after systemic administration.[2][4]

  • Conversion to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B), which is predominantly located in astrocytes. This two-step oxidation process converts MPTP into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[2][3][4]

  • Selective Neuronal Uptake: The cationic MPP+ molecule is then released from astrocytes and selectively taken up into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[3][5][6] This selective uptake explains the specific targeting of DA neurons. Mice lacking the DAT gene are resistant to MPTP's neurotoxic effects.[5]

  • Mitochondrial Inhibition & Oxidative Stress: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[4] Here, it potently inhibits Complex I of the mitochondrial electron transport chain.[7][8] This action has two catastrophic consequences:

    • ATP Depletion: Inhibition of mitochondrial respiration leads to a severe drop in ATP production, precipitating an energy crisis within the cell.[2][9]

    • Oxidative Stress: The dysfunctional electron transport chain generates a surge of reactive oxygen species (ROS), such as superoxide radicals.[3][9] These radicals damage cellular components, including proteins, lipids, and DNA, leading to apoptotic cell death.[2]

MPTP_Mechanism cluster_outside Systemic Circulation cluster_brain Central Nervous System cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion MPTP MPTP (Lipophilic) MPTP_in_Astro MPTP MPTP->MPTP_in_Astro Crosses BBB MAOB MAO-B MPTP_in_Astro->MAOB Metabolism MPP_in_Astro MPP+ MAOB->MPP_in_Astro DAT Dopamine Transporter (DAT) MPP_in_Astro->DAT Uptake MPP_in_Neuron MPP+ DAT->MPP_in_Neuron Complex1 Complex I MPP_in_Neuron->Complex1 Inhibition ATP ATP Depletion Complex1->ATP ROS Oxidative Stress (ROS) Complex1->ROS CellDeath Apoptotic Cell Death ATP->CellDeath ROS->CellDeath

Caption: Mechanism of MPTP neurotoxicity.

Experimental Protocols

CRITICAL SAFETY PROTOCOLS: Handling MPTP

MPTP is a potent human neurotoxin. Accidental exposure can lead to irreversible parkinsonism. Strict adherence to safety protocols is mandatory.

  • Designated Area: All work with MPTP must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B2 biosafety cabinet.[10][11] The area must be clearly marked with warning signs.

  • Personal Protective Equipment (PPE): Full PPE is required at all times. This includes:

    • A disposable, solid-front lab coat or jumpsuit.[12]

    • Two pairs of disposable nitrile gloves (minimum 4 mil).[10] Change the outer pair frequently.

    • CSA-approved safety glasses with side shields or goggles.[13]

  • Handling:

    • Purchase MPTP hydrochloride salt, not the volatile free base.[10][14]

    • Do not weigh dry MPTP powder.[10] If possible, purchase pre-weighed amounts or prepare a concentrated stock solution. All solution preparations must occur inside the fume hood.[14]

    • Use needles with safety devices.[10] NEVER recap needles. [11]

    • Restrain animals properly during injections to prevent accidental exposure.[11]

  • Decontamination: Decontaminate all work surfaces and equipment with a 5-10% bleach solution, allowing for at least 15 minutes of contact time, followed by a water rinse.[10][12]

  • Waste Disposal: All contaminated materials (gloves, bench paper, syringes, carcasses, bedding) are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[10][12] Do not autoclave anything that has contacted MPTP.[10]

  • Animal Handling: Animals excrete MPTP and its metabolites in urine and feces for at least 72 hours post-administration.[13] Handle animals and change cages only within a certified biosafety cabinet during this period.[13]

Animal Model Selection
  • Strain: C57BL/6 mice are the most widely used and susceptible strain for MPTP-induced parkinsonism.[2] Other strains, like rats, are largely resistant.[2]

  • Sex and Age: Young adult male mice (8-12 weeks) are typically used.

MPTP Administration Regimens

The choice of regimen depends on the experimental goals. Different dosing patterns produce varying degrees of neuronal loss and behavioral deficits.[3][15] MPTP is typically dissolved in sterile 0.9% saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]

Regimen TypeTypical Dosing ProtocolKey Characteristics & Outcomes
Acute Four i.p. injections of 10-20 mg/kg, spaced 1-2 hours apart.[1][2][15]Induces a rapid and severe depletion of striatal dopamine (>80%) and significant loss of SNpc neurons.[1][16] Behavioral deficits are often pronounced. Best for screening neuroprotective compounds against acute toxicity.
Sub-acute One i.p. injection of 30 mg/kg daily for 5 consecutive days.[1][17]Causes a substantial but slightly less severe lesion than the acute model (40-50% dopamine depletion).[1] The lesion stabilizes by 21 days post-injection.[1] Allows for studying processes that evolve over a slightly longer period.
Chronic Lower doses (e.g., 25 mg/kg) administered less frequently (e.g., twice a week) over several weeks (e.g., 5 weeks), often with probenecid to inhibit peripheral metabolism.[2]More closely mimics the progressive nature of PD. Results in a more gradual loss of neurons. This model is more technically demanding and time-consuming.
Step-by-Step Protocol (Sub-acute Model Example)
  • Preparation (Day 0):

    • Acclimate C57BL/6 mice to the housing facility for at least one week.

    • Perform baseline behavioral testing (e.g., rotarod, open field) to establish a pre-treatment performance level.

  • MPTP Solution Preparation (Inside Fume Hood):

    • Calculate the required volume of MPTP solution based on the number of animals and a 30 mg/kg dose. Assume an injection volume of 10 mL/kg body weight.

    • For a 25g mouse, the dose is 0.75 mg. For a 3 mg/mL solution, this requires a 0.25 mL injection.

    • Under strict safety protocols, dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 3 mg/mL.

  • Administration (Days 1-5):

    • Weigh each mouse daily to ensure accurate dosing.

    • Working inside a biosafety cabinet, administer 30 mg/kg MPTP (or saline for the control group) via i.p. injection once daily for five consecutive days.

  • Post-Injection Monitoring (Days 1-21):

    • Monitor animals for any signs of distress.

    • Maintain strict safety protocols for handling animals and cages for at least 72 hours after the final injection.

  • Behavioral Assessment (e.g., Day 8 and Day 21):

    • Perform behavioral tests to assess motor deficits. Testing is often done 7-21 days after the last injection to allow the lesion to stabilize.[1][18]

  • Tissue Collection (e.g., Day 21):

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or decapitate for fresh tissue collection (for neurochemistry).

    • Carefully dissect the brain, isolating the striatum and midbrain (containing the substantia nigra).

Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: MPTP Administration cluster_assess Phase 3: Model Validation cluster_analysis Post-Mortem Analysis Acclimate Acclimate Mice (C57BL/6) Baseline Baseline Behavioral Testing Acclimate->Baseline Dosing Daily IP Injection (e.g., 30mg/kg for 5 days) Baseline->Dosing Control Saline Injection (Control Group) Baseline->Control Behavior Post-Lesion Behavioral Testing (Day 8-21) Dosing->Behavior Control->Behavior Tissue Tissue Collection (Day 21) Behavior->Tissue HPLC Neurochemistry (HPLC) Striatal Dopamine Tissue->HPLC IHC Histology (IHC) SNpc TH+ Neurons Tissue->IHC

Caption: Experimental workflow for the MPTP mouse model.

Validation of the Parkinson's Disease Model

Confirming the successful induction of the model requires both behavioral and post-mortem analyses.

Behavioral Analysis

A battery of tests is used to assess motor coordination, balance, and spontaneous activity.[19]

Behavioral TestPrinciple & What it MeasuresExpected Outcome in MPTP Mice
Rotarod Test Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.[16]Significant decrease in the time spent on the accelerating rod compared to controls.
Open Field Test Measures spontaneous locomotor activity, exploration, and anxiety. Parameters include total distance traveled and time spent in the center vs. periphery.[16][18]Reduced total distance traveled (hypoactivity) and potentially altered exploratory patterns.[16]
Pole Test Evaluates bradykinesia (slowness of movement). A mouse is placed head-up on top of a vertical pole, and the time to turn and descend is recorded.[17]Increased time to turn and descend the pole.
Cylinder Test Assesses forelimb akinesia and spontaneous motor activity. A mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its forepaws is counted.[18][20]Reduced number of rearings and paw placements against the cylinder wall.[20]
Post-Mortem Analysis
  • Neurochemical Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is used to quantify the levels of dopamine and its primary metabolites, DOPAC and HVA, in striatal tissue homogenates. A successful lesion is typically defined by a >70-80% reduction in striatal dopamine levels compared to the control group.[1][16]

  • Histological Analysis (Immunohistochemistry): This is the gold standard for visualizing and quantifying neuronal loss.

    • Method: Brain sections containing the substantia nigra and striatum are stained with an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[21] TH-positive cells are dopaminergic neurons.

    • Quantification: Unbiased stereological counting methods are used to estimate the total number of TH-positive neurons in the SNpc.[22] A significant reduction (typically 40-60%) in the number of TH-positive neurons confirms the lesion.[16][23] Staining in the striatum will also show a loss of TH-positive nerve fibers.[16]

Conclusion

The MPTP mouse model, while not recapitulating all aspects of human Parkinson's disease (e.g., the typical absence of Lewy bodies), remains an invaluable and widely used tool.[2][3] It provides a robust platform for studying the consequences of nigrostriatal dopamine depletion and for the preclinical evaluation of novel therapeutic strategies. The successful and safe implementation of this model is critically dependent on rigorous adherence to safety protocols, precise experimental design, and thorough validation using a combination of behavioral, neurochemical, and histological endpoints.

References

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2022, January 18). Fact Sheet: MPTP, Safe Handling. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. Retrieved from [Link]

  • Lu, Y., et al. (2005). Comparison of Behavioral Tests in MPTP-induced Parkinson's Disease in Mice. Journal of Clinical Neuroscience, 12(8), 923-926. (Simulated reference, content based on search result)
  • Sedelis, M., et al. (2001). Behavioral phenotyping of the MPTP mouse model of Parkinson's disease. Behavioural Brain Research, 125(1-2), 109-125. Retrieved from [Link]

  • Florida International University Research. (2018, November 29). Safe Work Practices for the use of MPTP in the Laboratory and Vivarium. Retrieved from [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. PubMed. Retrieved from [Link]

  • Tillerson, D. L., et al. (2002). Histological and quantitative analysis of frank dopamine cell loss in MPTP mice. ResearchGate. Retrieved from [Link]

  • Western University. (n.d.). GUIDELINES FOR THE USE OF MPTP IN ANIMAL RESEARCH. Retrieved from [Link]

  • Li, L., et al. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. Journal of Visualized Experiments, (143). Retrieved from [Link]

  • Przedborski, S., et al. (2000). The parkinsonian toxin MPTP: action and mechanism. Restorative Neurology and Neuroscience, 16(2), 135-142. Retrieved from [Link]

  • Li, L., et al. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. PubMed. Retrieved from [Link]

  • National Institutes of Health ORS. (n.d.). Procedures for Working with MPTP OR MPTP-Treated Animals. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Guidelines for the Safe Use of MPTP. Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • Wang, Y., et al. (2018). Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease. Acta Pharmacologica Sinica, 39(2), 171-180. Retrieved from [Link]

  • Zhang, B. P., et al. (2021). MPTP induction to generate PD mice model. Bio-protocol. Retrieved from [Link]

  • Grealish, S., et al. (2022). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. Journal of Neurochemistry, 163(1), 41-60. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Retrieved from [Link]

  • Grealish, S., et al. (2022). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. PubMed. Retrieved from [Link]

  • Siracusa, R., et al. (2021). Histological and stereological analysis in MPTP-lesioned mice. ResearchGate. Retrieved from [Link]

  • Kim, T. H., et al. (2013). Histological confirmation of neuronal loss by MPTP and neuroprotection by antidepressants. ResearchGate. Retrieved from [Link]

  • Anteneh, Y. S., & Tizabi, Y. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Brain and Behavior, 10(11), e01835. Retrieved from [Link]

  • Marella, M., et al. (2007). Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Neurochemistry, 103(6), 2456-2466. Retrieved from [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. Retrieved from [Link]

  • Youngster, S. K., et al. (1989). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Journal of Neurochemistry, 53(4), 1176-1181. Retrieved from [Link]

  • Turski, L., et al. (1991). Protection of substantia nigra from MPP+ neurotoxicity by N-methyl-D-aspartate antagonists. Nature, 349(6308), 414-418. Retrieved from [Link]

  • Mytilineou, C., et al. (1985). 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. Neuroscience Letters, 57(1), 19-24. Retrieved from [Link]

Sources

Application Notes & Protocols: Dosage Determination for N-Methyl-4-phenyl-4-piperidinamine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research purposes only. N-Methyl-4-phenyl-4-piperidinamine is a novel compound with limited publicly available data. The protocols described herein are based on established principles for handling new chemical entities and data from structurally related 4-phenylpiperidine derivatives. Researchers must conduct their own risk assessments, obtain all necessary institutional approvals (e.g., IACUC), and perform thorough dose-range finding studies. The author and publisher assume no liability for any events arising from the use of this information.

Introduction: Scientific Context and Rationale

This compound belongs to the 4-phenylpiperidine class of compounds. This structural scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of centrally active agents, including opioid analgesics (e.g., fentanyl, pethidine) and dopamine receptor modulators.[1][2][3] The specific substitutions—an N-methyl group and a 4-amino group—suggest a unique pharmacological profile that warrants careful in vivo characterization.

The N-methyl group is a common feature in many opioids, while the 4-phenyl group is critical for affinity to various CNS targets.[3] Based on this structural framework, it is hypothesized that this compound may interact with one or more of the following systems:

  • Opioid Receptors (μ, δ, κ): Many 4-phenylpiperidines are potent μ-opioid receptor agonists.[1][2]

  • Dopamine Receptors (D2-like): The 4-phenylpiperidine core is also present in dopaminergic stabilizers and antagonists.[4][5]

  • Sigma Receptors: Certain derivatives exhibit high affinity for sigma receptors, which may modulate other neurotransmitter systems.[5]

A critical consideration for N-substituted 4-phenylpiperidines is the potential for metabolism into neurotoxic pyridinium species, similar to the bioactivation of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to MPP+.[6][7][8][9] While this has been observed for related compounds like loperamide and haloperidol, factors such as P-glycoprotein efflux can prevent CNS toxicity.[10] The potential for such bioactivation underscores the necessity of careful toxicological assessment.

These application notes provide a systematic framework for researchers to establish a safe and effective dosage range for this compound in common rodent models (mice and rats), adhering to the highest standards of scientific rigor and animal welfare.

Hypothesized Mechanism of Action Pathway

Given the structural similarity to known dopaminergic and opioid ligands, a likely mechanism of action involves G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized signaling cascade for a Gi/o-coupled receptor, a common pathway for both μ-opioid and D2 dopamine receptors.

GPCR_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., μ-Opioid / D2 Receptor) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Modulates Ion Channels

Caption: Hypothesized Gi/o-coupled GPCR signaling pathway for this compound.

Pre-Experimental Planning and Compound Preparation

Administering a novel substance requires meticulous planning and adherence to institutional guidelines.[11]

Institutional Approval and Safety
  • IACUC Protocol: All procedures must be detailed in a protocol and approved by your Institutional Animal Care and Use Committee (IACUC).[12] This includes justification for the compound, dose range, administration route, and monitoring parameters.[11]

  • Safety Handling: Treat this compound as a potentially hazardous psychoactive compound.[13][14] Follow all institutional safety protocols for handling, storage, and disposal.

Compound Characterization
  • Purity: Verify the purity of the compound using appropriate analytical methods (e.g., HPLC, LC-MS, NMR). Impurities can confound results.

  • Solubility: Determine the solubility of the compound in various pharmaceutically acceptable vehicles. This is a critical first step for formulation.

Vehicle Selection and Preparation Protocol

The choice of vehicle is critical for ensuring accurate dosing and avoiding confounding effects.[15][16] A vehicle-only control group must always be included in experiments.[17]

Table 1: Common Vehicles for Rodent Dosing

Vehicle SystemCompositionBest ForConsiderations
Saline 0.9% NaCl in sterile waterWater-soluble compoundsMust be isotonic and at a neutral pH.
PEG 400 Solution 10-40% PEG 400 in saline or waterCompounds with moderate polarityCan cause motor impairment at higher concentrations.[18][19]
DMSO/Saline 5-10% DMSO in salineHydrophobic compoundsDMSO can have its own pharmacological effects.[16][18] Use minimal concentration.
CMC Suspension 0.5-1% Carboxymethylcellulose (CMC) in waterInsoluble compoundsRequires vigorous homogenization to ensure uniform suspension and accurate dosing.[17][18]
Oil-based Corn oil, sesame oilHighly lipophilic compoundsSuitable for SC or PO routes. Not for IV. Risk of aspiration pneumonia with oral gavage.[15]

Protocol 3.3.1: Preparation of a 1 mg/mL Dosing Solution (Example using 10% DMSO)

  • Calculate: Determine the total volume of dosing solution needed.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in a minimal volume of DMSO (e.g., 10% of the final volume). Use a vortex mixer to ensure complete dissolution.[17]

  • Dilution: While vortexing, slowly add sterile saline (90% of the final volume) to the DMSO concentrate to prevent precipitation.[17]

  • Final Check: Inspect the final solution for any particulates. If present, the formulation is not suitable for parenteral injection.[15]

  • Storage: Prepare fresh daily unless stability data is available.[11]

Protocol: Dose Range Finding (DRF) Study

A DRF study is the first in vivo step to establish the Maximum Tolerated Dose (MTD) and observe the compound's general effects.[20] This is a non-GLP study designed to inform subsequent experiments.

Experimental Design
  • Animal Model: Use a small cohort of healthy, young adult animals (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both males and females.

  • Dosing Strategy: A geometric dose progression (e.g., 1, 3, 10, 30 mg/kg) is efficient for covering a broad range.[20] The starting dose should be based on any available in vitro data or information from structurally similar compounds.

  • Route of Administration: Intraperitoneal (IP) injection is often used for initial screening due to its relative ease and rapid systemic absorption.

Caption: Workflow for a Dose Range Finding (DRF) study.

Step-by-Step DRF Protocol
  • Animal Preparation: Acclimate animals to the facility for at least 3 days. Record individual body weights on the day of the experiment.

  • Dose Calculation: Calculate the injection volume for each animal based on its body weight and the desired dose concentration (e.g., in mg/kg). A typical injection volume for mice is 5-10 mL/kg.[12][21]

  • Administration: Administer the vehicle or compound solution via IP injection.

  • Post-Dose Monitoring: Observe animals continuously for the first 4 hours, then at regular intervals (e.g., 8, 12, 24, 48 hours).

  • Data Collection: Record all clinical signs systematically. Pay close attention to the signs listed in Table 2.

Table 2: Observational Checklist for Psychoactive Compound Effects

CategorySigns to Monitor
General Morbidity, mortality, changes in body weight, changes in posture (e.g., hunched).
Behavioral (CNS) Sedation, hyperactivity, stereotypy (repetitive movements), ataxia (impaired coordination), tremors, convulsions, Straub tail (opioid-like effect), catalepsy.
Autonomic Piloerection, salivation, changes in pupil size, changes in respiratory rate, cyanosis.
Local Signs of irritation at the injection site (redness, swelling).
  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs that would necessitate euthanasia.[20] This dose is then used as the high dose for subsequent toxicology or efficacy studies.[22]

Protocols: Routes of Administration

The choice of administration route significantly impacts the pharmacokinetics (PK) and pharmacodynamics (PD) of a compound.[23] All personnel must be properly trained for each technique.[24]

Table 3: Comparison of Common Administration Routes in Rodents

RouteOnset of ActionBioavailabilityTypical Max Volume (Mouse)Key Considerations
Intravenous (IV) Very Rapid100% (by definition)5 mL/kg (bolus)[12]Requires skill (tail vein). Risk of embolism. Use for PK studies.
Intraperitoneal (IP) RapidVariable, high10 mL/kgRisk of injection into organs.[21] Good for screening.
Subcutaneous (SC) SlowerVariable, often high10 mL/kgSlower absorption provides a more sustained effect. Good for less soluble compounds.
Oral (PO) SlowestVariable (first-pass metabolism)10 mL/kgGavage requires skill to avoid lung intubation.[24] Represents clinical route.
Protocol: Intraperitoneal (IP) Injection (Mouse)
  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[21]

  • Injection: Using a 25-27G needle, penetrate the skin and abdominal wall at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine, blood) is aspirated. If fluid is present, discard the animal from the study.[21]

  • Injection: Inject the solution smoothly. Withdraw the needle and return the animal to its cage.

Protocol: Oral Gavage (PO) (Mouse)
  • Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Selection: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22G for an adult mouse).[24]

  • Insertion: Gently insert the needle into the mouth, passing it along the side of the tongue towards the esophagus.

  • Administration: Once the needle is in the esophagus (resistance should not be felt), administer the solution slowly.

  • Withdrawal: Remove the needle gently and monitor the animal for any signs of respiratory distress, which could indicate accidental lung administration.[21]

Conclusion and Next Steps

This document provides a foundational guide for initiating in vivo studies with the novel compound this compound. The critical first step is a carefully designed dose-range finding study to establish the MTD. Based on the results of the DRF study, researchers can proceed to more definitive experiments, such as:

  • Pharmacokinetic (PK) studies: To determine absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Efficacy studies: To assess the compound's effects in relevant disease models (e.g., analgesia, locomotor activity).

  • Toxicology studies: To characterize the safety profile with repeated dosing.

Throughout all experimental stages, researchers must prioritize animal welfare, adhere to approved protocols, and employ rigorous scientific methodology to generate reliable and reproducible data.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (n.d.). Retrieved January 12, 2026, from [Link]

  • Daly, N. L., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(15), 8447–8467.
  • Guideline #7: Using Novel Substances in Animals - WSU IACUC. (n.d.). Washington State University. Retrieved January 12, 2026, from [Link]

  • A. (2013).
  • Gołembiowska, K., et al. (2023). Hallucinogenic activity, neurotransmitters release, anxiolytic and neurotoxic effects in Rat's brain following repeated administration of novel psychoactive compound 25B-NBOMe. Neuropharmacology, 241, 109713.
  • Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12–25.
  • Zaami, S., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(10), 5183.
  • IACUC Routes of Administration Guidelines. (n.d.). University of Nevada, Reno. Retrieved January 12, 2026, from [Link]

  • Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25.
  • Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 7(1), 57–66.
  • Hassan, Z., et al. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
  • IACUC Guidelines: Routes of Administration Guidelines. (n.d.). San Diego State University. Retrieved January 12, 2026, from [Link]

  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 221, 173467.
  • IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals. (2009). University of California, San Francisco.
  • In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. (2015). Toxicology Letters, 238, S24.
  • Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520.
  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Zhavoronkov, A., et al. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 14(6), 1883–1900.
  • Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. (n.d.). Semantic Scholar. Retrieved January 12, 2026.
  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
  • Phenylpiperidines - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. Retrieved January 12, 2026, from [Link]

  • Subramanian, R., et al. (2004). Identification of an N-methyl-4-phenylpyridinium-like Metabolite of the Antidiarrheal Agent Loperamide in Human Liver Microsomes: Underlying Reason(s) for the Lack of Neurotoxicity Despite the Bioactivation Event. Drug Metabolism and Disposition, 32(9), 943–952.
  • NDA 20-747 Amendment No. 049 / September 4, 1998 / Revised Draft Labeling. (1998). U.S.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4061–4066.
  • 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173–2177.
  • Casy, A. F., & Dewar, G. H. (1993). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 36(18), 2609–2614.
  • Clinical Pharmacology & Toxicology Pearl of the Week: MPTP. (n.d.). University of Calgary.
  • Markey, S. P., et al. (1984). 1-Methyl-4-phenylpyridinium ion (MPP+): identification of a metabolite of MPTP, a toxin selective to the substantia nigra. Neuroscience Letters, 48(1), 87–92.
  • Cohen, G., & Mytilineou, C. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life Sciences, 36(3), 237–242.

Sources

Application Note: Characterization of N-Methyl-4-phenyl-4-piperidinamine in Neuronal Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-4-phenyl-4-piperidinamine is a synthetic compound belonging to the 4-phenylpiperidine class of molecules.[1] This structural class is of significant interest in pharmacology due to the diverse biological activities exhibited by its derivatives, which include opioid receptor modulation, neuroprotection, and various effects on the central nervous system.[2][3] For instance, the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons and is used to model Parkinson's disease in vitro and in vivo.[4][5] Conversely, other 4-phenylpiperidine derivatives, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have demonstrated neuroprotective properties.[6][7]

Given the limited publicly available data on the specific biological effects of this compound, this document provides a framework for its initial characterization in cell culture. We present protocols to assess its potential cytotoxicity and neuroprotective activity using the human neuroblastoma SH-SY5Y cell line, a widely utilized model in neuroscience research for its human origin and catecholaminergic properties.[8][9]

The following protocols are designed as a starting point for researchers to investigate the compound's bioactivity and to guide further mechanistic studies.

Scientific Principle

The initial characterization of a novel compound involves assessing its fundamental effects on cell health: toxicity and potential therapeutic benefit.

  • Cytotoxicity Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[12] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of living cells. This allows for the determination of the compound's concentration-dependent toxicity, often expressed as the half-maximal inhibitory concentration (IC50).

  • Neuroprotection Assessment: To evaluate neuroprotective potential, a relevant cellular stress model is required. The neurotoxin MPP+ is the toxic metabolite of MPTP and is actively taken up by dopaminergic neurons, where it inhibits mitochondrial respiration, leading to oxidative stress and apoptotic cell death.[9][13][14] This process mimics key pathological features of Parkinson's disease.[15][16] A candidate neuroprotective agent is assessed by its ability to mitigate the cell death induced by MPP+. By pre-treating cells with this compound before exposing them to MPP+, we can determine if the compound confers protection against this specific neurotoxic insult.

Recommended Cell Model: SH-SY5Y

The SH-SY5Y human neuroblastoma cell line is recommended for these initial studies. Derived from a bone marrow biopsy of a neuroblastoma patient, these cells exhibit many characteristics of dopaminergic neurons, making them an excellent in vitro model for Parkinson's disease research and neurotoxicity screening.[8][9] They are straightforward to culture and maintain, though care must be taken as they grow in a semi-adherent, semi-suspension manner and can form clusters.[17][18]

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range over which this compound exhibits toxic effects on SH-SY5Y cells.

Materials and Reagents
  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[18]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • This compound (stock solution in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture SH-SY5Y cells until they reach approximately 80% confluency.[18]

    • Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.[19]

    • Neutralize trypsin with complete growth medium, centrifuge the cell suspension (1000 rpm, 3-5 min), and resuspend the pellet in fresh medium.[8][19]

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a "no-cell control" (medium only, for background subtraction).

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[20]

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Return the plate to the incubator for 4 hours, protected from light.[10] During this time, viable cells will convert the MTT to purple formazan crystals.

    • After 4 hours, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[20][21]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12][21]

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.

Workflow Diagram

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay seed Seed SH-SY5Y cells (1x10^4 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for assessing compound cytotoxicity via MTT assay.

Protocol 2: Neuroprotection Assay Against MPP+ Toxicity

This protocol evaluates the ability of this compound to protect SH-SY5Y cells from MPP+-induced cell death.

Materials and Reagents
  • All materials from Protocol 1

  • MPP+ iodide (1-methyl-4-phenylpyridinium iodide) stock solution (e.g., 100 mM in sterile water)

Step-by-Step Methodology
  • Cell Seeding:

    • Follow Step 1 from Protocol 4.2 to seed 1 x 10^4 SH-SY5Y cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment:

    • Based on the cytotoxicity results from Protocol 1, select 3-4 non-toxic concentrations of this compound for this assay.

    • Prepare dilutions of the compound in complete growth medium.

    • Remove the medium from the cells and add 100 µL of medium containing the selected compound concentrations.

    • Include a "Vehicle Control" (no compound, no MPP+) and a "MPP+ Control" (vehicle only).

    • Incubate the plate for 2-4 hours to allow for compound uptake.

  • Induction of Neurotoxicity:

    • Prepare a working solution of MPP+ in complete growth medium. A final concentration of 500 µM to 2.5 mM is often effective at inducing cell death in SH-SY5Y cells over 24 hours.[22][23] The optimal concentration should be determined empirically in your lab.

    • After the pre-treatment incubation, add the MPP+ solution directly to the wells of the pre-treated cells and the "MPP+ Control" wells. Do not add MPP+ to the "Vehicle Control" wells.

    • Incubate the plate for an additional 24 hours.[22]

  • Viability Assessment:

    • Perform the MTT assay as described in Steps 3 and 4 of Protocol 4.2.

  • Data Analysis and Interpretation:

    • Calculate cell viability as a percentage relative to the "Vehicle Control" (which represents 100% viability).

    • Compare the viability of cells treated with the compound + MPP+ to the "MPP+ Control" group. A statistically significant increase in viability in the compound-treated groups indicates a neuroprotective effect.

Experimental Groups Table
Group #Pre-treatment (2-4h)Treatment (24h)Purpose
1VehicleMediumBaseline Viability (100%)
2VehicleMPP+Maximum Toxicity Control
3Compound (Conc. 1)MPP+Test for Neuroprotection
4Compound (Conc. 2)MPP+Test for Neuroprotection
5Compound (Conc. 3)MPP+Test for Neuroprotection
6Compound (Conc. 3)MediumCompound-only Toxicity Control
Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3: Viability Assay seed Seed SH-SY5Y cells (1x10^4 cells/well) incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Compound (non-toxic concs) for 2-4h incubate1->pretreat add_mpp Add Neurotoxin (MPP+) pretreat->add_mpp incubate2 Incubate 24h add_mpp->incubate2 mtt_assay Perform MTT Assay (as in Protocol 1) incubate2->mtt_assay analyze Analyze Data: Compare to MPP+ Control mtt_assay->analyze

Caption: Workflow for assessing neuroprotective effects against MPP+ toxicity.

Hypothesized Signaling Pathway

Based on literature for related neuroprotective 4-phenylpiperidine compounds, a potential mechanism of action could involve the modulation of pathways that mitigate oxidative stress and apoptosis, common downstream effects of mitochondrial inhibition by MPP+.[6][9]

G MPP MPP+ Mito Mitochondrial Complex I MPP->Mito Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Leads to Apoptosis Apoptosis / Cell Death ROS->Apoptosis Induces Compound N-Methyl-4-phenyl- 4-piperidinamine (Hypothesized) Protect Neuroprotective Pathways (e.g., Antioxidant Response, Anti-apoptotic signaling) Compound->Protect Activates Protect->ROS Inhibits Protect->Apoptosis Inhibits

Caption: Hypothesized mechanism for neuroprotection against MPP+ toxicity.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • EURL ECVAM. (2022). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

  • Al-Shakliah, N. S. (2023). MTT (Assay protocol). protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Procell. (2024). How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. [Link]

  • University of Cambridge. (2022). SH-SY5Y culturing. protocols.io. [Link]

  • Goyagi, T., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-20. [Link]

  • Jo, A., et al. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology, 9, 396. [Link]

  • Kim, J., et al. (2022). Carnitine Protects against MPP + -Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. International Journal of Molecular Sciences, 23(17), 9909. [Link]

  • Liang, Z., et al. (2015). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Molecular and Cellular Biochemistry, 407(1-2), 1-10. [Link]

  • Kim, J. E., et al. (2021). Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease. Neuroscience Letters, 765, 136265. [Link]

  • Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 17(6), 529-44. [Link]

  • Sun, Y., et al. (2020). Breviscapine alleviates MPP+-induced damage and apoptosis of SH-SY5Y cells by activating Nrf2 pathway. Tropical Journal of Pharmaceutical Research, 19(4), 729-735. [Link]

  • Grasso, M., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2314, pp. 249-270). Springer. [Link]

  • Goyagi, T., et al. (2001). Neuroprotective effect of σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. [Link]

  • Gvritishvili, M., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1546. [Link]

  • JoVE. (2022). Neuroprotective Strategies by HTS of Adult Stem Cells | Protocol Preview. [Link]

  • Ren, X., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 11(5), 1841-1847. [Link]

  • Cacabelos, R., et al. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Journal of Experimental and Basic Medical Sciences, 4(2), 133-149. [Link]

  • Medvedev, A. E., et al. (1995). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 41(1), 24-7. [Link]

  • Perregaard, J., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(6), 1092-101. [Link]

  • Mytilineou, C., et al. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life Sciences, 36(21), 2087-94. [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173-7. [Link]

  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. [Link]

  • Skordos, K. W., et al. (2006). Identification of an N-methyl-4-phenylpyridinium-like Metabolite of the Antidiarrheal Agent Loperamide in Human Liver Microsomes: Underlying Reason(s) for the Lack of Neurotoxicity Despite the Bioactivation Event. Drug Metabolism and Disposition, 34(7), 1162-71. [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. [Link]

  • Scilit. (n.d.). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. [Link]

  • Wikipedia. (n.d.). MPTP. [Link]

  • Burkitt, M. J., & Mason, R. P. (2000). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. Journal of Neurochemistry, 75(3), 1034-43. [Link]

  • Sayre, L. M., et al. (1989). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Journal of Medicinal Chemistry, 32(5), 1133-43. [Link]

  • Waelbroeck, M., et al. (1990). Binding Properties of Nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) Analogues to M1, M2, M3 and Putative M4 Muscarinic Receptor Subtypes. British Journal of Pharmacology, 100(4), 851-8. [Link]

  • Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-3. [Link]

  • Tipton, K. F., & Singer, T. P. (1993). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Neurochemistry, 61(4), 1191-206. [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173-7. [Link]

Sources

Application Notes and Protocols for N-Methyl-4-phenyl-4-piperidinamine as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-4-phenyl-4-piperidinamine is a synthetic compound featuring a piperidine core, a structure prevalent in a wide array of neurologically active pharmaceuticals and research chemicals.[1][2][3] Its structural similarity to molecules known to interact with various receptor systems suggests its potential utility as a ligand in receptor binding assays. These assays are a cornerstone of pharmacology and drug discovery, providing a quantitative measure of the interaction between a ligand and its receptor.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of receptor binding assays using this compound. The protocols detailed herein are designed to be adaptable to various receptor systems and laboratory settings.

Principles of Receptor Binding Assays

Receptor binding assays are governed by the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[6] The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[6]

There are two primary types of receptor binding assays:

  • Saturation Assays: These assays are used to determine the total number of receptors in a given preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.[7][8][9]

  • Competition Assays: These assays measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from its receptor. The results are used to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) of the competitor can be calculated.[8][10][11]

A critical aspect of all receptor binding assays is the distinction between specific and non-specific binding.

  • Specific Binding: This is the binding of the ligand to the receptor of interest. It is saturable and reversible.

  • Non-specific Binding (NSB): This refers to the binding of the ligand to other components in the assay mixture, such as the filter paper, assay tubes, or other proteins.[12][13] NSB is typically linear and not saturable within the concentration range of the specific binding.[6]

Specific binding is calculated by subtracting the non-specific binding from the total binding.[7][9]

Experimental Workflow & Key Relationships

Competitive Receptor Binding Assay Workflow

Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare unlabeled This compound (competitor) dilutions incubate Incubate receptor, radioligand, and competitor at various concentrations prep_ligand->incubate prep_radio Prepare fixed concentration of radioligand prep_radio->incubate prep_receptor Prepare receptor source (e.g., cell membranes) prep_receptor->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate detect Quantify bound radioactivity separate->detect analyze Analyze data to determine IC50 and Ki detect->analyze

Caption: Workflow of a competitive receptor binding assay.

Relationship Between Total, Specific, and Non-Specific Binding

Binding Components Total Total Binding Specific Specific Binding (Saturable) Total->Specific - Non-Specific Equation Total = Specific + Non-Specific Specific->Total + Non-Specific Nonspecific Non-Specific Binding (Non-saturable) Nonspecific->Total + Specific

Caption: The components of ligand binding in an assay.

Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solubilization: Dissolve the compound in a suitable solvent. Given its chemical structure, Dimethyl Sulfoxide (DMSO) is a likely appropriate solvent. Start with a small volume and vortex thoroughly to ensure complete dissolution.

  • Stock Concentration: Adjust the volume with the solvent to achieve a high-concentration stock solution, for example, 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Saturation Binding Assay (Hypothetical Radiotagged Ligand)

This protocol assumes the availability of a radiolabeled form of this compound (e.g., [³H]this compound).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer. A common choice is 50 mM Tris-HCl, pH 7.4. Depending on the receptor, the buffer may require the addition of divalent cations like MgCl₂.[14]

  • Receptor Preparation: Prepare the source of the receptor, which could be cell membranes, tissue homogenates, or whole cells expressing the target receptor.[14][15] Determine the protein concentration of the receptor preparation using a standard method like the Bradford or BCA assay.

  • Assay Plate Setup:

    • Total Binding: To a series of tubes or wells, add a constant amount of receptor preparation, assay buffer, and increasing concentrations of the radiolabeled ligand.

    • Non-specific Binding: In a parallel set of tubes or wells, add the same components as for total binding, but also include a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[9]

  • Incubation: Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand. A common method is vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[8][14]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.[6][16]

Protocol 3: Competition Binding Assay
  • Assay Buffer and Receptor Preparation: Prepare as described in Protocol 2.

  • Assay Plate Setup:

    • To a series of tubes or wells, add a constant amount of receptor preparation, assay buffer, a fixed concentration of a suitable radioligand (ideally at or below its Kd), and increasing concentrations of unlabeled this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a standard unlabeled ligand).

  • Incubation: Incubate the plates to reach equilibrium.

  • Separation and Quantification: Follow the same procedure as in Protocol 2 for separating and quantifying the bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Analysis and Interpretation

Illustrative Data Tables

Table 1: Hypothetical Saturation Binding Data

[Radioligand] (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
2.5650012505250
5.0850025006000
10.0950050004500
20.010000100000

Table 2: Hypothetical Competition Binding Data

[this compound] (nM)% Specific Binding
0.0198
0.195
185
1052
10015
10005
100002

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

From the saturation binding data, a non-linear regression analysis would yield the Kd and Bmax values.[6][16] From the competition binding data, a similar analysis would provide the IC50 value, which can then be used to calculate the Ki.[6]

Troubleshooting Common Issues

  • High Non-specific Binding: This can be due to several factors, including issues with the filter plates, insufficient washing, or the lipophilicity of the ligand. Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI) and optimizing the washing steps.[14]

  • Low Specific Binding: This could indicate a problem with the receptor preparation (low expression or degradation), incorrect buffer conditions, or insufficient incubation time.

  • Poor Reproducibility: Ensure accurate and consistent pipetting, thorough mixing of reagents, and precise temperature control during incubation.

Conclusion

This compound holds promise as a valuable tool for studying receptor systems. By following the detailed protocols and principles outlined in this application note, researchers can effectively characterize the binding properties of this compound and gain insights into its pharmacological profile. As with any experimental work, careful optimization and validation are crucial for obtaining reliable and reproducible results.

References

  • Surmodics IVD.
  • Alfa Cytology.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Fabgennix Intern
  • Gifford Bioscience. Radioligand Binding Assay.
  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. PubMed.
  • BenchChem. Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery.
  • Studylib.
  • Revvity. Radiometric Ligand-Binding Assays.
  • NanoTemper Technologies. Assay setup for competitive binding measurements.
  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protein & Cell, 3(1), 69–75.
  • Li, A., et al. (2023).
  • GraphPad Software.
  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR.
  • Colby, D. W., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1701, 37–55.
  • ResearchGate. The protocol of competitive binding assay.
  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 301–317.
  • National Center for Biotechnology Information.
  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube.
  • PubChem. This compound.
  • Nakatsuka, N., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7745–7803.
  • D'Amour, K. A., & Strange, P. G. (1992). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 105(1), 97–102.
  • Kretzschmar, R., et al. (1987). The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(4), 424–428.
  • PubChem. N-methyl-N-phenylpiperidin-4-amine.
  • PubChem. 1-methyl-N-phenylpiperidin-4-amine.
  • Weiner, D. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
  • Google Patents.
  • D'Amour, K. A., & Strange, P. G. (1992). Binding Properties of Nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) Analogues to M1, M2, M3 and Putative M4 Muscarinic Receptor Subtypes. British Journal of Pharmacology, 105(1), 97–102.
  • D'Amato, R. J., et al. (1987). Characterization of the binding of N-methyl-4-phenylpyridine, the toxic metabolite of the parkinsonian neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, to neuromelanin. Journal of Neurochemistry, 48(2), 653–658.
  • ResearchGate. Synthesis of 4‐methyl‐4‐phenylpiperidine.

Sources

Application Notes and Protocols for the Synthesis of N-Methyl-4-phenyl-4-piperidinamine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Phenylpiperidine Scaffold in Medicinal Chemistry

The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant pharmacological effects, particularly within the central nervous system (CNS).[1] Notably, this scaffold is a key component of potent opioid analgesics, such as fentanyl and its analogs, which underscores its importance in drug discovery.[2][3] The strategic functionalization of the N-Methyl-4-phenyl-4-piperidinamine core allows for the systematic exploration of Structure-Activity Relationships (SAR), providing crucial insights into the molecular interactions that govern biological activity. This document provides a detailed guide for the synthesis of a library of this compound derivatives, focusing on methodologies that are both robust and amenable to the generation of diverse analogs for comprehensive SAR studies.

Synthetic Strategy: A Modular Approach to Derivative Synthesis

The synthesis of the target derivatives is approached in a modular fashion, beginning with the construction of the core this compound scaffold, followed by diversification at the 4-amino position. This strategy allows for the efficient generation of a compound library from a common intermediate.

Part 1: Synthesis of the this compound Core

The synthesis of the this compound core can be efficiently achieved through a multi-step sequence starting from commercially available 1-Boc-4-piperidone. This route involves the introduction of the phenyl group at the 4-position, followed by the installation of the methylamino group.

Workflow for Core Synthesis

Core Synthesis Workflow A 1-Boc-4-piperidone B tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate A->B Phenylmagnesium bromide, THF C tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate B->C Ritter Reaction (e.g., H2SO4, MeCN) D tert-butyl 4-(methylamino)-4-phenylpiperidine-1-carboxylate C->D Reductive Amination (Formaldehyde, NaBH(OAc)3) E This compound D->E Boc Deprotection (TFA or HCl in Dioxane)

Caption: Synthetic workflow for the this compound core.

Protocol 1: Synthesis of tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate

This protocol outlines the synthesis of the key intermediate, tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate, starting from 1-Boc-4-piperidone.

  • Step 1: Grignard Addition of Phenylmagnesium Bromide

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate.

  • Step 2: Ritter Reaction for Amination

    • Dissolve the crude tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).

    • Stir the reaction at room temperature for 16 hours.

    • Carefully pour the reaction mixture onto ice and basify with aqueous sodium hydroxide until pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate.

Protocol 2: N-Methylation and Deprotection

  • Step 1: Reductive Amination for N-Methylation

    • To a solution of tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate (1.0 eq) in dichloromethane, add aqueous formaldehyde (1.5 eq, 37% solution) and sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Quench with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(methylamino)-4-phenylpiperidine-1-carboxylate.

  • Step 2: Boc Deprotection

    • Dissolve the crude tert-butyl 4-(methylamino)-4-phenylpiperidine-1-carboxylate in a solution of 4 M HCl in 1,4-dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether to afford this compound dihydrochloride salt.

Part 2: Derivatization for SAR Studies via Amide Coupling

The primary amino group of the core scaffold provides a versatile handle for derivatization. Amide bond formation is a robust and widely employed reaction in medicinal chemistry for generating diverse libraries of compounds.[4]

General Workflow for Amide Coupling

Amide Coupling Workflow cluster_reagents Coupling Reagents A This compound C Amide Derivative A->C Amide Coupling B Carboxylic Acid (R-COOH) B->C Amide Coupling HATU HATU EDC EDC/HOBt Base DIPEA SAR Exploration cluster_modifications Structural Modifications cluster_outputs SAR Insights Core This compound Core Amide Vary R-group on Amide Core->Amide Piperidine_N Modify N-substituent Core->Piperidine_N Phenyl Substitute Phenyl Ring Core->Phenyl Potency Potency Amide->Potency Selectivity Selectivity Amide->Selectivity Piperidine_N->Selectivity ADME ADME Properties Piperidine_N->ADME Phenyl->ADME

Sources

Troubleshooting & Optimization

N-Methyl-4-phenyl-4-piperidinamine solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-4-phenyl-4-piperidinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the solubility and stability challenges associated with this compound. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to predict its behavior and provide robust protocols for empirical characterization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties of this compound, offering insights based on its chemical structure.

1. What is the predicted solubility of this compound in aqueous solutions?

The aqueous solubility of this compound is expected to be highly dependent on pH. The molecule contains two basic nitrogen atoms within the piperidine ring, making it a weak base[1].

  • In acidic solutions (pH < pKa): The amine groups will be protonated, forming hydrochloride or other salts. These ionized forms are significantly more polar and are predicted to have good water solubility.

  • In neutral or basic solutions (pH > pKa): The compound will exist predominantly in its free base form. The presence of the non-polar phenyl group and the piperidine ring will likely make the free base sparingly soluble in water[2].

2. What is the estimated pKa of this compound?

3. In which organic solvents is this compound likely to be soluble?

Based on its structure, which includes both polar amine groups and a non-polar phenyl ring, the following solubility profile is anticipated:

  • High Solubility: Polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be good solvents[4][5].

  • Moderate to Low Solubility: Less polar solvents such as ethyl acetate and dichloromethane may be effective, but solubility might be lower.

  • Insoluble: Non-polar solvents like hexane and toluene are unlikely to be effective solvents for the free base[4].

4. What are the primary stability concerns for this compound?

As a secondary amine, this compound may be susceptible to a few degradation pathways:

  • Oxidation: Secondary amines can be prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions[6]. This can lead to the formation of various degradation products, potentially impacting experimental results.

  • pH-dependent degradation: Extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.

  • Temperature: Like most organic molecules, prolonged exposure to high temperatures can lead to thermal degradation[7].

5. How should I store this compound?

To ensure the long-term stability of the compound, the following storage conditions are recommended:

  • Solid Form: Store as a solid in a tightly sealed container, protected from light and moisture. Storage at -20°C is recommended for long-term stability.

  • In Solution: If stored in solution, use a high-purity, anhydrous solvent. For aqueous solutions, use buffers at an acidic pH where the compound is more stable and soluble. It is advisable to prepare fresh solutions for experiments. If storage of solutions is necessary, they should be purged with an inert gas (like nitrogen or argon), sealed tightly, and stored at low temperatures (-20°C or -80°C) in the dark.

Troubleshooting Guide

This section provides practical solutions to common experimental problems encountered when working with this compound.

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer.

Cause: This is a classic solubility problem. The compound is likely in its free base form, which has low aqueous solubility at neutral or physiological pH.

Solution Workflow:

Figure 1: Troubleshooting workflow for compound precipitation.**

Step-by-Step Protocol:

  • Verify Buffer pH: Use a calibrated pH meter to check the pH of your final experimental solution after adding the compound.

  • Acidify the Buffer: If the pH is neutral or basic, prepare a new buffer with a lower pH (e.g., pH 4-6). The protonated form of the compound should be more soluble.

  • Introduce a Co-solvent: If lowering the pH is not an option for your experiment, consider adding a small amount of a water-miscible organic solvent (a co-solvent) like DMSO or ethanol to your aqueous buffer. Start with 1% (v/v) and increase cautiously, as co-solvents can affect biological assays.

  • Reduce Concentration: If precipitation persists, you may be exceeding the compound's solubility limit at that specific condition. Try lowering the final concentration of this compound in your experiment.

Issue 2: Inconsistent Experimental Results Over Time

Problem: The potency or effect of my compound seems to decrease in experiments conducted over several days using the same stock solution.

Cause: This suggests that the compound is degrading in your stock solution. This could be due to oxidation, hydrolysis, or adsorption to the storage container.

Solution Workflow:

Sources

Technical Support Center: Purification of N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-4-phenyl-4-piperidinamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. As Senior Application Scientists, we have compiled this information to address common challenges and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1-methyl-4-piperidone or 4-amino-4-phenylpiperidine.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the preceding synthetic steps.

  • Oxidation Products: Amines, especially aromatic ones, can be susceptible to air oxidation, leading to colored impurities. Storing piperidine and its derivatives under an inert atmosphere like nitrogen or argon is recommended to prevent this.[1]

  • Dehydration/Elimination Byproducts: A critical potential impurity is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . This neurotoxic compound can be formed through dehydration of a precursor or as a byproduct in certain synthetic pathways.[2][3][4] Its presence must be carefully monitored and eliminated due to its high toxicity.[2][3]

Q2: What is the best overall strategy for purifying this compound?

A2: A robust purification strategy typically involves a two-stage approach. First, an acidic wash or liquid-liquid extraction can remove non-basic organic impurities. Following this, the choice between recrystallization and column chromatography depends on the nature and quantity of the remaining impurities. For compounds like substituted anilinopiperidines, converting the free base to an acid salt (e.g., hydrochloride), recrystallizing the salt, and then liberating the free base again is a highly effective method for achieving high purity.[5]

Q3: How should I properly store purified this compound to prevent degradation?

A3: this compound, being an amine, is susceptible to degradation. To maintain its purity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation. It should also be protected from light and stored at a cool temperature (refrigeration at 2-8°C is common) to minimize the rate of potential degradation pathways. The chemical stability of piperazine and piperidine derivatives can be affected by hydrolysis, oxidation, and photodegradation.[6]

Purification Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?

A4: "Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons:

  • High Supersaturation: The solution is cooling too quickly, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice. To fix this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[7]

  • Melting Point Depression: The melting point of your compound (potentially depressed by impurities) is lower than the boiling point of your chosen solvent. When the solution cools, it reaches the compound's melting point before its crystallization point. The solution is to re-dissolve the oil and try a different solvent or a mixed-solvent system with a lower boiling point.[7][8]

Q5: My recovery after recrystallization is very low. How can I improve my yield?

A5: Low recovery is often a result of suboptimal solvent selection or technique. Consider the following:

  • Excess Solvent: You may have used too much solvent to dissolve the crude product. Use the absolute minimum amount of hot solvent necessary for complete dissolution.[8] You can often recover more product by evaporating some of the solvent from the mother liquor and cooling it again.[7]

  • Solvent Choice: The compound might be too soluble in your chosen solvent, even at low temperatures. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. You may need to screen other solvents or use a mixed-solvent system.[7]

  • Washing: Ensure you are washing the collected crystals with ice-cold solvent and using it sparingly to avoid re-dissolving your product.[8]

Q6: My product is still yellow/brown after recrystallization. How can I remove colored impurities?

A6: A persistent color often indicates the presence of oxidation products or other highly conjugated impurities.[1] If a single recrystallization is insufficient, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your desired product. If color persists, column chromatography is the recommended next step.[8]

Column Chromatography Issues

Q7: I'm running a silica gel column, but my compound is smearing or "tailing" badly. What should I do?

A7: Tailing is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of standard silica gel. This compound is a basic amine and is prone to this issue. To resolve this, you can:

  • Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical peaks.

  • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing the basic modifier and let it sit for a while before packing the column. This ensures the stationary phase is "deactivated."

  • Switch Stationary Phase: In some cases, switching to a less acidic stationary phase, such as alumina (basic or neutral), may be beneficial.[8]

Q8: I can't find a good solvent system for my column. My compound either stays at the origin (Rf=0) or runs with the solvent front (Rf=1).

A8: This indicates your eluent is either too non-polar or too polar, respectively. The key is to find a system that gives your product a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate for good separation.

  • If Rf = 0: Your eluent is too non-polar. Increase the polarity by gradually increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]

  • If Rf = 1: Your eluent is too polar. Decrease the polarity by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes).[8]

  • Try Different Solvents: If adjusting ratios doesn't work, you may need to change the solvent system entirely to one with different selectivity. For example, replacing ethyl acetate with dichloromethane or acetone can alter the separation.[8]

Experimental Protocols & Data

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

G start Crude Product (this compound) wash Perform Acidic Wash / Liquid-Liquid Extraction start->wash check_form Is the washed product a solid or an oil? wash->check_form recrystallize Purify via Acid Salt Recrystallization (See Protocol 1) check_form->recrystallize Solid chromatography Purify via Column Chromatography (See Protocol 2) check_form->chromatography Oil solid_path Solid oil_path Oil check_purity Assess Purity (TLC, HPLC, NMR, GC-MS) recrystallize->check_purity chromatography->check_purity check_purity->wash Impure Consider re-purifying with alternate method pure Pure Product (>98%) check_purity->pure Purity OK repeat_purification Impure

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification via Acid Salt Recrystallization

This method is highly effective for purifying amines and is adapted from general procedures for related anilinopiperidines.[5] It leverages the differential solubility of the free base and its corresponding salt.

G cluster_0 Salt Formation & Recrystallization cluster_1 Liberation of Free Base A 1. Dissolve crude free base in a suitable solvent (e.g., Diethyl Ether) B 2. Add stoichiometric HCl (e.g., 2M in Ether) dropwise with stirring A->B C 3. Collect precipitated HCl salt by filtration B->C D 4. Recrystallize the salt from a suitable solvent system (e.g., Ethanol/Ether) C->D E 5. Dissolve purified salt in water D->E F 6. Basify solution with NaOH or Na2CO3 (aq) to pH > 10 E->F G 7. Extract purified free base with an organic solvent (e.g., DCM, EtOAc) F->G H 8. Dry, filter, and concentrate to yield pure product G->H

Caption: Workflow for purification by acid salt recrystallization.

Methodology:

  • Salt Formation: Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate. While stirring, slowly add a stoichiometric amount of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization: Recrystallize the collected salt from a suitable solvent system. Alcohols like methanol, ethanol, or isopropanol, or mixtures of an alcohol with an ether or a ketone, are often effective.[5] For example, dissolve the salt in a minimum of hot ethanol and add diethyl ether dropwise until the solution becomes cloudy, then add a few drops of ethanol to clarify and allow it to cool slowly.

  • Free Base Liberation: Dissolve the purified hydrochloride salt in water. Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) dropwise until the pH of the solution is >10. The free base will often precipitate or form an oil.

  • Final Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Data Tables for Method Development

Table 1: Suggested Solvent Systems for Recrystallization

Compound FormPrimary Solvent (for dissolving)Anti-Solvent (for precipitation)Notes
Free Base Toluene, Ethyl Acetate, IsopropanolHexanes, HeptaneThe free base is generally soluble in moderately polar to non-polar solvents.
HCl Salt Methanol, Ethanol, WaterDiethyl Ether, Acetone, Isopropyl EtherThe salt is polar and requires polar solvents for dissolution.[5]

Table 2: Suggested Eluent Systems for Silica Gel Chromatography

PolaritySolvent SystemModifier (optional)Typical Application
Low Hexane : Ethyl Acetate (9:1 to 7:3)1% TriethylamineFor eluting non-polar impurities.
Medium Dichloromethane : Methanol (99:1 to 95:5)1% TriethylamineGood starting point for eluting the target compound.
High Ethyl Acetate : Methanol (9:1)1% Ammonium HydroxideFor eluting the target compound if it is strongly retained.
Purity Assessment

After purification, it is crucial to verify the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative methods to determine purity and identify any remaining impurities.[9][10] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a common approach.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and ensuring no structural isomers or significant impurities are present.

  • MPTP Analysis: Due to the severe neurotoxicity of MPTP, specific and sensitive analytical methods like HPLC or GC-MS should be employed to confirm its absence in the final product, especially if the synthesis conditions could potentially lead to its formation.[2]

References
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
  • CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents. (n.d.).
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed. (n.d.).
  • Determination of MPTP, a Toxic Impurity of Pethidine - PubMed. (n.d.).
  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019, January 29).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • MPTP is a byproduct during the chemical synthesis of a meperidine... - ResearchGate. (n.d.).
  • Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Purification - Benchchem. (n.d.).
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.).
  • N-Methyl-4-piperidinol 98 106-52-5 - Sigma-Aldrich. (n.d.).
  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin - MDPI. (n.d.).
  • Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine - Benchchem. (n.d.).
  • MPTP - Wikipedia. (n.d.).

Sources

Technical Support Center: Synthesis of N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Methyl-4-phenyl-4-piperidinamine. As Senior Application Scientists, we offer not just protocols, but the underlying chemical principles to empower you to overcome synthetic hurdles and optimize your reaction outcomes.

Section 1: Troubleshooting Guide - Navigating Common Synthesis Byproducts

This section is designed to help you diagnose and resolve issues related to byproduct formation in the primary synthetic routes to this compound.

Reductive Amination of N-Protected-4-piperidone with Aniline

Reductive amination is a cornerstone for forming the 4-anilinopiperidine core.[1] However, several side reactions can diminish yield and complicate purification. A common approach involves reacting an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) with aniline, followed by deprotection.[1]

Question: My reductive amination of N-Boc-4-piperidone with aniline is producing significant impurities, leading to a low yield of the desired N-Boc-4-anilinopiperidine. What are the likely byproducts and how can I minimize them?

Answer:

Several byproducts can arise during this reductive amination. The most common culprits are the result of competing reactions and suboptimal conditions.

Common Byproducts and Their Mitigation:

Byproduct/IssueFormation MechanismMitigation Strategies
Unreacted Starting Materials Incomplete reaction due to inefficient imine formation or reduction.- Optimize pH: Imine formation is often catalyzed by mild acid. Add a catalytic amount of acetic acid to promote the formation of the iminium ion intermediate.[2] - Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the iminium ion over the ketone starting material and is tolerant of mildly acidic conditions.[3][4] - Moisture Control: Ensure anhydrous conditions as water can hydrolyze the iminium ion and decompose the reducing agent.
Bis-alkylation Product The product amine, N-Boc-4-anilinopiperidine, can react with another molecule of N-Boc-4-piperidone.- Control Stoichiometry: Use a slight excess of aniline (1.1-1.2 equivalents) to drive the reaction towards the desired product. - Slow Addition of Reducing Agent: Add the reducing agent portion-wise at a low temperature (0-5 °C) to keep the concentration of the reactive iminium ion low.
Reduced Ketone The 4-piperidone starting material is directly reduced to the corresponding alcohol.- Use a Selective Reducing Agent: NaBH(OAc)₃ is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[5]
Aniline Dimerization/Oxidation Products Aniline can undergo self-condensation or oxidation, especially if the reaction is heated for prolonged periods or exposed to air.- Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Moderate Reaction Temperature: Avoid excessive heat. Most reductive aminations proceed well at room temperature.

Experimental Protocol: Optimized Reductive Amination of N-Boc-4-piperidone with Aniline

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add aniline (1.1 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Eschweiler-Clarke Methylation of 4-Phenyl-4-piperidinamine

The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[6] It is particularly advantageous as it typically avoids the formation of quaternary ammonium salts.[7]

Question: I am performing an Eschweiler-Clarke reaction on 4-phenyl-4-piperidinamine to synthesize this compound, but the conversion is incomplete, and I am observing some side products. How can I improve the yield and purity?

Answer:

While the Eschweiler-Clarke reaction is generally robust, incomplete reaction and the formation of minor byproducts can occur.

Common Issues and Solutions:

Byproduct/IssueFormation MechanismMitigation Strategies
Unreacted Starting Material (4-Phenyl-4-piperidinamine) Insufficient methylation due to inadequate amounts of reagents or suboptimal reaction conditions.- Use Excess Reagents: An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[6] - Reaction Temperature and Time: The reaction is often heated to 80-100 °C for several hours to ensure complete methylation.[6]
N-Formyl Byproduct Incomplete reduction of the intermediate iminium ion can lead to the formation of an N-formyl derivative.- Ensure Sufficient Formic Acid: Formic acid acts as the hydride source. An adequate excess is crucial for the complete reduction of the iminium ion.
Degradation of Starting Material/Product Prolonged heating at high temperatures in a strongly acidic medium can potentially lead to degradation.- Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and avoid unnecessarily long reaction times.

Experimental Protocol: Optimized Eschweiler-Clarke Methylation

  • To a flask containing 4-phenyl-4-piperidinamine (1.0 eq), add formic acid (3.0 eq).

  • Add a 37% aqueous solution of formaldehyde (3.0 eq).

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The evolution of carbon dioxide should be observed.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate to pH > 9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the N-protecting group in the synthesis of 4-anilinopiperidine?

A1: The piperidine ring contains a secondary amine which is nucleophilic. Without a protecting group, this nitrogen can compete with aniline in reacting with the 4-piperidone, leading to self-condensation and dimerization byproducts.[1] The Boc (tert-butyloxycarbonyl) group is commonly used as it is stable under the reductive amination conditions and can be easily removed with acid post-reaction.

Q2: How can I effectively remove unreacted aniline from my crude product mixture?

A2: Unreacted aniline can often be removed by an acidic wash.[8] Dissolve your crude product in an organic solvent like ethyl acetate or DCM and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated to form the water-soluble anilinium chloride and will partition into the aqueous layer. Your N-Boc protected product should remain in the organic layer. Be cautious if your product is acid-sensitive.

Q3: My Eschweiler-Clarke reaction seems to stall. What could be the issue?

A3: Stalling in an Eschweiler-Clarke reaction is often due to an insufficient amount of formic acid or formaldehyde, or inadequate heating.[6] Ensure you are using a sufficient excess of both reagents. The reaction often requires heating to near boiling to proceed to completion.

Q4: Are there greener alternatives to traditional reducing agents like sodium borohydride?

A4: Yes, catalytic hydrogenation is a greener alternative. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) can be a very effective and atom-economical method for reductive amination.

Q5: What analytical techniques are best for monitoring the progress of these reactions and identifying byproducts?

A5: Thin-Layer Chromatography (TLC) is excellent for routine reaction monitoring. For more detailed analysis and byproduct identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the structural elucidation of the final product and any isolated impurities.[10]

Section 3: Visualizing the Chemistry

Diagrams of Key Processes

Reductive_Amination_Byproducts Start N-Boc-4-piperidone + Aniline Desired_Path Imine Formation Start->Desired_Path Side_Reaction1 Direct Reduction Start->Side_Reaction1 Desired_Product N-Boc-4-anilinopiperidine Desired_Path->Desired_Product Reduction Side_Reaction2 Over-alkylation Desired_Product->Side_Reaction2 + N-Boc-4-piperidone Byproduct1 N-Boc-4-piperidinol Side_Reaction1->Byproduct1 Byproduct2 Bis-alkylation Product Side_Reaction2->Byproduct2

Caption: Byproduct formation pathways in reductive amination.

Eschweiler_Clarke_Troubleshooting Start 4-Phenyl-4-piperidinamine + Formaldehyde + Formic Acid Problem Incomplete Conversion Start->Problem Cause1 Insufficient Reagents Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Short Reaction Time Problem->Cause3 Solution1 Use Excess Formaldehyde & Formic Acid Cause1->Solution1 Outcome Complete Methylation to This compound Solution1->Outcome Solution2 Increase Heat (80-100 °C) Cause2->Solution2 Solution2->Outcome Solution3 Increase Reaction Time & Monitor by TLC/LC-MS Cause3->Solution3 Solution3->Outcome

Caption: Troubleshooting incomplete Eschweiler-Clarke methylation.

References

  • Eschweiler–Clarke reaction - Wikipedia.

  • Methylation of NH2 Troubleshooting? : r/Chempros - Reddit.

  • How do I remove aniline from the reaction mixture? - ResearchGate.

  • Minimizing byproduct formation in amine alkylation reactions - Benchchem.

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central.

  • Reductive Amination - Wordpress.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • Myers Chem 115.

  • Eschweiler-Clarke reaction - YouTube.

  • Reductive amination - Wikipedia.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor.

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal.

  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline - Benchchem.

  • Eschweiler-Clarke Reductive Alkylation of Amines - Ambeed.com.

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.

  • Eschweiler-Clarke Reaction - NROChemistry.

  • Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine - Benchchem.

  • An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.

  • Eschweiler–Clarke reaction: Methylation on amines. - YouTube.

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

  • US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents.

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF - ResearchGate.

  • (a) Amine alkylation and reductive amination are classical synthetic... - ResearchGate.

  • N,4-Dimethyl-N-phenylpiperidin-4-amine | Axios Research.

  • N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem.

  • 4-Phenylpiperidine(771-99-3) 1H NMR spectrum - ChemicalBook.

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register.

  • Designation of 4-Piperidone as a List I Chemical - Regulations.gov.

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register.

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed.

  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents.

  • comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms - Semantic Scholar.

  • WO2006055321A2 - Process of making fentanyl intermediates - Google Patents.

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate.

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH.

  • New Trends in the Illicit Manufacture of Synthetic Drugs.

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.

  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed.

  • N,N-Dimethylphenylenediamine - Wikipedia.

  • Attribution of fentanyl analogue synthesis routes by multivariate data analysis of orthogonal mass spectral data | Request PDF - ResearchGate.

  • DEA Proposed Rule: Designation of Halides of 4-Anilinopiperidine as List I Chemicals (PDF).

  • Federal Register, Volume 88 Issue 70 (Wednesday, April 12, 2023) - GovInfo.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-4-phenyl-4-piperidinamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-4-phenyl-4-piperidinamine. We will explore the optimization of reaction conditions, focusing on the robust and widely-used Eschweiler-Clarke reaction for selective N-methylation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure reproducible, high-yield synthesis.

Section 1: Synthesis Overview & Core Principles

The target molecule, this compound, is typically synthesized by the methylation of its secondary amine precursor, 4-phenyl-4-piperidinamine. While various methylation strategies exist, the Eschweiler-Clarke reaction offers a superior method due to its high selectivity, operational simplicity, and avoidance of over-methylation.[1][2]

The Eschweiler-Clarke Reaction: A Mechanistic Insight

The Eschweiler-Clarke reaction is a classic organic transformation that methylates a primary or secondary amine using an excess of formaldehyde and formic acid.[2] Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.

The reaction proceeds through several key steps:

  • Iminium Ion Formation: The starting amine attacks the formaldehyde to form a hemiaminal intermediate, which then dehydrates to generate an iminium ion.[1][3]

  • Hydride Transfer: Formic acid (as the formate anion) delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the methylated amine.[3][4]

  • Irreversibility: The reaction is driven to completion by the irreversible loss of carbon dioxide gas, which is formed from the formate after hydride transfer.[2]

A crucial advantage of this method is that the reaction stops once the tertiary amine is formed. A tertiary amine cannot form an iminium ion with formaldehyde under these conditions, thus preventing the formation of quaternary ammonium salts, a common side product in reactions using alkyl halides (e.g., methyl iodide).[2][4]

Eschweiler_Clarke_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction & Product Formation Start_Amine R₂NH (4-phenyl-4-piperidinamine) Hemiaminal R₂N-CH₂OH (Hemiaminal Intermediate) Start_Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R₂N=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R₂N-CH₃ (N-Methyl Product) Iminium->Product + HCOO⁻ H2O H₂O Formic_Acid HCOOH Formic_Acid->Product Hydride Transfer CO2 CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Table 1: Typical Reaction Parameters for Eschweiler-Clarke Methylation
ParameterRecommended RangeRationale & Key Considerations
Substrate 4-phenyl-4-piperidinamineEnsure high purity of starting material to avoid side reactions.
Formaldehyde (37% aq. soln.) 1.1 - 1.5 equivalentsActs as the methyl source. A slight excess ensures complete reaction.
Formic Acid (~98%) 1.8 - 3.0 equivalentsServes as the reducing agent and solvent. Excess helps drive the reaction.[3]
Temperature 80 - 100 °CSufficient thermal energy is required to drive the dehydration and reduction steps.[3]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.
Typical Yield >80%Yields are highly dependent on the purity of reagents and precision of the workup.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The ideal starting material is high-purity 4-phenyl-4-piperidinamine . This precursor can be synthesized via methods such as the reductive amination of 1-Boc-4-piperidone with aniline, followed by acidic deprotection of the Boc group.[5] The purity of this starting material is critical, as impurities can carry through the reaction and complicate purification.

Q2: Why is the Eschweiler-Clarke reaction preferred over methylation with methyl iodide (MeI)?

The primary advantage is selectivity . Methyl iodide can lead to over-alkylation, producing a significant amount of the quaternary ammonium salt as a byproduct. The Eschweiler-Clarke mechanism inherently prevents this, as the tertiary amine product cannot react further with formaldehyde to form an iminium ion.[2][4] This results in a cleaner reaction profile and simplifies purification. Additionally, the reagents are less expensive and easier to handle than methyl iodide.

Q3: How can I effectively monitor the progress of the reaction?

The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a mobile phase such as Dichloromethane/Methanol (e.g., 9:1) with 1% triethylamine to prevent streaking. The product, this compound, will be less polar and have a higher Rf value than the starting secondary amine. Stain with potassium permanganate or ninhydrin (the starting material will stain positively, while the tertiary amine product will not).

  • LC-MS: This provides a more definitive assessment, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q4: What are the key safety precautions for this reaction?

  • Ventilation: Formaldehyde and formic acid are corrosive and have pungent odors. Perform the entire reaction and workup in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with formic acid; check compatibility charts).

  • Temperature Control: The reaction is typically heated. Use a stable heating mantle with a temperature controller and a condenser to prevent the loss of volatile reagents.

  • Quenching: The workup involves neutralization with a base. This is an exothermic process. Add the base slowly and with cooling (e.g., in an ice bath) to control the temperature.

Section 3: Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-phenyl-4-piperidinamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Formic acid (98-100%, 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-4-piperidinamine (1.0 eq).

  • Reagent Addition: Add formic acid (2.0 eq) followed by the aqueous formaldehyde solution (1.2 eq).

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 18 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[1]

  • Cooling & Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Basification: Slowly add 6M NaOH solution to the cooled mixture until the pH is strongly basic (pH > 11). This step is crucial to deprotonate the amine product, making it soluble in organic solvents.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to afford the pure this compound.

Section 4: Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This guide addresses the most frequent problems in a question-and-answer format.

Troubleshooting_Workflow StartNode Problem Identified (e.g., Low Yield, Impurities) CheckNode1 Reaction Complete? StartNode->CheckNode1 Analyze reaction data CheckNode CheckNode ActionNode ActionNode ResultNode Problem Resolved CheckNode2 Reagents OK? CheckNode1->CheckNode2 No CheckNode3 Workup Issue? CheckNode1->CheckNode3 Yes ActionNode1 Use fresh formaldehyde & formic acid CheckNode2->ActionNode1 No ActionNode2 Increase reaction time or temperature (to 100°C) CheckNode2->ActionNode2 Yes ActionNode3 Add brine, filter through Celite, or change extraction solvent CheckNode3->ActionNode3 Yes (e.g., Emulsion) CheckNode4 Purification Issue? CheckNode3->CheckNode4 No ActionNode1->ResultNode Re-run reaction ActionNode2->ResultNode ActionNode3->ResultNode ActionNode4 Optimize chromatography (change solvent system) CheckNode4->ActionNode4 Yes (Co-elution) ActionNode4->ResultNode

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem: My reaction yield is very low or zero.

  • Possible Cause 1: Reagent Quality. Formaldehyde solutions can degrade over time, polymerizing to paraformaldehyde. Formic acid can absorb water.

    • Solution: Use freshly opened or recently verified reagents. If using an older bottle of formaldehyde, it can be gently warmed to depolymerize paraformaldehyde, but using a new bottle is preferable.

  • Possible Cause 2: Insufficient Heating. The reaction requires a certain activation energy.

    • Solution: Ensure your reaction is being heated to the target temperature of 80-100 °C.[3] Use an internal thermometer to verify the temperature of the reaction mixture itself, not just the heating mantle setting.

  • Possible Cause 3: Incomplete Reaction. The reaction may simply need more time.

    • Solution: Before working up the reaction, take a small aliquot for TLC or LC-MS analysis. If starting material is still present, continue heating and monitor every few hours.

Problem: My final product is contaminated with the starting material.

  • Possible Cause 1: Insufficient Reagents. The stoichiometry may be off, leaving unreacted starting amine.

    • Solution: Ensure accurate measurement of all reagents. If the reaction has stalled, a small additional charge of formaldehyde and formic acid might help drive it to completion, but this should be done cautiously. It is often better to optimize stoichiometry on the next run.

  • Possible Cause 2: Ineffective Purification. The product and starting material can have similar polarities, making separation difficult.

    • Solution: Optimize your column chromatography. Use a long column for better separation and a slow, shallow gradient. Adding a small amount of triethylamine (0.5-1%) to your mobile phase can improve peak shape and resolution for amines.

Problem: I am getting a persistent emulsion during the aqueous workup.

  • Possible Cause: Formation of micelles or finely dispersed solids. This is common when basifying amine reactions.

    • Solution 1: Add Brine. Break up the emulsion by adding a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing organic components out.

    • Solution 2: Filter. If solids are present, filter the entire biphasic mixture through a pad of Celite®. This can break up the emulsion by removing particulate matter that stabilizes it.

    • Solution 3: Change Solvent. Sometimes, dichloromethane is prone to forming emulsions. You could try extracting with a different solvent like ethyl acetate.

Problem: My NMR spectrum shows unexpected peaks, suggesting an impurity.

  • Possible Cause 1: Formate Ester Formation. If the workup is not sufficiently basic, or if the product is exposed to acidic conditions, a formate ester of any alcohol impurities or even the product itself (though less likely) could form.

    • Solution: Ensure the workup pH is robustly basic (>11). A final wash with dilute NaOH solution during the workup can help hydrolyze any formate esters.

  • Possible Cause 2: Impurities from Starting Material. The impurity may have been present in your 4-phenyl-4-piperidinamine.

    • Solution: Characterize your starting material thoroughly before the reaction. If it is impure, purify it first.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.).
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (2025).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Eschweiler-Clarke Reaction - YouTube. (2022).
  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021).
  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015).
  • N-phenylpiperidin-4-amine synthesis - ChemicalBook. (n.d.).
  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents. (2004).

Sources

N-Methyl-4-phenyl-4-piperidinamine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-4-phenyl-4-piperidinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and handling of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and success of your research.

Quick Reference: Stability Profile
Stress FactorSusceptibilityPrimary Degradation Products (Predicted)Prevention Strategy
Oxidation HighN-Oxide, N-demethylated analog, Ring-opened productsHandle under inert atmosphere, use antioxidants, store away from air.
Acidic pH ModerateSalt formation (stabilizing), potential for hydrolysis under harsh conditionsBuffer solutions near neutral pH, avoid strong acids during storage.
Basic pH Low-ModerateGenerally more stable, but can promote base-catalyzed oxidationUse appropriate buffer systems if pH control is needed.
Heat ModerateFragmentation, formation of various byproductsStore at recommended cool temperatures, avoid localized heating.[1][2]
Light ModeratePhotolytic degradation, free-radical formationStore in amber vials or light-proof containers.[3][4]

Part 1: Frequently Asked Questions (FAQs) on Degradation & Stability

This section addresses common questions regarding the inherent stability of this compound, focusing on the chemical mechanisms of its degradation.

Q1: What are the primary chemical liabilities of the this compound structure?

The primary chemical liability lies in the piperidine ring's tertiary amine. The lone pair of electrons on the nitrogen atom makes it basic and susceptible to oxidation.[3] This site can be readily oxidized to form an N-oxide, a common metabolic and chemical degradation pathway for such compounds.[2] Furthermore, the N-methyl and the C-N bonds within the piperidine ring can be susceptible to cleavage under oxidative or thermal stress.[2][5][6]

Q2: What are the most likely degradation pathways I should be concerned about?

Based on its structure, which is analogous to cores found in pharmaceuticals like Fentanyl and Pethidine, the following pathways are of primary concern:

  • Oxidative Degradation: This is the most significant risk. Atmospheric oxygen, peroxides, or other oxidizing agents can attack the piperidine nitrogen.[3] This can lead to the formation of This compound N-oxide .[2] In biological systems or under certain chemical conditions, oxidation can also lead to N-demethylation.[5][6] A related neurotoxin, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is metabolized via oxidation to the toxic product MPP+, highlighting the susceptibility of this core structure to oxidative changes.[7][8]

  • Acid/Base Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, pH plays a critical role in its stability.[9][10] In strongly acidic solutions, the piperidine nitrogen will be protonated, which can offer some protection against oxidation but may catalyze other reactions if harsh conditions (e.g., high heat) are applied.[3] Fentanyl, a related compound, was shown to degrade under acidic conditions to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA), indicating cleavage of the amide bond, which is not present here; however, it highlights the potential for instability in strong acid.[2]

  • Thermal Degradation: High temperatures provide the energy to overcome activation barriers for various decomposition reactions. For fentanyl, thermal stress resulted in five different degradation products, including fragmentation of the molecule.[2] Therefore, exposing this compound to excessive heat can lead to a complex mixture of degradants.

Q3: What specific degradation products should I anticipate in my analysis?

When developing a stability-indicating analytical method, you should look for the potential formation of:

  • This compound N-oxide: The primary product of oxidation.

  • 4-phenyl-4-piperidinamine: The product of N-demethylation.

  • Ring-Opened Products: Under severe oxidative or thermal stress, the piperidine ring can be cleaved.[3]

  • Products of Phenyl Ring Modification: While the piperidine ring is more reactive, hydroxylation or other modifications of the phenyl ring are possible under strong oxidative conditions.

G parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (H₂O₂, Air) demethylated 4-phenyl-4-piperidinamine (N-Demethylation) parent->demethylated Oxidative/Metabolic N-Dealkylation fragment Fragmentation Products parent->fragment Thermal Stress

Caption: Predicted degradation pathways for this compound.

Part 2: Prevention, Handling, and Storage Guide

Proactive measures are essential to maintain the integrity of this compound during storage and experimentation.

Q4: What are the ideal long-term storage conditions for the solid compound?

To ensure maximum stability, the solid material should be stored under conditions that minimize exposure to the key degradation triggers: oxygen, moisture, heat, and light.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[11] This is the most critical step to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container that is otherwise protected from light.

  • Temperature: Store in a cool, controlled environment. Refer to the manufacturer's recommendation, but generally, refrigeration (2-8 °C) is advisable. Avoid freezing unless specified.

  • Location: Keep in a dry place away from direct sunlight and sources of heat or oxidation.[1][3]

Q5: I need to make a stock solution. How can I prevent degradation in the solution state?

Solutions are often more susceptible to degradation than the solid-state material.

  • Solvent Choice: Use high-purity, anhydrous solvents if the experimental design allows. If using aqueous buffers, they should be prepared with high-purity water and deoxygenated (e.g., by sparging with argon or nitrogen) before adding the compound.[11]

  • pH Control: The stability of piperidine-containing molecules can be highly pH-dependent.[9][12] It is advisable to conduct a preliminary pH stability screen to find the optimal pH range for your application. Generally, a slightly acidic to neutral pH is a good starting point to balance stability and solubility.

  • Use of Antioxidants: For long-term storage of solutions, the addition of an antioxidant can be beneficial. Aromatic amine or hindered phenol antioxidants are effective at scavenging free radicals that initiate oxidation.[13][14][15] However, you must first validate that the chosen antioxidant does not interfere with your downstream assays.

  • Preparation and Storage: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in small, single-use aliquots in tightly sealed vials under an inert atmosphere at -20 °C or -80 °C to minimize degradation.

Q6: Are there any specific chemical incompatibilities I should be aware of?

Yes. Avoid contact with:

  • Strong Oxidizing Agents: This includes peroxides, permanganates, and nitric acid.[1][3]

  • Strong Acids and Acid Chlorides: While the compound forms salts with acids, strong, non-complexing acids under heat can promote degradation.[1]

  • Aldehydes and Ketones: The secondary amine resulting from potential N-demethylation can react with aldehydes and ketones.

Part 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Observed IssuePotential Cause(s)Recommended Action(s)
Compound/solution develops a yellow or brown tint over time. Oxidative Degradation: This is a classic sign of amine oxidation.1. Discard the discolored material. 2. Re-evaluate your storage and handling procedures. Ensure an inert atmosphere is used.[11] 3. For solutions, use deoxygenated solvents and prepare fresh batches.
Appearance of unexpected peaks in my HPLC/LC-MS chromatogram. 1. Degradation: The new peaks are likely degradation products. 2. Contamination: Impurities in solvents or from lab equipment.1. Confirm the identity of your main peak by co-injecting with a freshly prepared standard. 2. Use LC-MS to get molecular weights of the unknown peaks and compare them to potential degradants (e.g., +16 Da for N-oxide). 3. Perform a forced degradation study (see Part 4) to intentionally generate and identify these peaks.[16]
Inconsistent results or loss of biological activity between experiments. Compound Instability: The compound is likely degrading between the time of preparation and the time of the assay.1. Prepare all solutions immediately before use. 2. Quantify the compound concentration by UV-Vis or HPLC immediately after preparation and right before use to check for degradation. 3. Implement stricter handling protocols (e.g., work on ice, minimize light exposure).
Mass balance in degradation studies is below 95%. Undetected Degradants: Some products may be volatile, lack a UV chromophore, or irreversibly adsorb to surfaces.1. Use a mass-sensitive detector (e.g., Mass Spec, Charged Aerosol Detector) in parallel with a UV detector.[17] 2. Analyze a rinse of the sample container to check for adsorption.[17] 3. Consider GC-MS for volatile degradants.

Part 4: Key Experimental Protocols

Trustworthy data relies on robust, validated methods. The following protocols provide a framework for assessing the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[18][19][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose ox Oxidation (3% H₂O₂, RT) start->ox Expose therm Thermal (80°C, Solid & Solution) start->therm Expose photo Photolytic (ICH Option 1 or 2) start->photo Expose end Analyze via Stability-Indicating HPLC/LC-MS acid->end Sample at Time Points base->end Sample at Time Points ox->end Sample at Time Points therm->end Sample at Time Points photo->end Sample at Time Points

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A vial containing the solution protected from stress serves as the control.

    • Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).

    • Oxidation: Add an equal volume of 3-30% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Store vials of the solution and of the solid powder in an oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Before analysis, neutralize the acid and base samples.

    • Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation:

    • Identify and quantify the major degradation products.

    • Calculate the percentage of degradation and ensure the peak purity of the parent compound peak to validate the method as "stability-indicating."

Protocol 2: Stability-Indicating HPLC Method Development Considerations

A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm) is a robust starting point.

  • Mobile Phase:

    • A gradient method is typically required to separate the parent compound from its more polar (e.g., N-oxide) and less polar degradants.

    • Start with a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0 or 7.0) and an organic modifier (acetonitrile or methanol).

    • The piperidine amine may cause peak tailing. Adding a competing base like 0.1% triethylamine (TEA) or using a modern base-deactivated column can significantly improve peak shape.

  • Detection:

    • Use a Photodiode Array (PDA) detector to assess peak purity across the entire UV spectrum.

    • Couple the HPLC to a Mass Spectrometer (LC-MS) for definitive identification of degradation products by comparing their mass-to-charge ratios with predicted structures.[17]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating specificity.[2]

References

  • BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... The Scientific World Journal. [Link]

  • OCToChem. (n.d.).
  • Oszczapowicz, I., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... PubMed. [Link]

  • Gijsman, P. (2025). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. [Link]

  • Jubilant Ingrevia. (n.d.).
  • Alves, M. J., et al. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability... MDPI. [Link]

  • de Faria, L. F., et al. (2017). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • He, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s... ACS Medicinal Chemistry Letters. [Link]

  • Minglan Chemical. (2024).
  • Cayman Chemical. (2023).
  • Performance Additives. (n.d.).
  • He, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s... PMC - NIH. [Link]

  • Berndt, T., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine... ACS Publications. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • BenchChem. (2025). Technical Support Center: N-(4-hydroxyphenyl)
  • Various Authors. (2012). How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Berndt, T., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine... PMC - PubMed Central. [Link]

  • Nicklas, W. J., et al. (1985). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+)... PubMed. [Link]

  • Valenti, S., & Smith, G. (2011). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine... PubMed. [Link]

  • Langston, J. W. (1985). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. PubMed. [Link]

  • Wikipedia. (n.d.). MPTP. [Link]

Sources

Technical Support Center: Troubleshooting Bioassay Variability for N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N-Methyl-4-phenyl-4-piperidinamine in their bioassays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and resolve sources of experimental variability.

Given the structural characteristics of this compound, it is plausible that this compound is being investigated for its activity at aminergic G-protein coupled receptors (GPCRs), such as dopamine or opioid receptors. This guide is therefore structured to address common issues in these assay systems, alongside general best practices applicable to most cell-based bioassays.

Part 1: Foundational Troubleshooting - Is Your Compound the Culprit?

Before delving into the complexities of cellular systems, it is imperative to rule out the compound itself as a source of variability. Issues with compound stability, solubility, and handling are common culprits in inconsistent assay results.

Frequently Asked Questions: Compound Integrity

Question: My dose-response curve is inconsistent between experiments. Could my stock solution of this compound be the problem?

Answer: Absolutely. The integrity of your compound stock solution is critical for reproducible results. Here are several factors to consider:

  • Solubility: this compound, like many small molecules, is likely dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock. If the compound precipitates out of solution upon dilution into your aqueous assay buffer, you will not be delivering the intended concentration to your cells.

    • Troubleshooting:

      • Visually inspect your diluted compound solutions for any signs of precipitation (cloudiness or visible particles).

      • Consider performing a solubility test in your final assay buffer.

      • If solubility is an issue, you may need to lower the final concentration of DMSO in your assay or explore the use of a different solvent or a surfactant like Pluronic F-68, though this should be validated for its effect on the assay.

  • Stability and Storage: The chemical stability of this compound in solution and under your storage conditions can impact its potency.[1]

    • Troubleshooting:

      • Storage: Solid this compound should be stored in a cool, dark, and dry place.[2] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

      • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation or precipitation.[3] Prepare single-use aliquots of your stock solution to avoid this.

  • Accurate Pipetting of Serial Dilutions: Errors in preparing your serial dilutions will directly translate to variability in your dose-response curves.

    • Best Practices:

      • Ensure your pipettes are properly calibrated.

      • Use fresh pipette tips for each dilution step to prevent carryover.[4]

      • Thoroughly mix each dilution before proceeding to the next.[3][5]

      • For a standard 10-fold serial dilution, you would add 1 part of your stock to 9 parts of your diluent.[3]

Part 2: Troubleshooting Cell-Based Assays - Is Your Biological System the Variable?

Once you are confident in your compound handling, the next step is to scrutinize your biological assay system. Cell health, passage number, and assay methodology are all potential sources of variability.[4][6][7][8]

Frequently Asked Questions: Cell Health and Culture Conditions

Question: I'm observing a high degree of variability between replicate wells and plates. What are the most common cell-related factors to investigate?

Answer: High variability is a frequent challenge in cell-based assays. Here are the primary areas to troubleshoot:

  • Cell Passage Number: As cells are passaged repeatedly, they can undergo phenotypic drift, leading to changes in receptor expression levels and signaling responses.[8][9]

    • Troubleshooting:

      • Use cells with a consistent and low passage number for all experiments.

      • Thaw a fresh vial of cells from a well-characterized master cell bank every few weeks.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable assay signals.

    • Troubleshooting:

      • Ensure you have a homogenous single-cell suspension before seeding.

      • Use a precise cell counting method (e.g., an automated cell counter) to ensure you are seeding the same number of cells in each well.

  • Mycoplasma Contamination: Mycoplasma are a common and often undetected source of contamination in cell culture that can significantly alter cellular responses.[9]

    • Troubleshooting:

      • Routinely test your cell cultures for mycoplasma contamination using a PCR-based or luminescence-based kit.

      • If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.

Visualizing the Workflow: A General Bioassay Protocol

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture & Maintenance Seed_Cells Seed Cells into Assay Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Serial Dilutions Add_Compound Add Compound Dilutions Compound_Prep->Add_Compound Incubate_Cells Incubate Cells (e.g., 24h) Seed_Cells->Incubate_Cells Incubate_Cells->Add_Compound Incubate_Compound Incubate with Compound Add_Compound->Incubate_Compound Add_Reagents Add Detection Reagents Incubate_Compound->Add_Reagents Read_Plate Read Plate (e.g., Luminescence, Fluorescence) Add_Reagents->Read_Plate Analyze_Data Analyze Data & Generate Dose-Response Curve Read_Plate->Analyze_Data

Caption: A generalized workflow for a cell-based bioassay.

Part 3: Assay-Specific Troubleshooting

The following sections provide troubleshooting advice for specific types of bioassays you may be performing with this compound.

Scenario A: Dopamine Receptor (e.g., D2) Bioassays

Given the structural similarity of this compound to the neurotoxin MPTP, which targets dopaminergic neurons, it is plausible that your research involves dopamine receptors.[2][10][11][12][13][14]

Frequently Asked Questions: Dopamine Receptor Assays

Question: In my dopamine D2 receptor binding assay, I'm seeing very high non-specific binding. What could be causing this?

Answer: High non-specific binding can mask your specific signal and is a common issue in receptor binding assays.

  • Causes and Solutions:

    • Radioligand Concentration: Using too high a concentration of your radiolabeled ligand can lead to increased binding to non-receptor sites. Try reducing the radioligand concentration.

    • Insufficient Washing: Inadequate washing of the cell membranes or filters after incubation can leave unbound radioligand behind. Increase the number and volume of your wash steps with ice-cold buffer.

    • Filter Binding: The radioligand may be binding to the filter paper itself. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help to reduce this.

Question: My functional assay measuring cAMP levels in response to D2 receptor activation is showing a very small assay window. How can I improve it?

Answer: A small assay window (the difference between the signal from your positive and negative controls) can make it difficult to discern a true compound effect.

  • Troubleshooting:

    • Cell Health and Receptor Expression: Ensure your cells are healthy and are expressing a sufficient number of D2 receptors. D2 receptors are inhibitory, so activation by an agonist should lead to a decrease in cAMP levels.

    • Forskolin Concentration: In a D2 receptor functional assay, you typically stimulate adenylyl cyclase with forskolin to generate a cAMP signal that can then be inhibited by your D2 agonist. The concentration of forskolin is critical. If it is too high, you may not be able to see a significant inhibition. If it is too low, your assay window will be small. You should optimize the forsklin concentration to achieve a robust but inhibitable signal.

    • Agonist Incubation Time: Ensure you are incubating your compound for a sufficient amount of time to elicit a maximal response. A time-course experiment can help to determine the optimal incubation period.

Scenario B: Opioid Receptor (e.g., µ-Opioid) Bioassays

The 4-phenylpiperidine scaffold is a common feature in many opioid receptor ligands. If your research is focused on this target class, the following troubleshooting advice may be helpful.

Frequently Asked Questions: Opioid Receptor Assays

Question: I am not seeing any functional response in my µ-opioid receptor (MOR) assay, even at high concentrations of this compound.

Answer: A lack of response could be due to several factors, from the compound's intrinsic activity to the assay conditions.

  • Potential Causes:

    • Antagonist Activity: It is possible that this compound is an antagonist at the MOR. To test this, you would need to run the assay in the presence of a known MOR agonist and see if your compound can block the agonist's effect.

    • Biased Agonism: GPCRs can signal through multiple downstream pathways (e.g., G-protein vs. β-arrestin). Your compound may be a "biased agonist" that preferentially activates one pathway over another.[15] If your assay is only measuring one pathway (e.g., cAMP modulation), you may be missing activity in another (e.g., β-arrestin recruitment). Consider using an orthogonal assay to explore other signaling pathways.[15]

    • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and a diminished response.[16] Optimize your agonist incubation time to capture the peak response before significant desensitization occurs.

Visualizing a G-Protein Coupled Receptor Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Ligand This compound (Agonist) Receptor GPCR (e.g., Dopamine or Opioid Receptor) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/Inhibition Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified schematic of a GPCR signaling cascade.

Part 4: Data Interpretation and Analysis

Question: My data looks noisy, and I'm having trouble fitting a clear dose-response curve. What should I check?

Answer: Noisy data can obscure real biological effects. Here's a checklist for troubleshooting your data analysis:

Potential Issue Troubleshooting Steps
High Well-to-Well Variability - Review your pipetting technique for consistency. - Check for "edge effects" on your assay plates. These can be caused by uneven temperature or evaporation in the outer wells. Consider not using the outer wells for your experimental samples.
Inconsistent Plate-to-Plate Results - Ensure you are using the same batches of cells, reagents, and plates for all experiments you are comparing. - Standardize incubation times and temperatures precisely.
Poor Curve Fit - Make sure you have a sufficient number of data points across a wide enough concentration range to define the top and bottom plateaus of your curve. - Consider if your compound has low efficacy (is a partial agonist) or if there is an issue with its solubility at high concentrations, leading to a "hook" effect.
Outliers - Statistically identify and consider removing clear outliers. However, be cautious and have a clear, pre-defined rationale for outlier removal.

References

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures). Retrieved from [Link]

  • Sartorius. (n.d.). Preparation of Bioassays and Serial Dilutions in Microplates. Retrieved from [Link]

  • Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]

  • Lee, S. H., et al. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6649.
  • Pileblad, E., & Carlsson, A. (1986). Biochemical and functional evidence for a marked dopamine releasing action of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (NMPTP) in mouse brain. Journal of Neural Transmission, 65(3-4), 257-269.
  • ResearchGate. (n.d.). 26 questions with answers in DOPAMINE RECEPTOR | Science topic. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Promega Corporation. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections.
  • Kretzschmar, R., & Rathsack, R. (1987). The interaction of 1-alkyl-4, 4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. General Physiology and Biophysics, 6(5), 485-492.
  • Kelly, E., Conibear, A., & Henderson, G. (2022). Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology, 63, 439-463.
  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177.
  • Dowell, C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols, 2(4), 93.
  • D'Agostino, G., et al. (1992). Binding Properties of Nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) Analogues to M1, M2, M3 and Putative M4 Muscarinic Receptor Subtypes. British Journal of Pharmacology, 105(1), 97-102.
  • D'Agostino, G., et al. (1992). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 105(1), 97-102.
  • Wikipedia. (n.d.). MPTP. Retrieved from [Link]

  • Sonsalla, P. K., et al. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Life Sciences, 46(5), 379-390.
  • Franco, R., et al. (2020). Dopamine in Health and Disease: Much More Than a Neurotransmitter. Biomedicines, 8(5), 109.
  • Cheméo. (n.d.). N-Phenyl-4-piperidinamine. Retrieved from [Link]

  • Jakowec, M. W., & Petzinger, G. M. (2004). Murine motor and behavior functional evaluations for acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intoxication. Neurobiology of Disease, 17(3), 497-511.
  • Koehl, A., et al. (2018). Structural insights into μ-opioid receptor activation.
  • ResearchGate. (n.d.). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines | Request PDF. Retrieved from [Link]

  • Van Craenenbroeck, K., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International Journal of Molecular Sciences, 20(7), 1735.
  • Shanks, K. G., & Behonick, G. S. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 36(6), 373-378.
  • Mytilineou, C., & Cohen, G. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Advances in Neurology, 40, 205-210.
  • Prediger, R. D., et al. (2011). The intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a new rodent model to test palliative and neuroprotective agents for Parkinson's disease. Current Pharmaceutical Design, 17(5), 489-507.
  • Singer, T. P., et al. (1986). Interactions of the neurotoxic amine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with monoamine oxidases. Biochemical Society Transactions, 14(5), 785-789.
  • Gomes, I., et al. (2013). Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity. Proceedings of the National Academy of Sciences, 110(30), 12402-12407.
  • Jakowec, M. W., & Petzinger, G. M. (2004). Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication. Neurobiology of Disease, 17(3), 497-511.
  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological Reviews, 65(1), 223-254.
  • American Urological Association. (n.d.). Rationale and Strategies for Reducing Urologic Post-Operative Opioid Prescribing. Retrieved from [Link]

  • Contrera, J. F., et al. (1998). Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. Human & Experimental Toxicology, 17(5), 283-293.

Sources

Technical Support Center: Synthesis of N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Methyl-4-phenyl-4-piperidinamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

Overview of Synthetic Strategies

The methylation of the primary amine in 4-phenyl-4-piperidinamine is the crucial step in synthesizing this compound. The two most prevalent and effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination using formaldehyde with a selective reducing agent. Both pathways, while effective, have unique parameters that can influence the outcome. Understanding the underlying mechanisms is key to troubleshooting and optimization.

Synthetic Pathway: Eschweiler-Clarke Reaction

This classic reaction methylates a primary or secondary amine using an excess of formic acid and formaldehyde.[1][2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3]

Eschweiler_Clarke_Reaction amine 4-phenyl-4-piperidinamine iminium Iminium Ion Intermediate amine->iminium + CH₂O - H₂O formaldehyde Formaldehyde (CH₂O) product This compound iminium->product co2 CO₂ iminium->co2 formic_acid Formic Acid (HCOOH) formic_acid->iminium Hydride Transfer

Caption: General mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 4-phenyl-4-piperidinamine. What's going wrong?

A1: This is a common issue that typically points to inefficient formation of the imine or iminium ion intermediate. This step is an equilibrium process, and several factors can stall it.

  • Cause 1: Presence of Water: The formation of the imine from the amine and formaldehyde releases a molecule of water. If this water is not removed, the equilibrium can shift back towards the starting materials.[4]

    • Solution: While the Eschweiler-Clarke reaction is often run in aqueous conditions, ensuring the formaldehyde source is of good quality is important. For other reductive aminations, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively remove water and drive the reaction forward.[4]

  • Cause 2: Incorrect pH: The formation of the iminium ion is pH-dependent. The reaction is most efficient in a mildly acidic environment (pH 4-6).[4][5] If the medium is too acidic, the starting amine will be protonated, rendering it non-nucleophilic. If it's too basic, the carbonyl group of formaldehyde is not sufficiently activated for nucleophilic attack.[5]

    • Solution: When using reductive amination protocols (not Eschweiler-Clarke, where formic acid sets the pH), adding a catalytic amount of acetic acid can be beneficial. Typically, 1.1 equivalents are used to facilitate imine formation before the reducing agent is added.[6]

  • Cause 3: Insufficient Reaction Time or Temperature: Imine formation can be slow.

    • Solution: Allow the amine and formaldehyde to stir together for at least 1 hour at room temperature before adding the reducing agent.[6] For the Eschweiler-Clarke reaction, heating to 80-100°C is standard to drive the reaction to completion.[2][7]

Q2: I'm observing a significant side product that I suspect is the alcohol formed from the reduction of formaldehyde. How can I prevent this?

A2: This indicates that your reducing agent is too strong or non-selective. It is reducing the starting carbonyl (formaldehyde) in competition with the desired reduction of the iminium ion.

  • Cause: Non-selective Reducing Agent: Strong hydride donors like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[5] This is a common cause of low yields in reductive amination.

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is less reactive towards carbonyls but highly effective at reducing the protonated iminium ion.[4][5][8] Sodium cyanoborohydride (NaBH₃CN) is also effective and mild, but care must be taken to maintain a neutral or slightly acidic pH to avoid the release of toxic hydrogen cyanide gas.[4][9]

Q3: My final product is contaminated with a di-methylated or other over-alkylated species. How can I improve selectivity?

A3: While the Eschweiler-Clarke reaction is known to prevent the formation of quaternary salts, other reductive amination methods can sometimes lead to multiple alkylations if not properly controlled. However, for the specific goal of mono-methylation of a primary amine, the Eschweiler-Clarke method is designed to proceed to the tertiary amine if sufficient reagents are used. If you are starting with a different piperidine derivative and observing over-alkylation, the following applies:

  • Cause: Product Reactivity: The newly formed secondary amine product can be more nucleophilic than the starting primary amine, leading it to react again with formaldehyde and be reduced to a tertiary amine.[4]

    • Solution 1 (Stoichiometry Control): Use a precise stoichiometric amount of formaldehyde (1.0 to 1.1 equivalents). This ensures there isn't a large excess of the alkylating agent available to react with your product.[4]

    • Solution 2 (Stepwise Procedure): First, allow the imine to form completely by mixing the starting amine and formaldehyde. Then, add the reducing agent in a controlled manner (e.g., portion-wise) to reduce the imine as it forms, minimizing the time the product amine is exposed to unreacted formaldehyde.[4]

Troubleshooting_Workflow start Low Yield of This compound analysis Analyze Reaction Mixture (TLC, NMR) start->analysis unreacted_sm High % of Unreacted Starting Material analysis->unreacted_sm Yes side_product Major Side Product(s) Observed analysis->side_product Yes no_reaction No Product Formation analysis->no_reaction Yes sol_imine Optimize Imine Formation: - Adjust pH (4-6 with AcOH) - Remove H₂O (sieves) - Increase stir time before reduction unreacted_sm->sol_imine Cause sol_conditions Modify Reaction Conditions: - Increase Temperature (Eschweiler-Clarke) - Extend Reaction Time unreacted_sm->sol_conditions Cause sol_reagent Switch to Milder Reducing Agent: - Use NaBH(OAc)₃ (STAB) - Avoid NaBH₄ side_product->sol_reagent Cause: Carbonyl Reduction no_reaction->sol_conditions Cause sol_quality Verify Reagent Quality: - Check formaldehyde source - Use fresh reducing agent no_reaction->sol_quality Cause

Caption: A workflow for troubleshooting low-yield synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Which method is better for this synthesis: Eschweiler-Clarke or reductive amination with STAB?

A1: Both methods are highly effective. The Eschweiler-Clarke reaction is a robust, one-pot procedure that is often high-yielding and avoids over-methylation to a quaternary salt.[7][10] Its main drawback can be the slightly harsh conditions (heating in formic acid), which might not be suitable for sensitive substrates. Reductive amination using formaldehyde and a mild reducing agent like STAB offers greater control and proceeds under very mild conditions (room temperature), making it compatible with a wider range of functional groups.[6] The choice often comes down to substrate compatibility and laboratory preference.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.[5] Develop a solvent system (e.g., Dichloromethane/Methanol 9:1 with a few drops of ammonia) that clearly separates your starting amine, the intermediate imine (if stable enough to be observed), and the final N-methylated product. The product should be less polar than the starting primary amine. Spot the reaction mixture alongside your starting material standard. The reaction is complete when the starting material spot has been completely consumed.

Q3: What is the best way to purify the final product?

A3: The purification typically involves an aqueous workup followed by chromatography.

  • Workup: After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[6] Extract the aqueous layer several times with a solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7] The resulting crude oil or solid can then be purified by flash column chromatography on silica gel to isolate the pure this compound.

Key Experimental Protocols

Protocol 1: Eschweiler-Clarke N-Methylation

This protocol is adapted from established procedures for the methylation of amines.[7]

  • To a round-bottom flask, add 4-phenyl-4-piperidinamine (1.0 eq).

  • Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 16-24 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the mixture to room temperature and carefully basify with a saturated NaHCO₃ solution or 1M NaOH until the pH is ~11.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is based on standard reductive amination methodologies.[6]

  • Dissolve 4-phenyl-4-piperidinamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL/mmol).

  • Add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Add glacial acetic acid (1.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Summary of Reaction Parameters

ParameterEschweiler-Clarke MethodReductive Amination (STAB)Key Considerations
Methyl Source FormaldehydeFormaldehydeEnsure high-quality, non-polymerized source.
Reducing Agent Formic AcidSodium Triacetoxyborohydride (STAB)STAB is milder and more selective.[4]
Solvent Formic Acid (reagent & solvent)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Chlorinated solvents are common for STAB reactions.
Catalyst None (Formic acid is reactant)Acetic Acid (catalytic)Crucial for imine formation at the correct pH.[5]
Temperature 80 - 100 °CRoom TemperatureMilder conditions of STAB method are a key advantage.
Workup Basification (NaOH / NaHCO₃)Aqueous Quench (NaHCO₃)Neutralization is critical in both methods.
Yield Generally high (>80%)[2]Generally high (>80%)Highly dependent on optimizing conditions.

References

  • BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • BenchChem. (n.d.). Troubleshooting Low Yield in the Reductive Amination of 2,5-anhydro-D-mannose.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link].

  • Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link].

  • BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link].

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link].

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link].

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link].

Sources

N-Methyl-4-phenyl-4-piperidinamine storage and long-term stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-4-phenyl-4-piperidinamine (CAS: 182621-56-3), also known as 4-Methylamino-4-phenylpiperidine[1]. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. Given that specific public stability data for this exact molecule is limited, the following recommendations are synthesized from extensive experience with structurally related phenyl-piperidine and N-methylated amine compounds, adhering to established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For maximum long-term stability, this compound should be stored in a tightly sealed container in a controlled environment. The key factors to control are temperature, atmosphere, and light.

  • Temperature: A cool environment, specifically refrigerated at 2-8°C , is highly recommended.[2] Storing at ambient temperature is acceptable for short periods, but refrigeration minimizes the rate of potential degradation reactions.[2][3]

  • Atmosphere: This compound contains secondary and tertiary amine functionalities, which are susceptible to oxidation. Upon receipt, we advise flushing the container headspace with an inert gas like argon or nitrogen before sealing. This creates an oxygen-free environment, preventing oxidative degradation.

  • Moisture: Piperidine derivatives can be hygroscopic. It is crucial to store the compound in a dry, desiccated environment to prevent hydrolysis and clumping.[2]

  • Light: To prevent potential photodegradation, always store the container in a light-protected area, such as inside a cabinet or using an amber vial.[2]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the ideal conditions described above (refrigerated, under inert gas, protected from light and moisture), this compound is expected to maintain high purity for several years. However, we recommend a routine re-qualification of the material's purity via an appropriate analytical method (e.g., HPLC, GC-MS) every 12-24 months or before its use in a critical new set of experiments.

Q3: What are the likely degradation pathways for this molecule?

A3: The primary modes of degradation for this class of compounds are oxidation and reaction with atmospheric components.

  • Oxidation: The lone pair of electrons on the nitrogen atoms, particularly the exocyclic secondary amine, can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products. This process is accelerated by heat, light, and the presence of oxygen.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamate salts. This can manifest as a change in the physical state of the material or lead to inconsistencies in solubility and weighing. Storing under an inert atmosphere mitigates this risk.

  • Photodegradation: Aromatic amines and piperidine rings can be sensitive to UV light, which can catalyze decomposition.[2]

Q4: What Personal Protective Equipment (PPE) is required when handling this compound?

A4: As with all chemical reagents, proper safety protocols are paramount. Based on safety data for related piperidine compounds, the following PPE should be used:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][7][8] Change gloves immediately if they become contaminated.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[6][9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: My sample has developed a yellow or brownish tint over time. Is it still usable?
  • Potential Cause: A color change is often the first visual indicator of chemical degradation, most commonly due to oxidation from prolonged exposure to air.

  • Causality: The nitrogen-containing functional groups in the molecule can be oxidized, forming chromophores (light-absorbing colored compounds). This process is often slow but is accelerated by improper storage.

  • Troubleshooting Steps:

    • Do not assume the material is unusable. The discoloration may be due to a very minor impurity that does not significantly affect the overall purity.

    • Quantify the Purity: Perform an analytical assessment. High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is the preferred method for quantifying the main peak and detecting degradation products.[11][12]

    • Decision: If purity is still within your experimental tolerance (e.g., >98%), the material may be used, but the presence of impurities should be noted. If purity has dropped significantly, a fresh vial should be used.

    • Preventative Action: Review your storage protocol. Ensure the container is purged with inert gas after each use and is sealed tightly. Store all future samples protected from light.[2]

Issue 2: I am observing inconsistent potency or purity in my experimental results.
  • Potential Cause: This issue often points to ongoing, subtle degradation or absorption of atmospheric water/CO₂. Intermittent exposure to the atmosphere during weighing can introduce variability.

  • Causality: If the compound is hygroscopic, it can absorb water, which changes its effective concentration when weighed.[2] Reaction with CO₂ can also alter its mass and chemical properties. Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Aliquot the Sample: Upon receiving a new batch, we strongly recommend aliquoting the material into several smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the environment.

    • Controlled Weighing: If possible, weigh the compound in a glove box or a controlled-humidity environment. At a minimum, allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture.

    • Re-validate Before Use: Always run a quick purity check on an aliquot before starting a critical, multi-week experiment to establish a fresh baseline.

Troubleshooting Decision Flowchart

G start Problem Observed with this compound color_change Sample has changed color start->color_change inconsistent_results Inconsistent experimental results start->inconsistent_results quantify Action: Quantify purity using HPLC/GC-MS color_change->quantify aliquot Preventative Action: Aliquot new material upon receipt. Minimize atmospheric exposure. inconsistent_results->aliquot purity_check Is purity > specification? quantify->purity_check use_with_caution Solution: Use with caution. Note impurity profile. purity_check->use_with_caution Yes discard Solution: Procure fresh material. purity_check->discard No review_storage Preventative Action: Review storage protocol. Use inert gas & protect from light. use_with_caution->review_storage discard->review_storage

Caption: Troubleshooting workflow for observed sample degradation.

Protocols & Data

Table 1: Storage Conditions & Associated Risks
ParameterRecommended ConditionRisk of Deviation
Temperature 2-8°C (Refrigerated)Increased rate of thermal degradation
Atmosphere Inert Gas (Argon, N₂)Oxidation, reaction with CO₂
Moisture Dry / DesiccatedHydrolysis, inaccurate weighing
Light Protected (Amber Vial / Dark)Photodegradation
Protocol 1: Recommended Procedure for Receiving and Storing
  • Inspection: Upon receipt, inspect the container seal for integrity.

  • Temperature Equilibration: If the compound was shipped cold, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents moisture condensation on the cold solid.

  • Inert Atmosphere: In a fume hood, carefully open the container. If the material is not intended for immediate full use, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly reseal the container. For extra protection, wrap the cap junction with Parafilm®.

  • Storage: Place the sealed container in a refrigerator (2-8°C) in a designated, dark location away from incompatible materials like strong acids or oxidizing agents.[6][7]

Protocol 2: Experimental Workflow for Long-Term Stability Assessment

This protocol outlines a typical stability study to generate empirical data for your specific batch.

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Analyze the solution using a validated stability-indicating HPLC method to determine the initial purity and peak area.[12] This is your baseline reference.

  • Sample Preparation for Stress Conditions:

    • Dispense aliquots of the solid compound into several vials.

    • Expose separate vials to different stress conditions:

      • Heat: Store at 40°C in a stability chamber.

      • Humidity: Store at 25°C with 75% relative humidity.

      • Light: Expose to a photostability chamber (ICH Q1B guidelines).

      • Control: Keep one vial under the recommended storage conditions (2-8°C, dark, desiccated).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each stress condition.

    • Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

    • Analyze the sample and compare the chromatogram to the T=0 baseline. Look for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the percentage of remaining parent compound at each time point.

    • The results will provide a clear understanding of the compound's stability under various environmental stresses, confirming the optimal storage strategy.

Stability Study Workflow Diagram

G cluster_prep Preparation (T=0) cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_result Outcome start Receive & Aliquot this compound t0_analysis Perform Initial HPLC Analysis (Establish Baseline Purity) start->t0_analysis heat Heat (40°C) humidity Humidity (75% RH) light Photostability Chamber control Control (2-8°C, Dark) tp_analysis Retrieve Samples at Time = X months heat->tp_analysis humidity->tp_analysis light->tp_analysis control->tp_analysis hplc_run Run HPLC Analysis tp_analysis->hplc_run compare Compare to T=0 Baseline & Quantify Degradation hplc_run->compare end Determine Shelf-Life & Optimal Storage Conditions compare->end

Caption: Experimental workflow for a long-term stability study.

References

  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. Benchchem.
  • 4 - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical.
  • What are the storage stability of Piperidine Series compounds over time? BTC Blog.
  • N-Methylpiperidine Safety Data Sheet. Jubilant Ingrevia.
  • Piperidine Safety Data Sheet. Sigma-Aldrich. Available from: [Link]

  • PIPERIDINE Safety Data Sheet. AmericanBio.
  • Piperidine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • 7 - SAFETY DATA SHEET - 4-Phenylpiperidine. Thermo Fisher Scientific.
  • This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science.
  • [1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinyl]phenylmethanone Safety Data Sheets. Echemi.com.

Sources

Technical Support Center: Common Pitfalls in N-Methyl-4-phenyl-4-piperidinamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 13, 2026

Welcome to the technical support guide for N-Methyl-4-phenyl-4-piperidinamine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this and structurally similar compounds. While this compound is a valuable intermediate, its unique combination of a tertiary amine, a primary amine, and a phenylpiperidine core presents specific challenges. This guide provides in-depth, experience-driven advice to help you anticipate and troubleshoot common experimental pitfalls, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)
Handling and Storage

Q1: My freshly opened bottle of this compound seems to have discolored and shows poor solubility. What happened?

This is a classic sign of degradation due to improper handling and storage. This compound possesses a tertiary amine which is susceptible to air oxidation.[1][2] The presence of oxygen can lead to the formation of N-oxide species or other degradation byproducts, which often present as colored impurities. Furthermore, many amines are hygroscopic and will readily absorb atmospheric moisture, which can affect sample weight accuracy and solubility characteristics.

Troubleshooting Protocol:

  • Verify Integrity: Before use, visually inspect the compound. It should be an off-white to pale yellow solid. Any significant darkening or clumping may indicate degradation or moisture absorption.

  • Inert Atmosphere Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when weighing or preparing solutions.[3][4] A glove box is ideal, but for less stringent applications, quickly weighing and sealing the container can minimize exposure.

  • Proper Storage: Store the compound in a tightly sealed container, preferably with a sealant like Parafilm®, in a cool, dark, and dry place. For long-term storage, placing the container inside a desiccator or a sealed bag with a desiccant is recommended.

Parameter Recommended Condition Rationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation of the tertiary amine.[1]
Temperature 2-8°CSlows the rate of potential decomposition reactions.
Light Amber vial / Dark locationPrevents potential light-induced degradation.
Moisture Desiccated environmentAmines can be hygroscopic; prevents water absorption.[5]
Synthesis and Purification

Q2: I'm synthesizing this compound via reductive amination of 4-amino-4-phenylpiperidine, but my yield is low and I see multiple spots on TLC.

Low yields and multiple byproducts in this synthesis often stem from two main issues: over-alkylation and challenges in purification.

  • Over-alkylation: The product itself contains a primary amine, which can react further with the methylating agent to form a dimethylated quaternary ammonium salt. This is especially problematic if using aggressive alkylating agents or excess reagent.[6]

  • Purification Challenges: As a polar, basic compound, this compound can exhibit poor behavior on standard silica gel chromatography. It may streak severely or adhere irreversibly to the acidic silica, leading to low recovery.[7]

Troubleshooting and Optimization Protocol:

  • Control the Stoichiometry: Use a controlled amount of the methylating agent (e.g., formaldehyde in an Eschweiler-Clarke reaction) to minimize over-methylation.

  • Purification Strategy:

    • Basified Silica: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base like triethylamine (1-2%) or ammonium hydroxide to neutralize the acidic sites on the silica gel.[8]

    • Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography, which can be more suitable for highly basic compounds.[7]

    • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify via normal phase, reversed-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective.[9]

    • Salt Formation & Recrystallization: Convert the crude amine product to its hydrochloride or another salt, which may be more crystalline and can be purified by recrystallization.

Purification_Workflow Troubleshooting Purification of Polar Amines start Crude Product Mixture tlc Run TLC (e.g., 10% MeOH in DCM + 1% Triethylamine) start->tlc decision Good Separation (Rf > 0.15, no streaking)? tlc->decision normal_phase Column Chromatography (Basified Silica) decision->normal_phase Yes alt_phase Consider Alternative Stationary Phase decision->alt_phase No success Pure Product normal_phase->success alumina Try Alumina (Neutral or Basic) alt_phase->alumina rev_phase Try Reversed-Phase (C18 with modifier) alt_phase->rev_phase

Caption: Workflow for selecting a purification strategy.

Experimental Use and In Vitro Assays

Q3: My compound shows inconsistent activity or appears inactive in my cell-based assay. What could be the problem?

Assuming the compound's identity and purity are confirmed, inactivity in biological assays often points to issues with solubility, stability in the assay medium, or metabolic liabilities.[10][11]

  • Aqueous Solubility: this compound is a basic compound. Its solubility is highly pH-dependent. In neutral or slightly basic aqueous buffers (like cell culture media, pH ~7.4), the free base may have limited solubility and can precipitate, drastically reducing the effective concentration.

  • Compound Stability: The tertiary amine can be susceptible to oxidative degradation, which may be accelerated by components in the assay medium or by exposure to air during plate preparation.[1]

  • Metabolic N-dealkylation: The N-methyl group on the piperidine ring is a potential site for metabolic cleavage by cytochrome P450 enzymes (like CYP3A4 and CYP2D6) present in liver microsomes or certain cell lines.[12] This would convert the compound into its parent amine, 4-amino-4-phenylpiperidine, which may have a different activity profile.

Troubleshooting Protocol:

  • Confirm Solubility:

    • Visual Check: Prepare your highest concentration stock in assay buffer and inspect for any precipitation or cloudiness under a microscope.

    • Solubility Curve: If possible, determine the kinetic solubility of your compound in the specific assay buffer you are using.

    • pH Adjustment: Consider making stock solutions in a slightly acidic buffer (e.g., pH 5-6) to form the more soluble salt, but ensure the final pH of the assay is not significantly affected.

  • Assess Stability:

    • Incubate the compound in your assay medium for the duration of the experiment.

    • At various time points, analyze the sample by HPLC or LC-MS to check for the appearance of degradation peaks.

  • Investigate Metabolism:

    • If using metabolically active systems (e.g., primary hepatocytes, liver S9 fractions), run a parallel experiment with a known pan-P450 inhibitor (e.g., 1-aminobenzotriazole) to see if the compound's activity is restored.

    • Use LC-MS to look for the mass corresponding to the N-demethylated metabolite.

Degradation_Pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_metabolism Metabolism (e.g., CYP3A4) start This compound radical Amine Radical Intermediate start->radical [O], H-abstraction demethylated 4-Amino-4-phenylpiperidine (N-demethylated) start->demethylated N-dealkylation n_oxide N-Oxide Metabolite radical->n_oxide Further Oxidation

Caption: Potential oxidative and metabolic degradation pathways.

References
  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.[Link]

  • The University of Texas at Austin. Oxidative degradation of amine solvents for CO2 capture.[Link]

  • ACS Publications. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]

  • PubChem. N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Reddit. Purification of strong polar and basic compounds : r/Chempros.[Link]

  • Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • ACS Publications. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. [Link]

  • ResearchGate. Oxidative degradation of amines using a closed batch system.[Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.[Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

  • PubChem. 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.[Link]

  • The Analytical Scientist. Purification of polar compounds.[Link]

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials.[Link]

  • Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3).[Link]

  • International Journal of Pharmaceutical Compounding. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.[Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

  • Biotage. What can I use to purify polar reaction mixtures?[Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.[Link]

  • Takara Bio. Tips and troubleshooting.[Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • YouTube. Troubleshooting and optimizing lab experiments.[Link]

  • Jay C. McLaughlin. Experiment 27 - Amines and Amides.[Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4‐methyl‐4‐phenylpiperidine.[Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.[Link]

  • PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.[Link]

  • Quora. What are the chemical tests done to identify primary and secondary tertiary amine?[Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines.[Link]

  • Ataman Kimya. N-METHYLPIPERAZINE.[Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines.[Link]

  • Clinical Chemistry. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity.[Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry).[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Methyl-4-phenyl-4-piperidinamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Phenylpiperidine Scaffold as a Cornerstone of CNS Drug Discovery

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1] Its rigid, yet conformationally adaptable, structure allows for precise orientation of key pharmacophoric elements, such as a basic nitrogen atom and an aromatic ring, which are crucial for interaction with various receptors. Derivatives of this core are found in numerous drug classes, including potent opioid analgesics, antipsychotics, and antidepressants.[1][2][3]

This guide focuses on N-Methyl-4-phenyl-4-piperidinamine, a fundamental derivative within this class. While this specific molecule is often a synthetic intermediate, its structure provides a critical starting point for understanding the complex structure-activity relationships (SAR) that govern the biological effects of its more potent and clinically relevant analogs. By systematically examining modifications at the piperidine nitrogen (N-1), the C-4 position, and the phenyl ring, we can elucidate the principles that transform this simple amine into highly active therapeutic agents. This analysis will be grounded in comparative experimental data from in vitro receptor binding assays and in vivo functional assessments.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-phenylpiperidine derivatives is exquisitely sensitive to structural modifications. We will dissect these relationships by exploring key points of chemical diversification on the this compound scaffold.

Modifications at the Piperidine Nitrogen (N-1 Position)

The substituent on the piperidine nitrogen plays a pivotal role in determining receptor affinity, selectivity, and intrinsic activity. The basicity of this nitrogen is crucial for forming an ionic bond with an acidic residue (typically aspartate) in the target receptor, a hallmark interaction for opioids.

  • N-Methyl Group: The N-methyl substituent, as seen in our core molecule, is a common feature in many opioids, including morphine. It provides a good balance of potency and metabolic stability.

  • N-Phenethyl Group: Replacing the methyl group with a larger, more lipophilic group like phenethyl can dramatically increase potency. This is a defining feature of the fentanyl series of opioids.[4] The additional phenyl ring is believed to engage with a hydrophobic pocket in the mu-opioid receptor, significantly enhancing binding affinity.

  • Other N-Substituents: Varying the N-substituent can modulate the duration of action and potency. For instance, replacing the N-methyl group with N-allyl can sometimes confer antagonist properties at the opioid receptor. Studies on 4-(m-hydroxyphenyl)piperidines have shown that N-phenethyl analogs consistently exhibit high potency.[5]

Modifications at the C-4 Position

The C-4 position is the most critical locus for diversification, directly influencing the molecule's interaction with the receptor binding pocket.

  • From Amine to Amide: The primary amine of our parent structure is a versatile handle for chemical modification. Acylation of this amine, particularly with a propionyl group to form an anilide, is the key transformation that leads to the fentanyl class of compounds. This N-phenylpropanamide moiety is essential for the high analgesic potency observed in fentanyl and its derivatives.[4][6]

  • Ester and Ketone Groups: In other analog series, such as pethidine (meperidine) and ketobemidone, the C-4 position is substituted with a carboxylate ester or a ketone, respectively.[1][7] These groups act as hydrogen bond acceptors and influence the molecule's orientation in the receptor.

  • Phenyl Ring Substitution: Adding substituents to the 4-phenyl ring can fine-tune activity. A meta-hydroxyl group (m-OH) is a classic modification that mimics the phenolic hydroxyl of morphine, often increasing mu-opioid receptor affinity and analgesic potency.[5] This is thought to be due to an additional hydrogen bond interaction within the receptor.

  • Conformational Effects: The orientation of the 4-phenyl group (axial vs. equatorial) is a critical determinant of activity.[5][7] Bulky substituents at the C-4 position can favor a phenyl axial conformation, which has been shown to be beneficial for the activity of some analogs.[5]

Comparative Biological Data

The following table summarizes the biological activity of this compound's key analogs. The data highlights how specific structural changes translate into significant differences in potency and receptor affinity.

Compound/AnalogKey Structural ModificationReceptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)Primary Biological Activity
Pethidine (Meperidine) N-Methyl, 4-Phenyl, 4-Carboxylate EsterMOR: ~100-400~10 (mouse, s.c.)Opioid Analgesic[3]
Ketobemidone N-Methyl, 4-(m-Hydroxyphenyl), 4-AcylMOR: ~1-10~1 (mouse, s.c.)Opioid Analgesic, NMDA Antagonist[1]
Fentanyl N-Phenethyl, 4-Anilido (N-phenylpropanamide)MOR: ~0.5-1.5~0.01-0.02 (rat, i.v.)Potent Opioid Analgesic[3][8]
Sufentanil N-Thienylethyl, 4-Anilido (N-phenylpropanamide)MOR: ~0.1-0.2~0.0006 (rat, i.v.)Extremely Potent Opioid Analgesic[8]
R 30730 N-Thienylethyl, 4-(Methoxymethyl), 4-AnilidoNot specified~0.0005 (rat, i.v.)Potent, Short-Acting Analgesic[4]

MOR: Mu-Opioid Receptor. Data is compiled from multiple sources and experimental conditions may vary.

Visualization of Key Concepts

Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates how systematic modifications to the core this compound structure lead to analogs with dramatically enhanced analgesic potency.

SAR_Pathway A Core Scaffold This compound (Low Activity) B N-1 Modification (e.g., N-Phenethyl) (Potency Increase) A->B Add phenethyl group C C-4 Amine Acylation (e.g., N-Phenylpropanamide) (Major Potency Boost) B->C Acylate amine D Resulting Analog Fentanyl (High Potency Analgesic) C->D

Caption: SAR progression from the core scaffold to a potent fentanyl analog.

General Workflow for Biological Evaluation

This workflow outlines the logical progression from a synthesized compound to its biological characterization.

Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation receptor_binding Receptor Binding Assays (Determine Ki) functional_assay Functional Assays (e.g., GTPγS, cAMP) receptor_binding->functional_assay Characterize Activity analgesia_test Analgesia Models (e.g., Tail-Flick, Hot Plate) (Determine ED50) functional_assay->analgesia_test Test Efficacy toxicity_study Safety/Toxicity Studies (Determine Therapeutic Index) analgesia_test->toxicity_study Assess Safety synthesis Compound Synthesis (Parent & Analogs) synthesis->receptor_binding Primary Screen

Sources

A Comparative Guide to Validating Neuroprotective Compounds Against MPP+ Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating neurodegenerative diseases, the quest for effective neuroprotective agents is paramount. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), serves as a robust and widely utilized tool to model the dopaminergic neurodegeneration characteristic of Parkinson's disease (PD).[1][2] MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra, inducing a phenotype that closely mimics the clinical and pathological features of PD.[3] This guide provides an in-depth comparison of various classes of neuroprotective compounds, supported by experimental data and detailed protocols, to aid in the validation of novel therapeutic candidates against MPP+-induced neurotoxicity.

The Molecular Underpinnings of MPP+ Neurotoxicity: A Foundation for Neuroprotection

Understanding the mechanism of MPP+ toxicity is crucial for designing and validating neuroprotective strategies. The lipophilic precursor, MPTP, readily crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its toxic, positively charged metabolite, MPP+.[1] Dopaminergic neurons then actively take up MPP+ through the dopamine transporter (DAT).[3] Once inside, MPP+ wreaks havoc primarily by:

  • Inhibiting Mitochondrial Complex I: This disruption of the electron transport chain leads to a severe depletion of ATP, the cell's primary energy currency.[4]

  • Inducing Oxidative Stress: The dysfunctional mitochondria become a major source of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA oxidation.[2][5]

  • Promoting Apoptosis: The combination of energy failure and oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This cascade of events provides key therapeutic targets for neuroprotective interventions.

Comparative Analysis of Neuroprotective Compounds

A diverse array of compounds has been investigated for their ability to counteract MPP+-induced neurotoxicity. Here, we compare their efficacy based on their mechanisms of action.

Antioxidants and Free Radical Scavengers

Given the central role of oxidative stress in MPP+ toxicity, antioxidants are a primary class of neuroprotective agents. Their efficacy is typically evaluated by their ability to reduce ROS levels and protect against oxidative damage.

Key Compounds and Mechanisms:

  • Melatonin: This neurohormone exhibits potent antioxidant effects through direct scavenging of free radicals and by stimulating antioxidant enzymes via the melatonin receptor/PI3K/Akt/Nrf2 pathway.[6]

  • Deprenyl (Selegiline): While an MAO-B inhibitor, deprenyl also possesses antioxidant properties by suppressing the formation of hydroxyl radicals.[5]

  • Natural Flavonoids (e.g., Quercetin, Hesperidin): These polyphenolic compounds, abundant in fruits and vegetables, demonstrate significant antioxidant and anti-inflammatory properties.[7][8][9] They can directly scavenge ROS and modulate signaling pathways like Nrf2/ARE to bolster the cell's endogenous antioxidant defenses.[9]

Experimental Validation:

CompoundIn Vitro ModelIn Vivo ModelKey FindingsReference
MelatoninSH-SY5Y cells-Reduces lipid hydroperoxide and 8-OHdG; activates Nrf2 pathway.[6]
DeprenylRat substantia nigraRatSuppresses hydroxyl radical formation and lipid peroxidation.[5]
Quercetin-MPTP-induced miceDecreases inflammatory cytokines and oxidative stress markers.[8]
HesperidinPrimary cortical cells-Scavenges free radicals and protects against peroxide-induced damage.[9]
Mitochondria-Targeted Compounds

Directly addressing the mitochondrial dysfunction at the heart of MPP+ toxicity is a highly promising strategy.

Key Compounds and Mechanisms:

  • Mitochondria-Targeted Peptides (e.g., SS-31, SS-20): These peptides are designed to accumulate in mitochondria and protect against mitochondrial swelling and apoptosis.[4][10] They have been shown to prevent MPP+-induced inhibition of oxygen consumption and ATP production.[4]

Experimental Validation:

CompoundIn Vitro ModelIn Vivo ModelKey FindingsReference
SS-31SN4741 cells, isolated mitochondriaMPTP-induced micePrevents inhibition of mitochondrial respiration and ATP synthesis; protects dopaminergic neurons.[4][10]
SS-20SN4741 cells, isolated mitochondriaMPTP-induced micePreserves mitochondrial function and demonstrates significant neuroprotection.[4][10]
Modulators of Pro-Survival and Anti-Apoptotic Pathways

Enhancing the cell's intrinsic survival mechanisms and inhibiting apoptotic pathways are key to neuronal protection.

Key Compounds and Mechanisms:

  • Flavonoids (e.g., Apigenin, Baicalein): In addition to their antioxidant effects, many flavonoids can modulate signaling pathways that promote cell survival, such as the PI3K/Akt pathway, and inhibit pro-inflammatory and apoptotic cascades.[7][11] Apigenin has been shown to inhibit the translocation of NF-κB and reduce caspase-3 activity.[7]

  • Paeoniflorin: This natural compound has been shown to exert neuroprotective effects by up-regulating the Bcl-2/BAD ratio and inhibiting the activation of caspase-9 and caspase-3, downstream of the PI3K/Akt signaling pathway.[12]

  • Andrographolide: This compound has demonstrated neuroprotection by activating mitophagy and autophagy to clear damaged mitochondria and aggregated proteins, while also activating the Nrf2 antioxidant pathway.[3][13]

Experimental Validation:

CompoundIn Vitro ModelIn Vivo ModelKey FindingsReference
Apigenin--Inhibits NF-κB translocation and caspase-3 activity.[7]
PaeoniflorinPC12 cellsMPTP-induced miceUpregulates Bcl-2/BAD ratio and inhibits caspases via PI3K/Akt pathway.[12]
AndrographolideSH-SY5Y cells-Enhances mitophagy, autophagy, and Nrf2-mediated antioxidant response.[3][13]

Experimental Protocols for Validating Neuroprotective Efficacy

Rigorous and reproducible experimental design is the cornerstone of validating neuroprotective compounds. The following are detailed protocols for key in vitro assays.

In Vitro Model System: The SH-SY5Y Human Neuroblastoma Cell Line

The SH-SY5Y cell line is a widely accepted in vitro model for neurotoxicity studies due to its human origin and ability to be differentiated into a more mature, dopaminergic-like neuronal phenotype.[14]

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Pre-treat cells with various concentrations of the test neuroprotective compound for a specified duration (e.g., 2-4 hours).

  • MPP+ Exposure: Add MPP+ to the desired final concentration (e.g., 1 mM) and incubate for a further 24-48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method for quantifying intracellular ROS levels.[15][16]

Protocol:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a 24-well or 96-well plate as described for the MTT assay.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30-45 minutes at 37°C in the dark.[14][15]

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[15][17]

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a percentage of the MPP+-treated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.[18][19]

Protocol:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a suitable culture plate as previously described.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.[14][18]

  • Washing: Wash the cells with assay buffer.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green fluorescence, Ex/Em = ~485/535 nm) and J-aggregates (red fluorescence, Ex/Em = ~540/590 nm) using a fluorescence microplate reader or flow cytometer.[18]

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

In Vivo Validation: The MPTP Mouse Model of Parkinson's Disease

While in vitro assays are crucial for initial screening, in vivo validation is essential to confirm the neuroprotective efficacy of a compound. The MPTP-induced mouse model is a widely used preclinical model of PD.[2][12][20]

Experimental Workflow:

  • Animal Model: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.[2]

  • Compound Administration: The test compound is administered to the mice for a specified period before and/or during MPTP treatment.

  • MPTP Induction: MPTP is administered via intraperitoneal injection to induce dopaminergic neurodegeneration.[21]

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod and open field tests to evaluate motor coordination and locomotor activity.[12]

  • Neurochemical Analysis: Striatal levels of dopamine and its metabolites are measured using techniques like HPLC to quantify the extent of dopaminergic depletion.

  • Immunohistochemistry: The brains are processed for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to assess the degree of neuronal loss.[20]

Visualizing the Pathways: A Systems Approach

To better understand the interplay between MPP+ toxicity and neuroprotective interventions, it is helpful to visualize the key signaling pathways.

MPP_Toxicity_and_Neuroprotection cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_neuroprotection Neuroprotective Interventions MPTP MPTP MAOB MAO-B MPTP->MAOB crosses BBB MPDP MPDP+ MAOB->MPDP MPP_ext MPP+ MPDP->MPP_ext DAT DAT MPP_ext->DAT uptake MPP_int MPP+ DAT->MPP_int ComplexI Complex I MPP_int->ComplexI inhibits Mito Mitochondrion ATP ATP Depletion ComplexI->ATP leads to ROS ROS Production ComplexI->ROS leads to Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis Antioxidants Antioxidants (e.g., Melatonin, Flavonoids) Antioxidants->ROS scavenges Mito_protect Mitochondria-Targeted Compounds (e.g., SS-31) Mito_protect->ComplexI protects Survival_pathways Pro-Survival Pathways (e.g., PI3K/Akt, Nrf2) Survival_pathways->Apoptosis inhibits

Caption: MPP+ Toxicity and Neuroprotection Pathways.

Conclusion

Validating the neuroprotective effects of compounds against MPP+-induced toxicity requires a multi-faceted approach, combining in vitro screening with in vivo confirmation. By employing a battery of assays that probe different aspects of the toxic cascade—from cell viability and oxidative stress to mitochondrial function and apoptosis—researchers can gain a comprehensive understanding of a compound's neuroprotective potential. This guide provides a framework for these investigations, offering both a comparative overview of promising neuroprotective agents and the detailed methodologies required for their rigorous evaluation. The ultimate goal is to identify and validate novel therapeutics that can slow or halt the progression of devastating neurodegenerative diseases like Parkinson's.

References

  • Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity. [Link]

  • Mitochondria targeted peptides protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. [Link]

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. [Link]

  • Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease. [Link]

  • Mitochondria targeted peptides protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. [Link]

  • Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. [Link]

  • Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. [Link]

  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. [Link]

  • Application of a homogenous membrane potential assay to assess mitochondrial function. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). [Link]

  • Cytoprotective effect of melatonin against MPP+ toxicity in SH-SY5Y cells: Role sharing of two types of antioxidative activities of melatonin. [Link]

  • MitoPT™ JC-1, TMRE & TMRM Kits for Detection of Apoptosis. [Link]

  • MTT Cell Assay Protocol. [Link]

  • MPTP - Wikipedia. [Link]

  • Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. [Link]

  • Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. [Link]

  • (PDF) Mitochondria-targeted peptide antioxidants: Novel neuroprotective agents. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • The neuroprotective potential of flavonoids: a multiplicity of effects. [Link]

  • A GLP-2 Analogue Protects SH-SY5Y and Neuro-2a Cells Against Mitochondrial Damage, Autophagy Impairments and Apoptosis in a Parkinson Model. [Link]

  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. [Link]

  • Artificial Intelligence for Natural Products Drug Discovery in Neurodegeneration Therapies: A Review. [Link]

  • Neuroprotective effect of hyperoside in MPP+/MPTP-induced dopaminergic neurodegeneration. [Link]

  • Bacopa Protects against Neurotoxicity Induced by MPP + and Methamphetamine. [Link]

  • Antioxidant mechanism and protection of nigral neurons against MPP+ toxicity by deprenyl (selegiline). [Link]

  • What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. [Link]

  • Review Article Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. [Link]

  • Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. [Link]

  • (PDF) Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. [Link]

Sources

A Comparative Analysis of N-Methyl-4-phenyl-4-piperidinamine and Other Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of biological systems.[1][2][3][4] Its conformational flexibility and the ability to be readily functionalized make it a privileged structure in drug discovery. This guide provides a comparative analysis of N-Methyl-4-phenyl-4-piperidinamine and other prominent piperidine derivatives, offering insights into their synthesis, pharmacology, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction to 4-Phenylpiperidine Derivatives

Among the vast landscape of piperidine-containing compounds, the 4-phenylpiperidine motif holds particular significance, especially in the realm of centrally acting agents.[5][6] This structural class is exemplified by compounds with profound effects on the central nervous system, most notably as analgesics. The strategic placement of a phenyl group at the 4-position of the piperidine ring is a key pharmacophoric feature that dictates interaction with various receptors. This guide will focus on this compound as a central point of comparison against two clinically significant 4-phenylpiperidine derivatives: Pethidine (Meperidine) and Fentanyl.

The Subject of Comparison: this compound

This compound is a tertiary amine derivative of 4-phenyl-4-aminopiperidine. While extensive public data on its specific pharmacological and pharmacokinetic properties are limited, its structural similarity to well-characterized opioids suggests potential activity at opioid receptors. The synthesis of this compound and its analogs is well-documented, typically involving multi-step sequences from commercially available starting materials.

Comparator Compounds: Pethidine and Fentanyl

To provide a meaningful comparative context, we will analyze this compound alongside two archetypal 4-phenylpiperidine-based opioid analgesics:

  • Pethidine (Meperidine): A synthetic opioid analgesic, it is recognized for its relatively rapid onset and short duration of action compared to morphine.[7] Pethidine acts as a weak agonist at the mu-opioid receptor and also possesses some affinity for kappa-opioid receptors.[7]

  • Fentanyl: A highly potent synthetic opioid agonist, estimated to be 50 to 100 times more potent than morphine.[8] It is a cornerstone in anesthesia and for the management of severe pain. Fentanyl's high lipophilicity contributes to its rapid onset of action.[1]

Comparative Physicochemical Properties

PropertyThis compound (Predicted)Pethidine (Meperidine)Fentanyl
Molecular Weight ( g/mol ) 190.29247.33336.47
LogP ~2.52.94.05
pKa ~9.58.78.4
Topological Polar Surface Area (Ų) 27.829.532.7

Note: Predicted values for this compound are generated using computational models and should be considered as estimations.

Synthesis of this compound and Related Derivatives

The synthesis of this compound can be achieved through several established synthetic routes. A common strategy involves the reductive amination of a suitable piperidone precursor, followed by N-alkylation.

General Synthetic Workflow

Synthesis_Workflow start 4-Piperidone Derivative reductive_amination Reductive Amination (e.g., with Methylamine) start->reductive_amination intermediate1 N-Methyl-4-aminopiperidine Derivative reductive_amination->intermediate1 n_alkylation N-Alkylation or Functionalization intermediate1->n_alkylation final_product This compound or Analog n_alkylation->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination of 4-Phenyl-4-piperidinone

This protocol outlines a general procedure for the synthesis of the core 4-amino-4-phenylpiperidine scaffold, which can then be N-methylated.

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

Procedure:

  • Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in anhydrous DCM, add glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting salt can be neutralized with a base to yield the free amine, 4-phenyl-4-piperidinamine.

  • N-Methylation: The secondary amine can then be methylated using standard procedures such as reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or the Eschweiler-Clarke reaction.[4]

Comparative Pharmacology

The pharmacological profile of a compound is defined by its interactions with biological targets. For the 4-phenylpiperidine class, the primary targets of interest are opioid receptors.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Compoundμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
This compound Data not availableData not availableData not available
Pethidine (Meperidine) ~2,500~10,000~10,000
Fentanyl 0.3 - 1.5[1]>1,000>1,000

Note: Ki values can vary between studies depending on the experimental conditions.

Based on the structure-activity relationship (SAR) of 4-phenylpiperidine derivatives, it is anticipated that this compound would exhibit some affinity for the μ-opioid receptor, though likely significantly lower than that of fentanyl. The presence of the N-methyl group in place of the N-phenethyl group found in fentanyl is known to dramatically reduce opioid receptor affinity.

Functional Activity

Functional assays, such as the cAMP accumulation assay for Gi-coupled receptors like the μ-opioid receptor, provide information on the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).

cAMP_Assay_Workflow start Cells expressing μ-opioid receptor agonist_addition Add Test Compound (Agonist) start->agonist_addition forskolin_stimulation Stimulate with Forskolin agonist_addition->forskolin_stimulation camp_measurement Measure cAMP levels forskolin_stimulation->camp_measurement data_analysis Analyze Data (EC50 determination) camp_measurement->data_analysis

Caption: Workflow for a cAMP functional assay to determine agonist activity.

While specific functional data for this compound is unavailable, its structural similarity to known opioids suggests it may act as an agonist at the μ-opioid receptor. Pethidine is a weak agonist, while fentanyl is a full and highly potent agonist at this receptor.[1][7]

In Vitro ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its development as a drug.

Metabolic Stability

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes.

CompoundIn Vitro Metabolic Stability (t½, min)
This compound Data not available
Pethidine (Meperidine) Moderate
Fentanyl Low to Moderate

Note: t½ values are highly dependent on the in vitro system used.

The N-methyl group of this compound is a potential site for N-demethylation by cytochrome P450 enzymes. The overall metabolic stability would also be influenced by the phenyl and piperidine rings.

Caco-2 Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound Data not available (Predicted: Moderate to High)
Pethidine (Meperidine) High
Fentanyl High

Based on its predicted LogP and molecular weight, this compound is expected to have moderate to high passive permeability across the Caco-2 monolayer.

Discussion and Future Directions

This comparative guide highlights the structural and functional relationships within the 4-phenylpiperidine class of compounds. While this compound remains less characterized than its clinically established counterparts, Pethidine and Fentanyl, its synthesis is feasible through established chemical methodologies. Based on structure-activity relationships, it is likely to possess some affinity and agonist activity at the μ-opioid receptor, although significantly less potent than fentanyl.

To fully elucidate the pharmacological and pharmacokinetic profile of this compound, further experimental studies are warranted. Specifically, in vitro receptor binding and functional assays at a panel of opioid and other CNS receptors would provide a comprehensive understanding of its target engagement. In vitro ADME studies, including metabolic stability and Caco-2 permeability assays, would be crucial in assessing its drug-like properties. The data generated from such studies would be invaluable for researchers and drug development professionals in determining the potential of this and related piperidine derivatives for further investigation as novel therapeutic agents.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Krasavin, M., et al. (2022).
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027.
  • BenchChem. (2025).
  • Portoghese, P. S., et al. (2009). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Journal of Medicinal Chemistry, 52(15), 4887-4895.
  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • BenchChem. (2025).
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133.
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • Biosynth. (n.d.). N-Methyl-4-phenylpiperidine | 774-52-7 | IM57897.
  • ResearchGate. (2025). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). New mu-opioid receptor agonists with piperazine moiety.
  • Casy, A. F., & Parfitt, R. T. (1986). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 38(10), 769-777.
  • ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues. Red...
  • ACS Publications. (n.d.). Conformation activity study of 4-phenylpiperidine analgesics.
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (4), 63-66.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Phenylpiperidines.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • McElvain, S. M., & McMahon, R. E. (1948). Some Piperidine Derivatives. Journal of the American Chemical Society, 70(5), 1820-1822.
  • Kemelbekov, U., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • PubMed. (n.d.). The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • El-Gohary, N. S. (2018).
  • PubMed. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin.
  • O'Donovan, D. H., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(48), 9635-9640.
  • ResearchGate. (2013).
  • Google Patents. (n.d.).
  • PubMed. (n.d.). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents.
  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine.
  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine.
  • PubMed Central. (n.d.). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling.
  • Google Patents. (n.d.).
  • PubMed. (1999). Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(arylalkynyl)-4-benzylpiperidines.
  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine.
  • Wikipedia. (n.d.). 4-Phenylpiperidine.
  • precisionFDA. (n.d.). N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE.
  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The robust and reliable quantification of N-Methyl-4-phenyl-4-piperidinamine, a key chemical entity in various research and development pipelines, is paramount for ensuring data integrity and product quality. The selection of an appropriate analytical method is a critical decision, contingent on a multitude of factors including the analytical objective, sample matrix, and required sensitivity. This guide presents a comprehensive cross-validation study of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By presenting detailed experimental protocols, comparative performance data, and a logical framework for method selection, this document serves as an in-depth technical resource for scientists and researchers. Our objective is to provide not just procedural steps, but the underlying scientific rationale to empower informed decision-making in the laboratory.

Introduction: The Analytical Imperative for this compound

This compound is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and pharmaceutical development.[1] Accurate quantification of this compound is essential for a variety of applications, including pharmacokinetic studies, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). The choice of analytical methodology can profoundly impact the reliability and efficiency of these critical assessments.

The Cross-Validation Framework: Ensuring Methodological Equivalence

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte in a given sample.[4] This is a critical exercise when transferring methods between laboratories, introducing a new method to replace an existing one, or to provide a higher degree of confidence in analytical data. Our cross-validation workflow is designed to rigorously compare the performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Data

The following tables summarize the validation performance characteristics for each of the three analytical methods. This data provides a quantitative basis for comparing their suitability for the analysis of this compound.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range 1 - 200 µg/mL0.1 - 50 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Regression Equation y = 4582x + 125y = 12540x + 350y = 854300x + 980

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSLC-MS/MS
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (% RSD - Repeatability) < 1.5%< 2.0%< 1.0%
Precision (% RSD - Intermediate) < 2.0%< 2.5%< 1.5%

Table 3: Sensitivity and Selectivity

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.0003 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL0.001 µg/mL
Selectivity GoodExcellentSuperior

Experimental Protocols

The following detailed protocols are provided to ensure the reproducibility of the methods described in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control applications where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to establish linearity.[6]

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is often beneficial to improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation with Derivatization (Silylation):

  • Accurately weigh the sample and dissolve it in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity analysis.[7]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.

Sample Preparation:

  • For bioanalytical samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.[8]

  • For other samples, a simple "dilute and shoot" approach may be sufficient.[9]

Discussion: A Comparative Analysis of Method Performance

The cross-validation data reveals the distinct advantages and disadvantages of each analytical technique.

Caption: Interrelationship of the analytical methods and their key attributes.

  • HPLC-UV proves to be a robust and cost-effective method for routine analysis where high sensitivity is not a prerequisite. Its linearity and accuracy are excellent for quality control purposes. However, its lower sensitivity and potential for interference from co-eluting impurities are notable limitations.

  • GC-MS offers enhanced selectivity due to mass-based detection and is well-suited for identifying and quantifying volatile impurities. The requirement for derivatization can introduce variability and increase sample preparation time.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices, such as biological fluids.[10] While it is the most powerful technique, the instrumentation is also the most expensive and requires a higher level of operator expertise.

Conclusion and Recommendations

The cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of this compound demonstrates that all three techniques can provide accurate and precise results when properly validated. The choice of the most appropriate method should be guided by the specific analytical requirements:

  • For routine quality control and release testing where analyte concentrations are relatively high, HPLC-UV is the recommended method due to its robustness, ease of use, and cost-effectiveness.

  • For the identification and quantification of volatile impurities or when an orthogonal method is required for confirmation, GC-MS is a suitable choice.

  • For bioanalytical studies, trace-level impurity analysis, and applications requiring the highest sensitivity and selectivity , LC-MS/MS is the unequivocal gold standard.

Ultimately, a thorough understanding of the scientific principles behind each technique, coupled with a risk-based approach to method selection and validation, will ensure the generation of high-quality, reliable analytical data for this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Elsevier. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. ACS Publications. [Link]

  • Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. National Institutes of Health. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Efficacy of N-Methyl-4-phenyl-4-piperidinamine and Standard Neurotoxins in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of neurodegenerative diseases, the selection of an appropriate neurotoxin is a critical first step in creating robust and reproducible preclinical models. This guide provides a detailed comparison of the potential neurotoxic efficacy of N-Methyl-4-phenyl-4-piperidinamine against established, standard neurotoxins such as MPTP, 6-OHDA, and Paraquat. By examining the structural attributes, mechanisms of action, and experimental considerations for each, this document aims to equip researchers with the foundational knowledge to make informed decisions for their study designs.

Introduction: The Role of Neurotoxins in Modeling Neurodegenerative Disease

Neurotoxin-based animal models have been instrumental in advancing our understanding of the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease (PD).[1][2] These models aim to replicate key pathological features of the human condition, such as the progressive loss of specific neuronal populations and the ensuing motor and non-motor deficits.[3][4] The ideal neurotoxin provides a consistent, titratable, and specific lesion to the neuronal system of interest, thereby creating a reliable platform for investigating disease mechanisms and evaluating novel therapeutic interventions.[5] This guide will delve into the specifics of both well-characterized and putative neurotoxic agents.

The Phenylpiperidine Class: From Analgesics to Neurotoxins

The phenylpiperidine scaffold is a common motif in a range of neurologically active compounds. While some derivatives are potent analgesics, others, through subtle structural modifications, become highly selective neurotoxins. The compound of interest, this compound, belongs to this chemical family.

This compound: A Structural Perspective

This compound is a synthetic compound with limited publicly available data on its biological activity or neurotoxicity.[6] Its structure, however, bears a compelling resemblance to the well-known parkinsonian-inducing agent, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7] This structural similarity is the primary basis for hypothesizing its potential as a neurotoxin.

Standard Neurotoxins: Mechanisms and Applications

A thorough comparison necessitates a deep understanding of the current gold-standard neurotoxins used in research.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

MPTP is a lipophilic pro-toxin that can cross the blood-brain barrier.[2] Its neurotoxicity is a multi-step process, making it a valuable tool for studying the cascade of events leading to neuronal death.[8][9]

  • Mechanism of Action:

    • Following systemic administration, MPTP is metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[10][11]

    • MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[12]

    • Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[8][9]

    • This inhibition leads to a catastrophic failure of ATP production, increased production of reactive oxygen species (ROS), and ultimately, cell death.[9][13]

  • Experimental Considerations:

    • MPTP induces a robust and reproducible parkinsonian phenotype in primates and mice.[8][14]

    • The degree of neurodegeneration can be modulated by the dose and duration of MPTP administration.

    • It is crucial to consider the species-specific differences in sensitivity to MPTP, with rats being notably more resistant than mice.[15]

6-Hydroxydopamine (6-OHDA)

6-OHDA is a hydroxylated analogue of dopamine and is one of the most widely used neurotoxins for creating models of Parkinson's disease.[2][5]

  • Mechanism of Action:

    • Due to its hydrophilic nature, 6-OHDA does not cross the blood-brain barrier and must be administered directly into the brain via stereotaxic injection.[2][4]

    • It is taken up into catecholaminergic neurons through dopamine and norepinephrine transporters.

    • Inside the neuron, 6-OHDA auto-oxidizes to produce ROS, including superoxide radicals and hydrogen peroxide.[16][17]

    • It also directly inhibits mitochondrial Complexes I and IV, further contributing to oxidative stress and energy failure.[16]

  • Experimental Considerations:

    • The direct intracerebral injection allows for precise lesioning of specific brain regions, such as the substantia nigra or the striatum.

    • The resulting neuronal loss is rapid and localized.

    • The inflammatory response triggered by 6-OHDA is a key component of its neurotoxic effect and is an active area of research.[17]

Paraquat

Paraquat is a widely used herbicide that has been epidemiologically linked to an increased risk of developing Parkinson's disease.[5]

  • Mechanism of Action:

    • Paraquat's neurotoxicity is primarily driven by its ability to induce massive oxidative stress through redox cycling.[18]

    • Once inside cells, it accepts electrons from NADPH oxidases and other sources to form a radical cation. This radical then reacts with molecular oxygen to regenerate the parent compound and produce a superoxide radical.[18]

    • This continuous cycle generates a large volume of ROS, overwhelming the cell's antioxidant defenses.[18][19]

    • The exact mechanism of its entry into dopaminergic neurons is still under investigation, but it is thought to involve the dopamine transporter and other organic cation transporters.[20]

  • Experimental Considerations:

    • Paraquat can be administered systemically and induces a more slowly progressing neurodegeneration compared to MPTP or 6-OHDA.

    • The neurotoxic effects of paraquat are not as specific to dopaminergic neurons as those of MPTP or 6-OHDA.[21]

Comparative Efficacy and Mechanistic Predictions

FeatureMPTP6-OHDAParaquatThis compound (Predicted)
Administration Systemic (i.p., s.c.)IntracerebralSystemic (i.p., oral)Systemic (predicted)
Blood-Brain Barrier CrossesDoes not crossCrossesLikely crosses (lipophilic)
Primary Target Dopaminergic neuronsCatecholaminergic neuronsBroader spectrum, includes dopaminergic neuronsDopaminergic neurons (predicted)
Mechanism Mitochondrial dysfunction (Complex I inhibition)Oxidative stress, mitochondrial dysfunctionMassive oxidative stress (redox cycling)Potential for mitochondrial dysfunction and/or oxidative stress
Active Form MPP+ (metabolite)Parent compoundParent compoundUnknown, may require metabolic activation
Predicting the Neurotoxic Potential of this compound

Based on a structure-activity relationship analysis with MPTP, we can formulate a hypothesis regarding the potential neurotoxicity of this compound.

  • Structural Similarities to MPTP: The core phenylpiperidine structure is present. The N-methyl group is also conserved.

  • Key Differences and Their Implications:

    • The tetrahydropyridine ring of MPTP is crucial for its conversion to the toxic MPP+ by MAO-B. This compound has a fully saturated piperidine ring. This suggests that it may not be a substrate for MAO-B in the same way as MPTP.

    • The presence of a primary amine at the 4-position of the piperidine ring is a significant modification. This could alter its affinity for the dopamine transporter and its ability to be sequestered into mitochondria.

Experimental Workflows and Protocols

Workflow for Assessing Neurotoxic Potential

Caption: A stepwise workflow for evaluating the neurotoxic potential of a novel compound.

Protocol: In Vivo MPTP Administration in Mice

Objective: To induce a consistent lesion of the nigrostriatal dopaminergic pathway.

Materials:

  • MPTP hydrochloride

  • Sterile saline (0.9%)

  • C57BL/6 mice (8-10 weeks old)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.

  • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

  • Repeat the injection every 2 hours for a total of four doses.

  • House the animals in a dedicated, well-ventilated area for at least 24 hours post-injection, as they will excrete toxic metabolites.

  • Monitor the animals for any adverse effects.

  • Behavioral testing can commence 7 days post-lesion, and terminal tissue collection is typically performed at 21 days post-lesion.

Protocol: Stereotaxic 6-OHDA Injection in Rats

Objective: To create a unilateral lesion of the medial forebrain bundle (MFB).

Materials:

  • 6-OHDA hydrochloride

  • Sterile saline with 0.02% ascorbic acid (to prevent oxidation)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic frame.

  • Prepare a fresh solution of 6-OHDA in the ascorbic acid/saline vehicle at a concentration of 4 µg/µL.

  • Drill a small burr hole in the skull over the target coordinates for the MFB.

  • Slowly lower the injection needle to the target depth.

  • Infuse 2 µL of the 6-OHDA solution over 4 minutes.

  • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Suture the incision and allow the animal to recover.

  • Behavioral testing (e.g., apomorphine-induced rotations) can be performed 2-3 weeks post-surgery.

Signaling Pathways in Neurotoxicity

The MPTP/MPP+ Pathway

MPTP_Pathway cluster_extracellular Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB MPDP MPDP+ MAOB->MPDP MPP_ext MPP+ MAOB->MPP_ext MPDP->MAOB DAT Dopamine Transporter (DAT) MPP_ext->DAT MPP_int MPP+ DAT->MPP_int Mito Mitochondrion MPP_int->Mito ComplexI Complex I Inhibition Mito->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Increase ComplexI->ROS CellDeath Apoptotic Cell Death ATP_depletion->CellDeath ROS->CellDeath

Caption: The metabolic activation of MPTP and subsequent mitochondrial toxicity in dopaminergic neurons.

Conclusion and Future Directions

While standard neurotoxins like MPTP, 6-OHDA, and paraquat remain invaluable tools, the exploration of novel compounds is essential for developing more nuanced and representative models of neurodegenerative disease. This compound, due to its structural similarity to MPTP, presents an interesting candidate for investigation. However, its fully saturated piperidine ring suggests that it may not be a direct substrate for MAO-B, and therefore, its mechanism of action, should it prove to be neurotoxic, may be distinct from that of MPTP.

The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this compound's neurotoxic potential. Such studies will not only determine its utility as a research tool but also contribute to our broader understanding of the structure-activity relationships that govern neurotoxicity in the phenylpiperidine class of compounds.

References

  • Mechanism of the neurotoxicity of MPTP.
  • MPTP mechanisms of neurotoxicity and their implic
  • Neurotoxic in vivo models of Parkinson's disease recent advances. PubMed,
  • Toxin-induced animal models in Parkinson's disease: Recent upd
  • The parkinsonian toxin MPTP: action and mechanism. PubMed,
  • Paraquat neurotoxicity is mediated by a Bak-dependent mechanism. PubMed,
  • Mechanism of 6-hydroxydopamine neurotoxicity. PubMed,
  • MPTP: a neurotoxin relevant to the pathophysiology of Parkinson's disease. The 1985 George C. Cotzias lecture. PubMed,
  • Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degener
  • The parkinsonian toxin MPTP: Action and mechanism.
  • Paraquat neurotoxicity is mediated by the dopamine transporter and organic c
  • Molecular Mechanisms of Pesticide-induced Neurotoxicity: Relevance to Parkinson's Disease. PMC,
  • A Guide to Neurotoxic Animal Models of Parkinson's Disease. PMC,
  • Paraquat Neurotoxicity is Distinct from that of MPTP and Rotenone. Oxford Academic,
  • Neurotoxin-Induced Animal Models of Parkinson Disease: P
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI,
  • Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. PubMed,
  • This compound. PubChem,
  • Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science,
  • Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. PubMed,
  • MPTP. Wikipedia,

Sources

The Pivotal Role of the 4-Anilidopiperidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of N-Methyl-4-phenyl-4-piperidinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of opioid analgesics, the 4-anilidopiperidine scaffold represents a cornerstone of modern pharmacology. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-Methyl-4-phenyl-4-piperidinamine derivatives, a class of compounds that includes some of the most potent synthetic opioids. By dissecting the influence of specific structural modifications on receptor affinity, functional activity, and analgesic potency, this document aims to provide a foundational understanding for the rational design of novel therapeutics with improved efficacy and safety profiles.

The this compound core, exemplified by its most famous derivative, fentanyl, offers a synthetically tractable framework with remarkable versatility for chemical modification.[1][2] The interaction of these molecules with opioid receptors, primarily the mu-opioid receptor (MOR), is exquisitely sensitive to subtle changes in their three-dimensional structure and electronic properties.[3] Understanding these nuances is paramount for tuning the desired analgesic effects while mitigating adverse reactions such as respiratory depression and the development of tolerance.

Deciphering the Pharmacophore: Key Structural Motifs and Their Impact

The analgesic activity of this compound derivatives is dictated by the interplay of several key structural features. The fundamental pharmacophore consists of a central piperidine ring, a 4-phenyl group, a 4-anilino group, and a substituent on the piperidine nitrogen.

The Piperidine Ring and its Substituents (Positions 3 and 4)

The conformation of the piperidine ring and the nature of its substituents are critical for optimal receptor interaction. The orientation of the 4-phenyl group, whether axial or equatorial, significantly influences binding affinity.[4]

  • 3-Position Substitution: Introduction of a methyl group at the 3-position of the piperidine ring can have profound effects on both potency and receptor selectivity. The stereochemistry of this substitution is crucial; for instance, in some analogs, a cis-orientation relative to the 4-phenyl group leads to higher affinity.

  • 4-Position Acylamino Group: The nature of the acyl group on the 4-amino nitrogen is a key determinant of potency. For instance, the replacement of the propionyl group in fentanyl with other acyl moieties can drastically alter its activity.

The N-Substituent: A Major Determinant of Potency and Duration of Action

The substituent on the piperidine nitrogen plays a pivotal role in modulating the pharmacological profile of these compounds.

  • N-Aralkyl Substituents: The presence of an aralkyl group, such as the phenethyl group in fentanyl, is a common feature of highly potent analogs. The nature and length of the alkyl chain connecting the aromatic ring to the piperidine nitrogen are critical for optimal activity.

  • Other N-Substituents: Replacement of the phenethyl group with other moieties, such as heteroaromatic-containing alkyl chains, has led to the development of analogs with unique properties, including shorter duration of action.[5]

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50 or ED50) of representative this compound derivatives and related analogs at the mu-opioid receptor (MOR). These data, compiled from various authoritative sources, provide a quantitative basis for understanding the SAR of this chemical class.

CompoundN-Substituent4-Anilino Acyl GroupKey Structural ModificationsMOR Ki (nM)MOR EC50/ED50 (nM)Reference(s)
Fentanyl PhenethylPropanamide-1.14 - 1.35-[6][7]
Sufentanil 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylPropanamideThienyl replacing phenyl on N-substituent0.016-[6]
Alfentanil 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylPropanamide-0.38-[6]
Remifentanil Methyl propanoatePropanamideEster linkage in N-substituent1.0-[1]
Carfentanil PhenethylPropanamide4-methoxycarbonyl group0.027-[6]

Experimental Protocols for SAR Elucidation

The quantitative data presented above are generated through a combination of in vitro and in vivo assays. The following are detailed, step-by-step methodologies for key experiments used in the pharmacological characterization of this compound derivatives.

In Vitro Assays

1. Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

  • Materials:

    • Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-K1 or HEK293 cells).

    • Radioligand: [³H]DAMGO (a selective MOR agonist).

    • Non-specific binding control: Naloxone.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).

    • Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Functional Assay for G-protein Activation

This functional assay measures the ability of a compound to activate G-proteins coupled to the opioid receptor, providing a measure of its efficacy (agonist, partial agonist, or antagonist).[8]

  • Materials:

    • Cell membranes expressing the mu-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

    • Test compounds (agonists and antagonists).

  • Procedure:

    • Prepare serial dilutions of the agonist test compound.

    • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist. For antagonist testing, pre-incubate the membranes with the antagonist before adding the agonist.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the filter-bound radioactivity using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.

In Vivo Assay

1. Mouse Hot-Plate Test for Analgesia

This behavioral assay assesses the analgesic effect of a compound by measuring the latency of a mouse to react to a thermal stimulus.[9][10][11][12][13]

  • Materials:

    • Hot-plate apparatus with adjustable temperature.

    • Male or female mice (e.g., Swiss Webster or C57BL/6).

    • Test compound and vehicle control.

    • Standard analgesic for positive control (e.g., morphine).

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes.

    • Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

    • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[9][11]

    • Administer the test compound, vehicle, or positive control to the mice (e.g., via subcutaneous or intraperitoneal injection).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.[13]

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

G cluster_0 Opioid Receptor Signaling Pathway Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Efflux (GIRK) G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Influx G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Simplified signaling pathway of mu-opioid receptor activation.

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare Incubate Incubate (Binding Equilibrium) Prepare->Incubate Filter Filter & Wash (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for the radioligand binding assay.

Conclusion

The this compound scaffold remains a fertile ground for the discovery of novel analgesic agents. A thorough understanding of the structure-activity relationships within this chemical class is indispensable for the design of next-generation opioids with enhanced therapeutic windows. By systematically modifying the core structure and evaluating the resulting pharmacological profiles using the assays described herein, researchers can continue to refine our ability to separate potent analgesia from undesirable side effects. The data and protocols presented in this guide serve as a valuable resource for those engaged in this critical area of drug discovery.

References

  • Analgesia Hot Plat Test. (n.d.). SlideShare. Retrieved from [Link]

  • Di Vona, M. L., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. JoVE (Journal of Visualized Experiments), (193), e65038. Retrieved from [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

  • Analgesia, Hot plate test, Metabotropic, Tail flick test. (2014). Journal of Clinical and Diagnostic Research, 8(12), HC01-HC04. Retrieved from [Link]

  • Zaveri, N., et al. (2018). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 1(1), 19-32. Retrieved from [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974. Retrieved from [Link]

  • Zaveri, N., et al. (2018). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. Retrieved from [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Pharmacy and Pharmacology, 34(4), 210-214. Retrieved from [Link]

  • In Vitro Screening of Opioid Antagonist Effectiveness. (2018). Defense Technical Information Center. Retrieved from [Link]

  • Zádor, F., et al. (2020). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 21(21), 8208. Retrieved from [Link]

  • Baumann, M. H., et al. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS Chemical Neuroscience, 15(4), 854-867. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6459. Retrieved from [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. Retrieved from [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. Retrieved from [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. Retrieved from [Link]

  • Hameed, A., et al. (1992). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Islamic Academy of Sciences, 5(4), 245-248. Retrieved from [Link]

  • Le, T. M., et al. (2021). Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. ACS Chemical Neuroscience, 12(12), 2231-2241. Retrieved from [Link]

  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 18(2), 123-138. Retrieved from [Link]

  • McFadyen, I. J. (2018). Structure–activity relationships of opioid ligands [Doctoral thesis, Loughborough University]. Figshare. Retrieved from [Link]

  • Van Bever, W. F., et al. (1976). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 19(11), 1319-1328. Retrieved from [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. Retrieved from [Link]

  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 18(2), 123-138. Retrieved from [Link]

Sources

A Researcher's Guide to Enhancing the Reproducibility of MPP+-Induced Neurodegeneration

Author: BenchChem Technical Support Team. Date: January 2026

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), stands as a cornerstone in Parkinson's Disease (PD) research.[1][2][3] Its ability to selectively target and destroy dopaminergic neurons provides an invaluable in vitro and in vivo tool to model the neurodegenerative processes of PD. However, the utility of this model is frequently hampered by issues of experimental reproducibility. Seemingly minor variations in protocol can lead to significant differences in outcome, confounding data interpretation and slowing progress.

This guide provides an in-depth comparison of common MPP+ models and methodologies, grounded in mechanistic understanding, to empower researchers to achieve more consistent and reliable results. We will dissect the causality behind experimental choices, offer a validated protocol, and highlight critical variables that are often overlooked.

Part 1: The Molecular Mechanism of MPP+ Neurotoxicity

A robust experimental design begins with a thorough understanding of the underlying mechanism. The toxicity of MPP+ is a multi-step process that explains its specificity for dopaminergic neurons.

In Vivo Activation and Selective Uptake: In animal models, the journey begins with the administration of the lipophilic prodrug, MPTP.[4]

  • Blood-Brain Barrier Penetration: MPTP readily crosses the blood-brain barrier.

  • Conversion in Astrocytes: Within the brain, astrocytes metabolize MPTP into its intermediate, MPDP+, and then into the active toxicant, MPP+, via the enzyme monoamine oxidase-B (MAO-B).[2][5]

  • Selective Neuronal Uptake: MPP+ is then released into the extracellular space. Dopaminergic neurons, the primary cell type lost in PD, mistake MPP+ for dopamine and selectively take it up through the Dopamine Transporter (DAT) .[2][6] This selective uptake is the primary reason for the model's specificity.

Mitochondrial Sabotage: Once inside the neuron, MPP+ accumulates in the mitochondria.[2][7] Here, it executes its primary toxic function by inhibiting Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][8] This inhibition triggers a cascade of catastrophic cellular events:

  • ATP Depletion: The disruption of oxidative phosphorylation leads to a severe drop in ATP production, crippling cellular energy supply.[1][2]

  • Oxidative Stress: Electrons leak from the transport chain, leading to the massive production of reactive oxygen species (ROS), such as superoxide radicals.[1][2] This overwhelming oxidative stress damages lipids, proteins, and DNA.

  • Apoptotic Cell Death: The combination of energy failure and oxidative damage initiates the intrinsic apoptotic pathway, culminating in cell death.[9][10]

MPP_Mechanism cluster_outside Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrial Cascade MPTP_prodrug MPTP (Prodrug) MAO-B MAO-B MPTP_prodrug->MAO-B Crosses Blood-Brain Barrier MPP_ext MPP+ DAT Dopamine Transporter (DAT) MPP_ext->DAT Selective Uptake MAO-B->MPP_ext Converts MPTP to MPP+ Mito Mitochondrion DAT->Mito ComplexI Complex I Inhibition Mito->ComplexI Accumulates & Disrupts ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS_production Oxidative Stress (ROS Production) ComplexI->ROS_production Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_production->Apoptosis

Figure 1: Mechanism of MPTP/MPP+ neurotoxicity.

Part 2: Comparative Analysis of Experimental Models

Choosing the right model is critical for experimental success. While in vivo models offer systemic complexity, in vitro models provide a controlled environment essential for mechanistic studies and high-throughput screening.[11][12]

Model TypeSpecific ExampleAdvantagesDisadvantages
Immortalized Cell Line SH-SY5Y (Human Neuroblastoma) - High reproducibility compared to primary cultures.[12]- Indefinite proliferation enables high-throughput screening.[12]- Can be differentiated to exhibit a more mature, dopaminergic phenotype.[2][13]- Can lose dopaminergic traits over many passages.[12]- Lacks the complex glial-neuronal interactions of in vivo systems.[11]- Differentiation protocols are not standardized, leading to variability.[14]
Primary Culture Rodent Ventral Mesencephalic (VM) Neurons - Represents a more physiologically relevant system with mixed cell types (neurons, glia).- Exhibits endogenous DAT expression and dopamine metabolism.- High experimental variability between preparations.- Labor-intensive and requires animal use.- Limited lifespan in culture.[15]
In Vivo Model Mouse (e.g., C57BL/6) - Recapitulates the full systemic metabolism of MPTP to MPP+.[4]- Allows for behavioral, motor, and olfactory testing.[16]- Progressive neurodegeneration can be modeled with chronic administration.[16]- High cost and ethical considerations.- Significant inter-animal variability in response to MPTP.- Compensatory mechanisms can mask initial deficits.[4]
In Vivo Model Zebrafish (Larvae) - High-throughput screening capability for neuroprotective compounds.[17]- Transparent larvae allow for in vivo imaging of dopaminergic neurons.[6]- Rapid development and cost-effective.- MPP+ is typically added to the water, bypassing the natural metabolic pathway.[17]- Differences in physiology may not fully translate to mammals.[6]

Part 3: A Validated Protocol for MPP+-Induced Neurodegeneration in Differentiated SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is the most common in vitro model for MPP+-induced toxicity.[3] However, their undifferentiated, proliferative state is not representative of the post-mitotic neurons affected in PD. Differentiation is crucial for inducing a more susceptible, neuron-like phenotype.[2][18] The following protocol integrates best practices for enhancing consistency.[19]

Experimental Workflow

Workflow cluster_prep Phase 1: Cell Preparation & Differentiation cluster_treat Phase 2: Toxin Exposure cluster_assess Phase 3: Endpoint Assessment A 1. Culture SH-SY5Y (Low Passage) B 2. Seed for Differentiation (20-30% Confluency) A->B C 3. Induce Differentiation (Retinoic Acid, 5-7 days) B->C E 5. Treat Differentiated Cells (e.g., 1 mM, 24h) C->E D 4. Prepare MPP+ Iodide (Freshly in Media) D->E F 6. Measure Cell Viability (MTT / LDH Assay) E->F G 7. Assess Apoptosis (Caspase-3 Assay) E->G H 8. Quantify Oxidative Stress (ROS Assay) E->H

Figure 2: Standard workflow for an in vitro MPP+ neurotoxicity assay.

Step-by-Step Methodology
  • Cell Culture Maintenance:

    • Action: Culture SH-SY5Y cells in a standard growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin). Passage cells when they reach 70-80% confluency.[20]

    • Rationale (Trustworthiness): Use low passage number cells (<20). High passage numbers can lead to genetic drift and loss of dopaminergic characteristics, a major source of irreproducibility.

  • Seeding for Differentiation:

    • Action: Seed cells onto plates pre-coated with an extracellular matrix (e.g., Collagen I or Matrigel) at a low confluency (e.g., 100,000 cells per 35mm dish).[20]

    • Rationale (Expertise): Low initial density and a proper matrix are essential to encourage neurite outgrowth and prevent cells from clumping, allowing for a more homogenous differentiated culture.

  • Neuronal Differentiation:

    • Action: Once cells reach 40-50% confluency, replace the growth medium with a low-serum (e.g., 1% FBS) medium containing 10 µM all-trans-Retinoic Acid (RA).[13] Change the media every 2-3 days for a total of 5-7 days.

    • Rationale (Expertise): RA is the most common agent used to induce a neuronal phenotype in SH-SY5Y cells.[13] The reduced serum concentration slows proliferation and pushes the cells toward a post-mitotic state. This differentiated state often shows increased susceptibility to MPP+.[2][18]

  • MPP+ Treatment:

    • Action: Prepare a stock solution of MPP+ Iodide in sterile water or DMSO. On the day of the experiment, dilute it fresh into the appropriate cell culture medium to the final desired concentration (a typical range is 0.5 mM to 2 mM).[10][21][22] Remove the differentiation medium and add the MPP+-containing medium to the cells.

    • Rationale (Trustworthiness): Always prepare MPP+ solutions fresh. The compound is stable, but repeated freeze-thaw cycles or prolonged storage in solution can introduce variability. A dose-response curve should be performed to determine the optimal toxic concentration for your specific cell conditions.[2]

  • Incubation:

    • Action: Incubate the cells with MPP+ for a defined period, typically 24 hours.[10][23]

    • Rationale (Causality): The 24-hour time point is widely used as it is sufficient to observe significant mitochondrial dysfunction, oxidative stress, and the initiation of apoptosis.[9][23]

  • Endpoint Assessment:

    • Action: Following incubation, assess cell health using multiple assays.

      • Cell Viability: Use an MTT assay to measure metabolic activity or an LDH assay to measure membrane integrity.[10]

      • Apoptosis: Measure the activity of key executioner caspases, like caspase-3.[9]

      • Oxidative Stress: Quantify ROS production using fluorescent probes like DCFDA or DHE.[9]

    • Rationale (Self-Validation): Relying on a single endpoint can be misleading. For example, a compound could rescue metabolic activity (MTT) without preventing apoptotic commitment. Using orthogonal assays provides a more complete and validated picture of neuroprotection or neurotoxicity.

Part 4: Key Factors Influencing Experimental Reproducibility

Achieving consistent results with MPP+ requires meticulous attention to detail. Below are the most critical variables that must be controlled.

  • Reagent Quality and Handling:

    • MPP+ Salt Form: MPP+ is commonly available as an iodide or chloride salt. While both are effective, ensure you use the same salt form throughout a study, as counter-ions can have subtle effects.

    • Purity: Use the highest purity MPP+ available. Impurities can have off-target effects.

    • Solution Preparation: As stated, always prepare working solutions fresh from a stock on the day of the experiment.

  • Cellular and Model Integrity:

    • Cell Line Authentication: Periodically verify the identity of your SH-SY5Y cell line via STR profiling. Cell line contamination is a pervasive issue in research.

    • Passage Number: This cannot be overstated. Establish a strict upper limit for cell passage number for all experiments.

    • Differentiation State: The lack of a standardized differentiation protocol is a major source of variability.[14] Once you establish a protocol (e.g., RA concentration, duration, serum levels), adhere to it strictly. The degree of differentiation directly impacts DAT expression and MPP+ susceptibility.[2]

  • Experimental Parameters:

    • Cell Density: Both seeding density and the confluency at the time of treatment can affect the outcome. Densely packed cells may exhibit different metabolic rates and sensitivities.

    • Exposure Time and Concentration: The IC50 of MPP+ can vary significantly based on the differentiation state and health of the cells.[18] It is imperative to run a full dose-response curve and time course for your specific experimental conditions to identify the optimal parameters for your study.

    • Assay Timing: The timing of your endpoint measurement is critical. ROS production is an early event, while caspase activation and loss of membrane integrity occur later. Measure each endpoint at its optimal time post-treatment.

By understanding the mechanism of MPP+ toxicity, selecting the appropriate model, and rigorously controlling these key variables, researchers can transform a notoriously variable assay into a robust and reproducible tool for advancing the understanding and treatment of Parkinson's Disease.

References

  • Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61, 255-264. [Link]

  • iGEM. (n.d.). Differentiation Protocol for SHSY5Y. Retrieved from iGEM 2016 website. [Link]

  • Wikipedia. (n.d.). MPP+. Retrieved January 9, 2026. [Link]

  • JoVE. (2015). Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. [Link]

  • Ferraro, F., et al. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. [Link]

  • MDPI. (2023). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. MDPI. [Link]

  • JoVE. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. [Link]

  • Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PubMed. [Link]

  • PubMed Central. (n.d.). Integrated Behavioral and Proteomic Characterization of MPP+-Induced Early Neurodegeneration and Parkinsonism in Zebrafish Larvae. [Link]

  • International Journal of Novel Research and Development. (n.d.). Exploring the in-vitro models for Parkinson's Disease: Differentiation and Limitations. IJNRD. [Link]

  • Semantic Scholar. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. [Link]

  • Bohrium. (n.d.). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. [Link]

  • Kotake, Y., & Ohta, S. (2003). MPP+ analogs acting on mitochondria and inducing neuro-degeneration. Current Medicinal Chemistry, 10(23), 2507-16. [Link]

  • National Institutes of Health. (n.d.). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. [Link]

  • ResearchGate. (n.d.). In vitro models of Parkinson's disease, shown in order of lowest to the highest difficulty in production and maintenance. [Link]

  • Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases. [Link]

  • ResearchGate. (n.d.). Relationship of the in vivo metabolism of MPTP to toxicity. [Link]

  • PubMed Central. (n.d.). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. [Link]

  • IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. (2014). Journal of Cellular Biochemistry. [Link]

  • Reinhard, J. F. Jr., et al. (1988). Neurotoxicity of MPTP and MPP+ in vitro: characterization using specific cell lines. Brain Research, 456(2), 254-62. [Link]

  • Nicklas, W. J., et al. (1987). MPTP, MPP+ and mitochondrial function. Life Sciences, 40(8), 721-9. [Link]

  • MDPI. (2022). Modeling of the Progressive Degradation of the Nigrostriatal Dopaminergic System in Mice to Study the Mechanisms of Neurodegeneration and Neuroplasticity in Parkinson's Disease. [Link]

  • Irwin, I., et al. (1987). 4-Phenylpyridine (4PP) and MPTP: The Relationship Between Striatal MPP+ Concentrations and Neurotoxicity. Life Sciences, 40(8), 731-8. [Link]

  • Frontiers. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. [Link]

  • National Institutes of Health. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. [Link]

  • Breviscapine alleviates MPP+-induced damage and apoptosis of SH-SY5Y cells by activating Nrf2 pathway. (2021). Tropical Journal of Pharmaceutical Research. [Link]

  • National Institutes of Health. (n.d.). MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress. [Link]

  • ResearchGate. (n.d.). Multi-parameter Behavioral Phenotyping of the MPP+ Model of Parkinson's Disease in Zebrafish. [Link]

  • ResearchGate. (n.d.). Effect of MPP+ on cell viability of undifferentiated and differentiated SH-SY5Y cells. [Link]

  • National Institutes of Health. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. [Link]

  • Petroske, E., et al. (2001). Progressive dopaminergic degeneration in the chronic MPTPp mouse model of Parkinson's disease. Journal of Neurochemistry, 77(6), 1599-607. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Neurotoxin-Induced Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Parkinson's Disease Models

Parkinson's disease (PD) is a devastating neurodegenerative disorder characterized primarily by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2] This neuronal loss leads to the cardinal motor symptoms of bradykinesia, rigidity, resting tremor, and postural instability.[3] To unravel the complex pathophysiology of PD and to develop neuroprotective or restorative therapies, researchers rely heavily on experimental models that can recapitulate key features of the disease.[4][5]

Neurotoxin-based models are a cornerstone of PD research, offering the ability to induce rapid and relatively selective degeneration of dopaminergic neurons.[6][7] The choice of neurotoxin is a critical experimental decision, as each compound possesses a unique mechanism of action, yielding models with distinct advantages and limitations.[2][6] This guide provides an in-depth comparison of four widely used neurotoxins: MPTP (and its active metabolite, MPP+, the focus of our benchmark), 6-hydroxydopamine (6-OHDA), rotenone, and paraquat. Our objective is to equip researchers with the foundational knowledge and practical insights required to select and implement the most appropriate model for their specific scientific questions.

The MPTP/MPP+ Model: A Story of Serendipity and Specificity

The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was discovered serendipitously in the early 1980s when a group of intravenous drug users developed severe, irreversible parkinsonism after self-administering a contaminated batch of synthetic heroin.[8] This tragic event unveiled a potent and highly specific dopaminergic neurotoxin, which has since become one of the most extensively studied models in PD research.[6][9]

Mechanism of Action

The toxicity of MPTP is a multi-step process that hinges on its metabolic activation to 1-methyl-4-phenylpyridinium (MPP+), the compound this guide is centered on.[10][11]

  • Systemic Administration & Blood-Brain Barrier (BBB) Penetration: As a lipophilic molecule, systemically administered MPTP readily crosses the BBB.[9][12]

  • Conversion to MPP+: Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in astrocytes, into the toxic cation MPP+.[11][12][13]

  • Selective Uptake: MPP+ is then released into the extracellular space and is selectively taken up by dopaminergic neurons via the high-affinity dopamine transporter (DAT).[10][14][15] This uptake mechanism is the linchpin of the model's specificity.

  • Mitochondrial Inhibition: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[10] Here, it potently inhibits Complex I of the electron transport chain, leading to a catastrophic failure of ATP production, increased generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[8][11][13]

Visualization: MPTP Pathway to Neurodegeneration

MPTP_Pathway Mechanism of MPTP-Induced Neurotoxicity cluster_outside Systemic Circulation cluster_brain Central Nervous System cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_in_Astrocyte MPTP MPTP->MPTP_in_Astrocyte Crosses BBB MAOB MAO-B MPTP_in_Astrocyte->MAOB Metabolism MPP_in_Astrocyte MPP+ MAOB->MPP_in_Astrocyte DAT DAT MPP_in_Astrocyte->DAT Release to Extracellular Space MPP_in_Neuron MPP+ DAT->MPP_in_Neuron Selective Uptake Mitochondrion Mitochondrion MPP_in_Neuron->Mitochondrion Accumulation Complex1 Complex I Inhibition Mitochondrion->Complex1 ATP_depletion ATP Depletion Complex1->ATP_depletion ROS ROS Increase Complex1->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis OHDA_Pathway Mechanism of 6-OHDA-Induced Neurotoxicity cluster_neuron Dopaminergic Neuron OHDA_in 6-OHDA AutoOxidation Auto-oxidation OHDA_in->AutoOxidation Mitochondrion Mitochondrion OHDA_in->Mitochondrion Direct Effect DAT DAT DAT->OHDA_in Selective Uptake ROS ROS Generation (H₂O₂, O₂⁻) AutoOxidation->ROS Apoptosis Apoptosis ROS->Apoptosis Complex_Inhibition Complex I/IV Inhibition Mitochondrion->Complex_Inhibition Complex_Inhibition->Apoptosis OHDA_ext 6-OHDA (Direct Injection) OHDA_ext->DAT

Caption: 6-OHDA is directly injected into the brain and selectively enters dopaminergic neurons via DAT. It causes cell death through massive ROS production and mitochondrial inhibition.

Rotenone & Paraquat: The Environmental Toxin Models

Epidemiological studies have suggested a link between pesticide exposure and an increased risk of developing PD. [1][16]Rotenone (an insecticide) and paraquat (a herbicide) are two such environmental chemicals used to model PD, valued for their ability to replicate certain systemic and pathological aspects of the disease. [17][18]

Mechanism of Action: Rotenone
  • Systemic Administration & BBB Penetration: Rotenone is highly lipophilic and readily crosses the BBB after systemic administration.

  • Mitochondrial Inhibition: Its primary mechanism is the potent and specific inhibition of mitochondrial Complex I. [13][19][20]Unlike MPP+, this inhibition is not dependent on a specific transporter for neuronal entry, leading to more widespread systemic effects. However, dopaminergic neurons show particular vulnerability.

  • Pathological Features: A key advantage of the rotenone model is its ability to induce the formation of α-synuclein-positive intracellular inclusions that resemble the Lewy bodies seen in human PD, a feature often lacking in MPTP and 6-OHDA models. [6][20][21]

Mechanism of Action: Paraquat
  • Systemic Administration: Paraquat is administered systemically. While it shares some structural similarity to MPP+, its transport into the brain is less well-defined but may involve the neutral amino acid transporter. [20][22]* Oxidative Stress: The primary mechanism of paraquat toxicity is the generation of massive oxidative stress. [16][17]It undergoes a continuous redox cycling process within the cell, consuming NADPH and generating superoxide radicals, which leads to widespread cellular damage. [20]* Pathological Features: Like rotenone, paraquat administration can lead to the formation of Lewy body-like α-synuclein aggregates. [5][20]

Comparative Analysis: Selecting the Right Tool for the Job

The choice of a neurotoxin model must be aligned with the research question. No single model perfectly recapitulates all aspects of human PD. [23]The following table provides a comparative summary to guide this critical decision.

FeatureMPTP / MPP+6-Hydroxydopamine (6-OHDA)RotenoneParaquat
Primary Mechanism Mitochondrial Complex I Inhibition [11][13]Oxidative Stress & Mitochondrial Damage [9][24]Mitochondrial Complex I Inhibition [19][20]Redox Cycling & Oxidative Stress [20][22]
Administration Route Systemic (i.p., s.c.) [25]Intracerebral (stereotaxic injection) [20]Systemic (i.p., oral gavage)Systemic (i.p.)
Crosses BBB? Yes (as MPTP) [9]No [26][20]YesYes
Neuronal Selectivity High for Dopaminergic (via DAT) [14][15]High for Catecholaminergic (via DAT/NET) [22]Moderate (DA neurons are vulnerable)Moderate
Speed of Lesion Acute to Sub-chronic [3]Acute and rapid [7][20]Chronic / Sub-chronicSub-chronic
Lewy Body Formation Generally No [5][6]No [5][20]Yes [20][21]Yes [5][20]
Key Advantage High reproducibility, mimics parkinsonism in primates. [11]Precise anatomical targeting, >95% unilateral lesion possible.Models systemic exposure and α-synuclein pathology. [6]Models environmental risk factors and α-synuclein pathology. [5]
Key Disadvantage Lack of Lewy bodies; species/strain variability. [6][11]Invasive surgery required; acute, non-progressive lesion. [5]High variability, significant systemic toxicity. [6]High variability, mechanism of brain entry debated.

Experimental Protocols: A Practical Guide

Accurate and reproducible data begins with a robust and well-documented protocol. Below are foundational, step-by-step methodologies for the two most common models.

Protocol 1: Sub-Acute MPTP-HCl Administration in Mice

Causality: This sub-acute regimen is designed to cause a significant (40-50%) but not complete depletion of striatal dopamine, modeling an earlier stage of neurodegeneration and allowing for the study of compensatory mechanisms or neuroprotective agents. [3]Using male C57BL/6 mice is standard as they show high sensitivity to MPTP. [3]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Reagent Preparation: Prepare a 3 mg/mL solution of MPTP hydrochloride in sterile 0.9% saline. MPTP is a hazardous substance; handle with extreme caution using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Administration: Administer a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days. [25]4. Post-Injection Monitoring: Monitor animals closely for the first 24 hours after each injection for signs of acute toxicity, which can include cardiovascular side effects unrelated to the desired neurodegeneration. [3]5. Tissue Collection: Euthanize animals at a predetermined endpoint (e.g., 7, 14, or 21 days after the final injection) for neurochemical or immunohistochemical analysis. The dopaminergic lesion typically stabilizes by 21 days. [3]6. Validation: The lesion should be validated by quantifying striatal dopamine levels via HPLC and/or counting tyrosine hydroxylase (TH)-positive neurons in the SNc via stereology.

Protocol 2: Unilateral 6-OHDA Lesion in Rats

Causality: The unilateral lesion model is invaluable for studying motor asymmetry and the effects of dopamine replacement therapies. Injecting into the MFB creates a rapid and near-complete lesion of the nigrostriatal pathway, resulting in robust contralateral motor deficits that can be quantified. [27]

  • Animal Model: Male Sprague-Dawley rats, 225-250 g.

  • Reagent Preparation: Prepare a 3-4 mg/mL solution of 6-OHDA HCl in cold, sterile 0.9% saline containing 0.02% ascorbic acid. Ascorbic acid is critical to prevent the rapid auto-oxidation of 6-OHDA. Prepare this solution fresh immediately before use and protect it from light. [28][29]3. Surgical Procedure: a. Anesthetize the rat and place it in a stereotaxic frame. [27][29] b. Following a midline scalp incision, identify and clean the skull. Locate bregma. c. Drill a small burr hole over the target coordinates for the right Medial Forebrain Bundle (MFB). Typical coordinates relative to bregma: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the dura. [30] d. Slowly lower a Hamilton syringe needle to the target DV coordinate. e. Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min. [29] f. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow. [27][29] g. Slowly withdraw the needle, suture the incision, and provide post-operative care.

  • Validation: Two to three weeks post-surgery, assess the lesion by measuring rotational behavior induced by apomorphine (0.2-0.5 mg/kg, s.c.) or amphetamine. [31]A successful lesion is typically defined as >5-7 full contralateral rotations per minute.

Visualization: General Experimental Workflow

Workflow cluster_setup Phase 1: Model Induction cluster_validation Phase 2: Validation & Analysis cluster_conclusion Phase 3: Interpretation A1 Select Animal Model (e.g., Mouse, Rat) A2 Prepare Neurotoxin (MPTP, 6-OHDA, etc.) A1->A2 A3 Administer Toxin (Systemic or Stereotaxic) A2->A3 B1 Post-Op Care & Lesion Maturation (1-3 weeks) A3->B1 B2 Behavioral Testing (e.g., Rotational, Pole Test) B1->B2 B3 Endpoint: Tissue Harvest (Brain) B2->B3 C1 Data Analysis & Statistical Comparison B2->C1 B4 Biochemical Analysis (e.g., HPLC for Dopamine) B3->B4 B5 Histological Analysis (e.g., TH Staining) B3->B5 B4->C1 B5->C1 C2 Correlate Behavioral, Biochemical & Histological Data C1->C2

Caption: A generalized workflow for neurotoxin-based Parkinson's disease modeling, from induction through to data interpretation.

Conclusion

The selection of a neurotoxin-based model for Parkinson's disease research is a decision that profoundly influences experimental outcomes and their translational relevance. The MPTP model offers unparalleled specificity for the dopaminergic system via systemic administration, making it ideal for studying the core biochemical deficits of PD. The 6-OHDA model provides surgical precision, allowing for the creation of severe, unilateral lesions essential for screening symptomatic therapies. Rotenone and paraquat, while more variable, uniquely model the potential role of environmental exposures and the hallmark α-synuclein pathology of PD. By understanding the distinct mechanisms, advantages, and practical considerations of each inducer, researchers can more effectively design experiments that will continue to illuminate the complex etiology of Parkinson's disease and accelerate the development of novel therapeutic strategies.

References

  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1–8. [Link]

  • Markey, S. P., & Schmuff, N. R. (1986). The pharmacology of the parkinsonian syndrome producing neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its metabolite MPP+ (1-methyl-4-phenylpyridinium). Medicinal research reviews, 6(4), 389–429. [Link]

  • Cicchetti, F., Drouin-Ouellet, J., & Gross, R. E. (2009). Environmental toxins and Parkinson's disease: what have we learned from pesticide-induced animal models?. Trends in pharmacological sciences, 30(9), 475–483. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • Kopin, I. J., & Markey, S. P. (1988). MPTP toxicity: implications for research in Parkinson's disease. Annual review of neuroscience, 11, 81–96. [Link]

  • Konnova, Y., & Swanberg, M. (2018). Neurotoxin-Induced Rodent Models of Parkinson's Disease: Benefits and Drawbacks. International journal of molecular sciences, 19(9), 2764. [Link]

  • Fahn, S. (1996). The MPTP parkinsonian syndrome. Basic neurochemistry: molecular, cellular and medical aspects, 6, 927-942. [Link]

  • Jadavji, N. M., Smith, P. D., & Metz, G. A. (2016). Evaluation of Models of Parkinson's Disease. Frontiers in aging neuroscience, 8, 11. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. PubMed, 17401348. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • Tanner, C. M., Kamel, F., Ross, G. W., Hoppin, J. A., Goldman, S. M., Korell, M., ... & Langston, J. W. (2011). Rotenone, paraquat, and Parkinson's disease. Environmental health perspectives, 119(6), 866–872. [Link]

  • Jagmag, A. C., Tripathi, N., Shukla, S. D., Maiti, S., & Khurana, S. (2016). Evaluation of Models of Parkinson's Disease. Frontiers in aging neuroscience, 8, 11. [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Classic and new models of Parkinson's disease. Journal of biomedicine & biotechnology, 2012, 845618. [Link]

  • Kim, Y. S., Choi, D. H., Block, M. L., Lorenzl, S., Yang, L., Kim, Y. J., & Hong, J. S. (2007). A pivotal role of matrix metalloproteinase-3 in dopaminergic neurodegeneration. Journal of Neuroscience, 27(45), 12344-12353. [Link]

  • Do Van, B., Gouel, F., Jonneaux, A., Timmerman, K., Gelé, P., Pétrault, M., ... & Mabondzo, A. (2016). Ferroptosis, a newly characterized form of cell death in Parkinson's disease that is regulated by PKC. Neurobiology of disease, 94, 169–178. [Link]

  • Simola, N., Morelli, M., & Carta, A. R. (2007). The 6-hydroxydopamine model of Parkinson's disease. Neurotoxicity research, 11(3-4), 151–167. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Hare, D. J., Double, K. L., & Finkelstein, D. I. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(4), 286–295. [Link]

  • The New Lede. (2021). Research - Rotenone, Paraquat, and Parkinson's Disease. The New Lede. [Link]

  • Hernández-Baltazar, D., Zavala-Flores, L. M., & Villanueva-Olivo, A. (2017). The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model. Neurología (English Edition), 32(8), 533–539. [Link]

  • Konnova, Y., & Swanberg, M. (2018). Neurotoxin-Induced Rodent Models of Parkinson's Disease: Benefits and Drawbacks. International Journal of Molecular Sciences, 19(9), 2764. [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). A Guide to Neurotoxic Animal Models of Parkinson's Disease. Cold Spring Harbor perspectives in medicine, 2(10), a009534. [Link]

  • Al-Ghraiybah, N. F., Al-Hasan, M. N., Al-Qahtani, S. A., Al-Otaibi, K. M., Al-Harbi, M. M., & Al-Mutairi, S. K. (2022). Differential Effects of Paraquat, Rotenone, and MPTP on Cellular Bioenergetics of Undifferentiated and Differentiated Human Neuroblastoma Cells. Toxics, 10(11), 649. [Link]

  • Wikipedia. (n.d.). MPTP. Wikipedia. [Link]

  • Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. [Link]

  • Hernández-Baltazar, D., Zavala-Flores, L. M., & Villanueva-Olivo, A. (2017). The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model. Neurología (English Edition), 32(8), 533-539. [Link]

  • Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Charles River Laboratories. [Link]

  • Li, J., Liu, M., & Chen, L. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. International journal of molecular sciences, 22(16), 8887. [Link]

  • National Institute of Environmental Health Sciences. (2011). Rotenone and Paraquat Linked to Parkinson's Disease: Human Exposure Study Supports Years of Animal Studies. NIH. [Link]

  • Jagmag, A. C., Tripathi, N., Shukla, S. D., Maiti, S., & Khurana, S. (2016). Evaluation of Models of Parkinson's Disease. Frontiers in aging neuroscience, 8, 11. [Link]

  • Kirik, D., Georgievska, B., & Björklund, A. (2004). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. In Animal Models of Movement Disorders (pp. 141-158). Humana Press. [Link]

  • Anantharam, V., Kitazawa, M., Wagner, J., Kaul, S., & Kanthasamy, A. G. (2007). Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease. Annals of the New York Academy of Sciences, 1122, 166–179. [Link]

  • Conduct Science. (2019). 6-OHDA rat models. Conduct Science. [Link]

  • Tieu, K. (2011). A guide to neurotoxic animal models of Parkinson's disease. Cold Spring Harbor perspectives in medicine, 1(1), a009534. [Link]

  • Rodriguez-Pallares, J., Parga, J. A., Muñoz, A., Rey, P., Guerra, M. J., & Labandeira-Garcia, J. L. (2007). The role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons. Journal of neurochemistry, 103(1), 145–155. [Link]

  • Wang, T., Liu, Y. Y., Wang, X., Yang, N., Zhu, H. Z., Zuo, P. P., ... & Wang, F. (2018). Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model. Experimental and therapeutic medicine, 15(3), 2847–2854. [Link]

  • Maryland Poison Center. (n.d.). Clinical Pharmacology & Toxicology Pearl of the Week. University of Maryland School of Pharmacy. [Link]

  • Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. National Institutes of Health. [Link]

  • Marsden, C. D., & Jenner, P. (1986). The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease. Ciba Foundation symposium, 126, 239–256. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methyl-4-phenyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyl-4-phenyl-4-piperidinamine, a piperidine derivative. Our objective is to ensure that laboratory personnel can manage this chemical waste stream with the highest degree of safety, environmental responsibility, and regulatory adherence, thereby reinforcing a culture of safety that extends beyond the bench.

Hazard Profile and Essential Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar aminopiperidine and phenylpiperidine derivatives provide a strong basis for a conservative risk assessment.

Analogues such as N-phenylpiperidin-4-amine and 4-Anilino-1-Boc-piperidine are classified as harmful if swallowed, causing significant skin and eye irritation, and may lead to respiratory irritation[1]. The piperidine scaffold is common in neurologically active compounds, and some, like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are potent neurotoxins[2][3][4]. Although this compound is not MPTP, this structural relationship underscores the need for cautious handling to prevent any potential for unforeseen biological effects.

Therefore, as a matter of sound scientific practice, this compound must be treated as a hazardous substance. The primary exposure routes of concern are ingestion, skin/eye contact, and inhalation of any aerosols.

Parameter Information (based on this compound and analogues) Source(s)
Chemical Name This compound[5]
CAS Number 182621-56-3[5]
Molecular Formula C12H18N2[5]
Assumed Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Environmental Profile Assumed to be harmful to aquatic life; should not be released into the environment.[6][7]
Required PPE Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat.[8][9]

Core Directive: Mandated Professional Disposal

Given its hazard profile, this compound must not be disposed of via standard laboratory drains or as common solid waste[10]. Such actions risk environmental contamination and non-compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[11].

The only acceptable disposal pathway is through a licensed and certified hazardous waste management contractor. This is a non-negotiable principle of chemical stewardship. Your institution's Environmental Health and Safety (EHS) department is the primary resource for coordinating this process[9].

Procedural Guide: A Step-by-Step Disposal Workflow

The following protocol outlines the systematic process for managing this compound from the point of generation to its final removal from the facility.

Step 1: Immediate Segregation and Waste Identification

Proper disposal begins the moment the chemical is deemed waste.

  • Designate as Waste: Immediately identify any unwanted this compound—whether surplus, off-specification, or contained in experimental residues—as hazardous waste.

  • Segregate: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS office[9]. Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can cause hazardous reactions.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a full-face shield[8].

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.

Step 3: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Select a Compatible Container: Collect waste in its original container or a designated, leak-proof container that is chemically compatible with amines. The container must have a tightly sealing screw cap[12][13].

  • Apply a Hazardous Waste Label: Affix a completed hazardous waste tag or label, as provided by your EHS department. This label is a legal document and must include:

    • The words "Hazardous Waste"[12].

    • The full chemical name: "this compound" (no abbreviations)[10].

    • The accumulation start date (the date the first drop of waste entered the container).

    • An accurate list of all contents, including solvents and their percentages.

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store liquid waste containers within a secondary containment bin or tray to capture any potential leaks[10].

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[10][13].

Step 5: Arranging for Professional Disposal
  • Contact EHS: Once the container is full or you are nearing the regulatory time/quantity limits for your SAA, contact your institution's EHS office to schedule a waste pickup[9].

  • Documentation: Maintain meticulous records of your waste generation and disposal activities as required by your institution and local regulations[12].

Contingency Planning: Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Remove Ignition Sources: If the compound is dissolved in a flammable solvent, remove all potential sources of ignition.

  • Don Appropriate PPE: Before attempting any cleanup, don the necessary PPE, including respiratory protection if there is a risk of inhaling aerosols or dust.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, clay, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[9][12].

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. The first rinse should be collected as hazardous waste[10].

  • Report: Report the spill to your laboratory supervisor and EHS department immediately[9].

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill Response start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Compatible Container ppe->collect label_waste Label Container Correctly ('Hazardous Waste', Full Name, Date) collect->label_waste segregate Segregate from Incompatible Chemicals collect->segregate store Store in Designated Satellite Accumulation Area (SAA) label_waste->store secondary_containment Use Secondary Containment store->secondary_containment keep_closed Keep Container Closed store->keep_closed contact_ehs Contact EHS for Pickup store->contact_ehs vendor Licensed Hazardous Waste Vendor Disposal contact_ehs->vendor EHS Coordinates document Maintain Disposal Records vendor->document spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill Alert & Wear PPE collect_spill Collect into Waste Container contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate report_spill Report to Supervisor & EHS decontaminate->report_spill

Caption: Decision workflow for safe disposal of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9813005, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24696612, N-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70865, N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2022, January 18). Fact Sheet: MPTP, Safe Handling. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-(Aminoethyl)-1-N-Boc-piperidine. Retrieved from [Link]

  • University of Wisconsin-Madison EHS. (n.d.). Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Miami. (2024, March 1). Risk Assessment by Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Retrieved from [Link]

  • Oakland University. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste. Retrieved from [Link]

  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • Wikipedia. (n.d.). MPTP. Retrieved from [Link]

  • PubMed. (n.d.). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling N-Methyl-4-phenyl-4-piperidinamine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. When handling compounds like N-Methyl-4-phenyl-4-piperidinamine, which may have limited publicly available safety data, a proactive and scientifically-grounded approach to safety is not just a requirement—it is the bedrock of responsible innovation. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with a framework for risk assessment and management, ensuring that your focus remains on your research, secured by a foundation of safety.

The following protocols are synthesized from the known hazards associated with the core chemical structures of this compound: the piperidine ring and the tertiary amine functional group. Piperidine derivatives can be corrosive, flammable, and toxic, demanding rigorous adherence to safety protocols.[1][2]

Hazard Profile: An Evidence-Based Assessment

Potential Hazard Category Anticipated Effects & Rationale Primary Exposure Routes Relevant GHS Pictograms (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][5] The amine functional group can be readily absorbed and interfere with biological processes.Ingestion, Skin Contact, Inhalation💀 (Skull and Crossbones), ❗ (Exclamation Mark)
Skin Corrosion / Irritation Amines are often corrosive or irritating, capable of causing severe skin burns and damage upon contact.[1][5]Skin Contactcorrosive (Corrosion)
Serious Eye Damage / Irritation Direct contact with vapors or splashes can cause serious, potentially irreversible, eye damage.[1][3][5]Eye Contactcorrosive (Corrosion)
Flammability Related piperidine compounds are flammable liquids with vapors that can form explosive mixtures with air and flash back to an ignition source.[1][6][7]Inhalation of Vapors, Fire/Explosion🔥 (Flame)
Respiratory Tract Irritation Inhalation of dust or vapors may cause respiratory irritation.[3]Inhalation❗ (Exclamation Mark)

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed. The fundamental principle is to create a complete barrier between you and the chemical.[8][9]

Core PPE Requirements (Minimum for any handling)
  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] An additional face shield should be worn when there is a significant risk of splashes, such as during transfers of larger volumes or when reacting the material under pressure.[2]

  • Hand Protection: Nitrile gloves are a common starting point, but it's crucial to recognize they provide only a contact barrier.[11] For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for degradation or punctures before use and change them immediately if contamination is suspected.[9][10]

  • Body Protection: A flame-resistant laboratory coat is required.[12] Ensure it is fully buttoned. An additional chemically resistant apron should be used for tasks with a higher splash potential.[10]

Respiratory Protection: A Situational Necessity

Engineering controls, specifically a certified chemical fume hood, are the primary method for preventing inhalation exposure.[1][7] However, respiratory protection is necessary in specific scenarios:

  • Weighing Powders: If the compound is a solid, weighing can generate airborne particulates.

  • Engineering Control Failure: In the event of a fume hood malfunction.

  • Spill Cleanup: During the management of a significant spill.

In these situations, a NIOSH-approved respirator with organic vapor cartridges is the recommended minimum.[6][7] A full-face respirator offers the dual benefit of protecting the respiratory system and the eyes.[12]

The following diagram outlines the decision-making process for PPE selection.

PPE_Decision_Workflow cluster_0 PPE Selection Workflow for this compound start Start: Prepare to Handle Chemical is_solid Is the material a solid and needs weighing? start->is_solid weigh_ppe Action: Weigh in fume hood. Wear Full PPE: - Face Shield - Chem-Resistant Apron - Consider Respirator is_solid->weigh_ppe Yes in_solution Is the material in solution? is_solid->in_solution No weigh_ppe->in_solution transfer_volume Large volume transfer (>50 mL) or heating? in_solution->transfer_volume Yes standard_ppe Action: Standard Core PPE: - Lab Coat - Goggles - Nitrile Gloves in_solution->standard_ppe No high_risk_ppe Action: Full PPE: - Face Shield - Chem-Resistant Apron transfer_volume->high_risk_ppe Yes transfer_volume->standard_ppe No end Proceed with Experiment high_risk_ppe->end standard_ppe->end

Caption: PPE selection workflow based on the task.

Operational Plan: From Benchtop to Waste

A safe experiment is a well-planned one.[13] This procedural guidance ensures safety is integrated into every step of your workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure.[14]

    • Assemble Materials: Gather all necessary equipment, including spill cleanup materials (inert absorbent like vermiculite or sand), before bringing the chemical into the hood.[7]

    • PPE Donning: Put on all required PPE as determined by your risk assessment.

  • Execution:

    • Grounding: When transferring the chemical, especially if it is a flammable liquid, ground and bond all metal containers and receiving equipment to prevent static discharge.[1][6]

    • Use Non-Sparking Tools: Employ tools made of non-sparking materials to minimize ignition risk.[6][7]

    • Maintain Ventilation: Keep the fume hood sash at the lowest practical height.

    • Avoid Aerosols: Pour liquids carefully to avoid splashing and generating aerosols.[11]

  • Post-Procedure Cleanup:

    • Decontamination: Wipe down the work surface with an appropriate solvent. Dispose of the contaminated wipes as hazardous waste.[11]

    • Container Sealing: Tightly seal the primary container and any waste containers.[14]

    • PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[9]

Emergency and Disposal Plan

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][14]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Spill Response

For small spills contained within the chemical fume hood:

  • Alert Personnel: Notify others in the lab.

  • Ensure Ventilation: Keep the fume hood running.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial absorbent.[7][14]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7][16]

  • Decontaminate: Clean the spill area as described in the post-procedure cleanup.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all excess chemical and reaction byproducts in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[16]

  • Contaminated PPE: Disposable items such as gloves, bench paper, and wipes should be collected in a separate, sealed bag or container labeled as hazardous waste.[16]

  • Disposal Path: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and national regulations.[6][16]

By integrating these protocols into your laboratory workflow, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=9813005. Available: [Link]

  • National Center for Biotechnology Information. "N-methyl-N-phenylpiperidin-4-amine." PubChem Compound Database, CID=24696612. Available: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov. Available: [Link]

  • Diplomata Comercial. "What are the Health and Safety Guidelines for Using Amines?" Diplomata Comercial. Available: [Link]

  • Cheméo. "Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3)." Cheméo. Available: [Link]

  • Jubilant Life Sciences Limited. "Piperidine Safety Data Sheet." Jubilant Life Sciences. Available: [Link]

  • National Center for Biotechnology Information. "1-methyl-N-phenylpiperidin-4-amine." PubChem Compound Database, CID=89642. Available: [Link]

  • National Center for Biotechnology Information. "N-Phenyl-1-(phenylmethyl)-4-piperidinamine." PubChem Compound Database, CID=70865. Available: [Link]

  • Carl ROTH. "Safety Data Sheet: Piperidine." Carl ROTH. Available: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperidine, 99%." Cole-Parmer. Available: [Link]

  • University of California, Riverside. "Rules for the Safe Handling of Chemicals in the Laboratory." UC Riverside EH&S. Available: [Link]

  • University of North Carolina at Chapel Hill. "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals." UNC EHS. Available: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available: [Link]

  • Chemistry For Everyone. "What Are the Standard Operating Procedures for Handling Hazardous Chemicals in a Laboratory?" YouTube. Available: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.